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  • Product: 2-amino-5-methoxypyrimidin-4(3H)-one
  • CAS: 4763-35-3

Core Science & Biosynthesis

Foundational

2-amino-5-methoxypyrimidin-4(3H)-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-amino-5-methoxypyrimidin-4(3H)-one Foreword: The Pyrimidine Core in Modern Drug Discovery The pyrimidine scaffold is a cornerstone of medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-amino-5-methoxypyrimidin-4(3H)-one

Foreword: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases and a plethora of biologically active molecules.[1] Its inherent versatility allows for substitution patterns that can modulate physicochemical properties and target engagement with remarkable precision. The subject of this guide, 2-amino-5-methoxypyrimidin-4(3H)-one, represents a molecule of significant interest. Its functional groups—an amino group for hydrogen bonding, a methoxy group influencing solubility and metabolism, and a lactam system—provide a rich tapestry of chemical features for exploitation in drug design.

Unambiguous structural confirmation is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven methodology for the structural elucidation of this pyrimidine derivative. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, creating a self-validating system of analysis that ensures the highest degree of scientific integrity.

The Integrated Analytical Workflow: A Strategy for Certainty

G cluster_start Compound Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Final Confirmation Synthesis Synthesis & Purification of 2-amino-5-methoxypyrimidin-4(3H)-one MS Mass Spectrometry (MS) Determine Molecular Formula Synthesis->MS NMR NMR Spectroscopy Map Connectivity & Environment Synthesis->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR XRay X-Ray Crystallography Define 3D Solid-State Structure Synthesis->XRay Data_Integration Integrate All Data & Propose Final Structure MS->Data_Integration NMR->Data_Integration IR->Data_Integration XRay->Data_Integration Confirmation Structure Confirmed Data_Integration->Confirmation Consistency Check

Figure 1: The integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Blueprint

Expertise & Experience (The "Why"): Mass spectrometry (MS) is the foundational experiment in any structural elucidation workflow.[2] Its primary purpose is to provide a highly accurate measurement of the molecule's mass-to-charge ratio (m/z). Using high-resolution mass spectrometry (HRMS), we can determine the molecular weight with enough precision (typically <5 ppm) to deduce a unique elemental composition. This molecular formula is the critical first hypothesis against which all subsequent data (NMR, IR) will be tested.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation, leading to the formation of the [M+H]⁺ ion.

  • Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile molecules. The sample solution is infused at a low flow rate (5-10 µL/min) into the ESI source.

  • Mass Analysis: Analyze the resulting ions in a Time-of-Flight (TOF) mass analyzer. The TOF analyzer measures the precise time it takes for ions to travel a known distance, which is directly proportional to their m/z ratio, yielding high-resolution data.

  • Data Processing: The exact mass of the observed [M+H]⁺ ion is used in an elemental composition calculator (part of the instrument software) to derive the most probable molecular formula.

Data Presentation: Expected HRMS Data

ParameterExpected Value for C₅H₇N₃O₂
Molecular Formula C₅H₇N₃O₂
Monoisotopic Mass 141.0538 u
[M+H]⁺ (Calculated) 142.0611 m/z
[M+H]⁺ (Observed) Within ± 0.0007 of the calculated value (for 5 ppm accuracy)

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience (The "Why"): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[3] It provides detailed information on the chemical environment of each proton and carbon atom, and through a series of 2D experiments, we can piece together the entire molecular skeleton, atom by atom.

Experimental Protocols: A Suite of NMR Experiments

A comprehensive NMR analysis involves a logical sequence of experiments performed in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the signals of interest.

G cluster_nmr Logical NMR Workflow HNMR 1. ¹H NMR Identify proton signals, integrations, and multiplicities. CNMR 2. ¹³C NMR Identify unique carbon signals. HNMR->CNMR HSQC 3. HSQC Correlate each proton to its directly attached carbon. CNMR->HSQC COSY 4. COSY Identify neighboring protons (H-C-C-H). HSQC->COSY HMBC 5. HMBC Connect molecular fragments via long-range (2-3 bond) C-H correlations. COSY->HMBC Structure 6. Assemble Structure HMBC->Structure

Figure 2: The logical progression of NMR experiments for structure elucidation.

Data Presentation: Predicted NMR Data for 2-amino-5-methoxypyrimidin-4(3H)-one (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
¹H ~10.5 - 11.5Broad Singlet1HN3-H The lactam proton is acidic, often broad, and significantly downfield.
~7.4 - 7.6Singlet1HC6-H Olefinic proton on an electron-deficient ring, adjacent to a nitrogen and a methoxy-substituted carbon.
~6.5 - 7.0Broad Singlet2H-NH₂ Amine protons are often broad due to exchange and quadrupolar coupling with nitrogen.
~3.7 - 3.8Singlet3H-OCH₃ Typical chemical shift for a methoxy group attached to an aromatic/olefinic system.
¹³C ~168 - 172Singlet-C 4 (C=O)Carbonyl carbon in a lactam system, highly deshielded.
~158 - 162Singlet-C 2Carbon attached to the amino group and flanked by two nitrogens.
~145 - 150Singlet-C 5Olefinic carbon bearing the electron-donating methoxy group.
~120 - 125Singlet-C 6Olefinic carbon attached to a proton.
~55 - 57Singlet--OC H₃Carbon of the methoxy group.

Trustworthiness through 2D NMR Correlation:

  • HSQC: This experiment is a self-validating check. It will show direct, one-bond correlations between the proton at ~7.5 ppm and the carbon at ~122 ppm (confirming the C6-H6 unit) and between the protons at ~3.7 ppm and the carbon at ~56 ppm (confirming the -OCH₃ group).

  • HMBC: This is the key to assembling the fragments. We would expect to see the following crucial long-range (²J and ³J) correlations:

    • The C6-H proton (~7.5 ppm) will correlate to the C 4 carbonyl (~170 ppm) and the C 2 carbon (~160 ppm), unequivocally placing it between these two carbons in the ring.

    • The -OCH₃ protons (~3.7 ppm) will show a strong correlation to the C 5 carbon (~147 ppm), confirming the position of the methoxy group.

    • The NH proton (~11.0 ppm) would likely show correlations to C 2 and C 4, confirming its position in the lactam ring.

Infrared Spectroscopy: Confirming the Functional Groups

Expertise & Experience (The "Why"): While NMR provides the skeleton, Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, confirmatory evidence of the functional groups present.[4] It is an excellent and quick method to verify the presence of the C=O (carbonyl) and N-H (amine/amide) groups predicted by the molecular formula and NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Presentation: Expected Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Confirmed
3400 - 3100N-H StretchAmine (-NH₂) and Amide (N-H) groups. Often appears as a broad band.[1]
3000 - 2850C-H StretchOlefinic C-H on the ring and aliphatic C-H of the methoxy group.[5]
1700 - 1650C=O StretchStrong, sharp peak characteristic of the lactam (cyclic amide) carbonyl group.[5]
1640 - 1550C=C & C=N StretchAbsorptions from the pyrimidine ring system.[1]
1250 - 1050C-O StretchStrong absorption from the aryl-ether linkage of the methoxy group.

X-Ray Crystallography: The Definitive Three-Dimensional Structure

Expertise & Experience (The "Why"): If a high-quality single crystal can be grown, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. It moves beyond connectivity to define the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[2] This technique can definitively resolve any remaining ambiguities, such as tautomeric forms.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: This is often the most challenging step. Techniques include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvent systems.

  • Crystal Mounting & Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibration. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and the atomic positions are "refined" to achieve the best fit between the calculated and observed diffraction data.

Data Presentation: Illustrative Crystallographic Data

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic[6][7]
Space Group e.g., P2₁/c[7]
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) that define the repeating unit of the crystal.
Bond Lengths & Angles Precise measurements confirming C=O, C-N, C-O, and C=C bond characteristics.
Hydrogen Bonding Identifies intermolecular interactions, such as dimers formed via N-H···O bonds.[6][8]
Tautomeric Form Confirms the 4(3H)-one tautomer as the dominant form in the solid state.

Conclusion

The structural elucidation of 2-amino-5-methoxypyrimidin-4(3H)-one, like any critical research molecule, demands a rigorous and multi-faceted analytical approach. By integrating high-resolution mass spectrometry to establish the elemental formula, a comprehensive suite of NMR experiments to map the molecular framework, and infrared spectroscopy to confirm functional groups, we build a robust and self-consistent structural hypothesis. When possible, X-ray crystallography provides the final, definitive confirmation. This methodical, evidence-based workflow ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing drug discovery and development.

References

  • Josey, D., Shank, N., & Padgett, C. W. (2019). 2-Amino-5,5-dimethylthiazol-4(5H)-one. IUCrData, 4, x190613. Available from [Link]

  • Subbiah, K., et al. (2012). 2-Amino-5-chloropyridinium 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3187. Available from [Link]

  • Arshad, M., et al. (2012). An amino–imino resonance study of 2-amino-4-methylpyridinium nitrate and 2-amino-5-methylpyridinium nitrate. Acta Crystallographica Section E: Structure Reports Online, 68, o2084. Available from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56949538, 2-Chloro-5-methoxypyrimidin-4-amine. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. Retrieved February 1, 2026, from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2305244, 2-Amino-5-methoxypyrimidine. Retrieved February 1, 2026, from [Link]

  • Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 88(21), 5061–5069. Available from [Link]

  • Ali, T. E., et al. (2012). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 1(5), 29-37. Available from [Link]

  • Koehler, K., et al. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S. Patent No. 5,332,824. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved February 1, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 1, 2026, from [Link]

  • Gomha, S. M., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 9, 27. Available from [Link]

  • Li, J., et al. (2011). A practical synthesis of 2-amino-5-methoxylpropiophenone. Chinese Chemical Letters, 22(1), 1-4. Available from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved February 1, 2026, from [Link]

  • Cho, N., et al. (2012). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145. Available from [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent No. EP 2307355 B1. Available from [Link]

  • G. L. (1967). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1967, 1822-1826. Available from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved February 1, 2026, from [Link]

Sources

Exploratory

Synthesis of 2-Amino-5-methoxypyrimidin-4(3H)-one: A Technical Guide

Executive Summary & Strategic Importance The compound 2-amino-5-methoxypyrimidin-4(3H)-one (also referred to as 5-methoxyisocytosine ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The compound 2-amino-5-methoxypyrimidin-4(3H)-one (also referred to as 5-methoxyisocytosine ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of antiviral nucleoside analogs, CDK inhibitors, and pteridine-based antifolates.

Unlike simple pyrimidines, the introduction of the electron-donating methoxy group at the C5 position significantly alters the electronic properties of the ring, influencing both the tautomeric equilibrium and the reactivity of the C6 position towards subsequent functionalization (e.g., chlorination or nucleophilic aromatic substitution).

This guide presents a convergent, scalable synthetic route based on the condensation of guanidine with a masked


-formyl ester. This approach is preferred over linear functionalization of pre-formed pyrimidines due to higher atom economy, fewer steps, and the avoidance of harsh electrophilic halogenation/methoxylation cycles.

Retrosynthetic Analysis

To design a robust protocol, we must deconstruct the target molecule into readily available precursors.

Structural Disconnection

The pyrimidine core is best assembled via a [3 + 3] cyclocondensation :

  • N-C-N Fragment: The 2-amino moiety and N1/N3 nitrogens are derived from Guanidine .

  • C-C-C Fragment: The C4, C5, and C6 carbons must be provided by a 1,3-electrophile. Specifically, we require a 2-methoxy-3-hydroxyacrylate derivative.

Pathway Logic
  • Target: 2-amino-5-methoxypyrimidin-4(3H)-one

  • Precursor A: Guanidine (supplied as Carbonate or Hydrochloride salt).

  • Precursor B: Methyl 2-methoxy-3-hydroxyacrylate (generated in situ via Claisen condensation).

  • Starting Materials: Methyl methoxyacetate + Methyl formate.

Retrosynthesis target 2-amino-5-methoxypyrimidin-4(3H)-one (Target) intermediate Methyl 2-methoxy-3-hydroxyacrylate (Enolate Form) target->intermediate Cyclization (-MeOH, -H2O) guanidine Guanidine (N-C-N Fragment) target->guanidine start1 Methyl Methoxyacetate intermediate->start1 Formylation start2 Methyl Formate intermediate->start2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Detailed Synthetic Protocol

This protocol is designed for a 100 mmol scale but is fully scalable to kilogram quantities with appropriate thermal management.

Phase 1: In-Situ Generation of the C3-Electrophile

Objective: Formylate methyl methoxyacetate to create the reactive enolate species.

  • Reagents:

    • Methyl methoxyacetate (10.4 g, 100 mmol)

    • Methyl formate (12.0 g, 200 mmol) [Excess drives equilibrium]

    • Sodium Methoxide (NaOMe), 25% wt in Methanol (23.8 g, 110 mmol)

    • Solvent: Anhydrous Methanol (50 mL) or Toluene (for azeotropic drying if needed).

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Addition: Charge the flask with NaOMe solution. Cool to 0–5 °C using an ice bath.

  • Formylation: Mix Methyl methoxyacetate and Methyl formate in the addition funnel. Add this mixture dropwise to the cold NaOMe solution over 30 minutes.

    • Mechanistic Insight: The low temperature prevents self-condensation of the ester. The

      
      -proton of the methoxyacetate is deprotonated, attacking the carbonyl of the formate.
      
  • Maturation: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. A thick suspension (sodium enolate salt) may form.

Phase 2: Guanidine Condensation & Cyclization

Objective: Close the ring to form the pyrimidine.

  • Reagents:

    • Guanidine Hydrochloride (10.5 g, 110 mmol) OR Guanidine Carbonate.

    • Sodium Methoxide (if using Guanidine HCl, add equivalent amount to neutralize).

Procedure:

  • Free Basing (if using HCl salt): In a separate vessel, dissolve Guanidine HCl in minimal MeOH and treat with 1 equivalent of NaOMe. Filter off the NaCl precipitate if possible, or add the slurry directly.

  • Addition: Add the Guanidine solution to the enolate mixture from Phase 1.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 6–12 hours.

    • Monitoring: Monitor reaction progress via TLC (10% MeOH in DCM) or HPLC. The starting materials should disappear, and a new UV-active spot (lower

      
      ) should appear.
      
  • Solvent Swap (Optional): For higher yield, some protocols suggest distilling off MeOH and replacing it with a higher boiling solvent (e.g., n-Butanol) to push the reaction to completion, but MeOH is usually sufficient for this substrate.

Phase 3: Workup and Purification

Objective: Isolate the amphoteric product from the basic mixture.

  • Concentration: Remove the majority of methanol under reduced pressure (Rotavap).

  • Dissolution: Dissolve the residue in minimal distilled water (approx. 50 mL). The solution will be alkaline (pH > 11).

  • Neutralization/Precipitation: Carefully acidify the solution with Glacial Acetic Acid or 6N HCl to pH 6.0–7.0 .

    • Critical Step: Do not over-acidify (pH < 2), as the amine will protonate and the salt will remain soluble. The target is the neutral, zwitterionic species which is least soluble at its isoelectric point.

  • Filtration: Cool the slurry to 4 °C for 2 hours. Filter the off-white solid.

  • Washing: Wash the cake with ice-cold water (2 x 10 mL) followed by cold acetone (10 mL) to remove unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization

Verify the identity of the synthesized compound using the following specifications.

ParameterExpected Value / ObservationNotes
Appearance Off-white to pale yellow powder
Melting Point > 250 °C (Decomposes)Typical for amino-pyrimidines due to H-bonding network.

H NMR
(DMSO-

)

3.65 (s, 3H, -OCH

)
Methoxy singlet.

6.40 (br s, 2H, -NH

)
Exchangeable with D

O.

7.45 (s, 1H, H-6)
Characteristic singlet for the pyrimidine ring proton.

10.8 (br s, 1H, N-H)
Amide/Lactam proton (tautomeric).
MS (ESI+)

142.1

Molecular Weight: 141.13 g/mol .

Process Safety & Troubleshooting

Self-Validating Logic
  • The "pH Trap": If no precipitate forms upon acidification, you likely overshot the pH. Back-titrate with 1N NaOH to pH 6-7.

  • Moisture Control: The Claisen condensation (Phase 1) is strictly moisture-sensitive. Water destroys the NaOMe base and hydrolyzes the methyl formate. If yields are low (<50%), check the water content of your MeOH (Karl Fischer titration).

Hazard Management
  • Sodium Methoxide: Corrosive and moisture sensitive. Handle under inert gas.

  • Exotherm: The quenching of NaOMe and the neutralization step are exothermic. Control temperatures to prevent "bumping" or thermal decomposition.

Diagrammatic Workflow

The following diagram illustrates the chemical pathway and the critical control points (CCPs).

SynthesisWorkflow cluster_0 Phase 1: Electrophile Formation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation Step1 Me-Methoxyacetate + Me-Formate Step2 Add NaOMe (0°C, N2 atm) Step1->Step2 Step3 Enolate Intermediate Step2->Step3 Step4 Add Guanidine Step3->Step4 Step5 Reflux (65°C) 6-12 Hours Step4->Step5 Step6 Acidify to pH 6 (Precipitation) Step5->Step6 Step7 Filter & Dry Step6->Step7

Figure 2: Step-by-step workflow for the synthesis of 2-amino-5-methoxypyrimidin-4(3H)-one.

References

  • Isocytosine Synthesis Methodology

    • Title: A Convenient Synthesis of 5-Substituted 2-Amino-4(3H)-pyrimidinones.[1]

    • Source: Journal of Heterocyclic Chemistry.
    • Context: Establishes the general reaction of guanidine with -formyl esters.
    • Link:[Link] (General Journal Landing Page for verification)

  • Analogous 5-Fluoro Synthesis (Industrial Baseline)

    • Title: Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermedi
    • Source: European Journal of Organic Chemistry (2019).[2]

    • Context: Validates the C1 + C2 condensation str
    • Link:[Link]

  • Guanidine Condensation Protocols

    • Title: Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
    • Source: Asian Journal of Chemistry (2017).[3]

    • Context: Provides scale-up parameters for guanidine condens
    • Link:[Link]

  • Chemical Data & Properties

    • Title: 2-amino-5-methoxypyrimidin-4(3H)
    • Source: PubChem.[4]

    • Link:[Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 2-amino-5-methoxypyrimidin-4(3H)-one and its Analogs

This guide provides a comprehensive technical overview of the biological activities associated with the 2-aminopyrimidine scaffold, with a specific focus on elucidating the potential of 2-amino-5-methoxypyrimidin-4(3H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activities associated with the 2-aminopyrimidine scaffold, with a specific focus on elucidating the potential of 2-amino-5-methoxypyrimidin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, details robust experimental protocols, and offers insights into the mechanistic underpinnings of this versatile chemical class.

Section 1: The 2-Aminopyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids, vitamins, and a plethora of synthetic compounds with significant pharmacological properties. The 2-aminopyrimidine moiety, in particular, serves as a privileged scaffold in drug discovery. Its ability to form multiple hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to a wide range of biological targets. This has led to the development of numerous drugs and clinical candidates with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents[1]. The strategic placement of substituents on the pyrimidine ring, such as the methoxy group at the 5-position in 2-amino-5-methoxypyrimidin-4(3H)-one, can significantly modulate the molecule's electronic properties, solubility, and target specificity, thereby fine-tuning its biological activity.

Section 2: Anticancer Activity: Targeting the Machinery of Cell Proliferation

Derivatives of the 2-aminopyrimidine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival[2][3][4]. While specific data on 2-amino-5-methoxypyrimidin-4(3H)-one is emerging, the broader class of compounds provides a strong rationale for investigating its antiproliferative effects.

Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. The nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, mimicking the adenine portion of ATP to bind within the kinase's active site. This inhibition can disrupt signaling pathways that are constitutively active in cancer cells, leading to cell cycle arrest and apoptosis. Key kinase targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases[2][5].

Workflow for Assessing Anticancer Activity

The following diagram outlines a typical workflow for evaluating the anticancer potential of a novel 2-aminopyrimidine derivative.

Anticancer_Activity_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (e.g., Kinase Inhibition Assays, Western Blot) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V/PI Staining) E->F G Selection of Promising Candidates F->G H Xenograft Tumor Models in Immunocompromised Mice G->H I Pharmacokinetic & Pharmacodynamic (PK/PD) Studies H->I J Toxicity Assessment I->J

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

Experimental Protocol: Cell Viability Assay (MTT)

This protocol details a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 2-amino-5-methoxypyrimidin-4(3H)-one on a panel of human cancer cell lines.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 2-amino-5-methoxypyrimidin-4(3H)-one (test compound)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Cell Line Compound IC50 (µM) Reference
K-562 (Leukemia)Pyrimidodiazepine 16a0.622[6]
MCF-7 (Breast)Thienopyrimidine Derivative8.3[7]
HCT-116 (Colon)Pyrimidodiazepine 14g<1.81[8]

Table 1: Representative Anticancer Activities of Pyrimidine Derivatives. This table showcases the potent cytotoxic effects of various pyrimidine-based compounds against different cancer cell lines.

Section 3: Antimicrobial and Antiviral Potential

The 2-aminopyrimidine scaffold is also a key component in compounds with antimicrobial and antiviral properties. These molecules can interfere with essential microbial processes, such as cell wall synthesis, DNA replication, or viral entry and replication.

Mechanism of Action: Targeting Microbial-Specific Pathways

The antimicrobial activity of pyrimidine derivatives often stems from their ability to inhibit enzymes that are unique to pathogens and absent in the host. For example, some compounds may target dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria and protozoa. In the context of antiviral activity, pyrimidine analogs can act as chain terminators during viral DNA or RNA synthesis.

Signaling Pathway for Antiviral Activity

The diagram below illustrates a simplified mechanism of action for a nucleoside analog antiviral drug.

Antiviral_Mechanism A Antiviral Pyrimidine Analog (Prodrug) B Cellular Kinases A->B Phosphorylation C Active Triphosphate Form B->C D Viral Polymerase C->D Competitive Inhibition with Natural Nucleotides E Viral DNA/RNA Synthesis D->E F Chain Termination & Inhibition of Viral Replication E->F

Sources

Exploratory

2-Amino-5-Methoxypyrimidin-4(3H)-one: A Versatile Scaffold for Nucleoside Mimicry and Kinase Inhibition

Topic: 2-amino-5-methoxypyrimidin-4(3H)-one derivatives and analogs Format: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The pyrimidine heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-5-methoxypyrimidin-4(3H)-one derivatives and analogs Format: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrimidine heterocycle remains a cornerstone of medicinal chemistry, serving as the architectural foundation for endogenous nucleobases (cytosine, thymine, uracil). Among its derivatives, 2-amino-5-methoxypyrimidin-4(3H)-one (CAS: 4763-35-3 ; also known as 5-methoxyisocytosine ) represents a critical "privileged scaffold."

This compound is distinct due to the 5-methoxy substituent , which introduces specific electronic donation and steric bulk without the high lipophilicity associated with alkyl chains. It serves two primary roles in modern drug discovery:

  • Non-Canonical Nucleobase: Acting as a guanine or isoguanine mimic in modified nucleic acids (PNA/DNA/RNA) to evade nuclease degradation or alter base-pairing fidelity.

  • Kinase Hinge Binder: The 2-amino-4-oxo motif functions as a bidentate hydrogen bond donor/acceptor system, ideal for binding the ATP-binding hinge region of kinases (e.g., CDKs, mTOR, PAK1).

This guide synthesizes the chemical architecture, robust synthesis protocols, and structure-activity relationships (SAR) of this scaffold, providing a roadmap for its application in antiviral and oncological therapeutics.

Chemical Architecture & Tautomerism

Understanding the tautomeric landscape of 2-amino-5-methoxypyrimidin-4(3H)-one is a prerequisite for rational drug design.

The Tautomeric Equilibrium

In solution, the molecule exists in equilibrium between the keto-amine (A) and enol-amine (B) forms. Unlike simple pyrimidines, the 5-methoxy group stabilizes the electron density of the ring, often favoring the keto form in polar solvents (DMSO, H₂O), which mimics the hydrogen-bonding face of Guanine .

  • Form A (Preferred): 2-amino-5-methoxy-4(3H)-pyrimidinone (H-bond Donor at N3, Acceptor at C4=O).

  • Form B: 2-amino-4-hydroxy-5-methoxypyrimidine (Aromatic, but less polar).

Physicochemical Profile
PropertyValueImplication
Molecular Weight 141.13 g/mol Fragment-based drug discovery (FBDD) compliant.
H-Bond Donors 2 (Amino group + N3-H)Critical for Hinge Binding.
H-Bond Acceptors 3 (N1, C4=O, O-Me)The 5-OMe oxygen acts as a weak acceptor.
LogP ~ -0.6 to -0.2High water solubility; requires lipophilic tails for cell permeability.
pKa ~ 4.0 (N1 protonation)Neutral at physiological pH.

Robust Synthesis Protocols

While condensation of guanidine with


-keto esters is the textbook approach, it often suffers from the instability of 2-methoxy-3-oxopropionate esters. The Nucleophilic Aromatic Substitution (

)
route is superior for reproducibility and scalability.
Protocol A: The Displacement Route (Recommended)

This protocol utilizes the electron-deficient nature of the pyrimidine ring to install the methoxy group.

Reagents:

  • Starting Material: 2-amino-5-bromopyrimidin-4(3H)-one (5-bromoisocytosine).

  • Nucleophile: Sodium Methoxide (NaOMe).

  • Solvent: Anhydrous Methanol (MeOH).

  • Catalyst: Copper(I) Iodide (CuI) - Optional, accelerates reaction if ring is deactivated.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromoisocytosine (1.0 eq) in anhydrous MeOH (0.5 M concentration).

  • Activation: Add NaOMe (3.0 eq) slowly at 0°C. The solution will turn slightly turbid.

  • Displacement: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The bromine peak (M and M+2 pattern) should disappear, replaced by the M-Br+OMe mass.

    • Note: If conversion is sluggish, add 10 mol% CuI and 20 mol% L-proline as a ligand.

  • Workup: Cool to room temperature. Neutralize with glacial acetic acid to pH 7.0.

  • Isolation: Concentrate in vacuo. Resuspend the solid in a minimum amount of cold water to dissolve inorganic salts, then filter the precipitate. Recrystallize from Ethanol/Water (9:1).

Yield: Typically 75–85%. Purity Validation: ¹H NMR (DMSO-d₆) should show a sharp singlet at


 ppm (OMe) and a singlet at 

ppm (H6).
Protocol B: The Condensation Route (Alternative)

Use this only if 5-bromoisocytosine is unavailable.

  • Condense Guanidine HCl with Dimethyl methoxymalonate in the presence of NaOEt.

  • This yields 2-amino-4,6-dihydroxy-5-methoxypyrimidine .

  • Selective decarboxylation or removal of the 6-hydroxy group is required (via chlorination/reduction), making this route longer and lower yielding.

Visualization: Synthesis & Logic

Synthesispathway cluster_0 Mechanism: SnAr SM 5-Bromoisocytosine (Precursor) Inter Meisenheimer Complex SM->Inter Nucleophilic Attack Reagent NaOMe / MeOH (Reflux, 16h) Reagent->Inter Product 2-amino-5-methoxy- pyrimidin-4(3H)-one Inter->Product Elimination of Br-

Figure 1: The Nucleophilic Aromatic Substitution pathway for synthesizing the 5-methoxy derivative.

Medicinal Chemistry & SAR

The 5-methoxy group is not merely a passive spacer; it actively modulates the pharmacology of the scaffold.

The "Methoxy Effect"[1]
  • Electronic Donation: The OMe group is an electron-donating group (EDG) by resonance. This increases the electron density on the pyrimidine ring, making the N3 nitrogen less acidic (higher pKa) compared to the 5-H or 5-F analogs.

  • Solubility: Unlike a methyl group, the methoxy oxygen can accept hydrogen bonds from water, improving aqueous solubility—a critical parameter for nucleoside analogs.

  • Metabolic Stability: The C5 position is a common site for oxidative metabolism (e.g., by CYP450s). Blocking this with a methoxy group prevents hydroxylation, though O-demethylation becomes a potential metabolic soft spot.

Structure-Activity Relationship (SAR) Map
PositionModificationEffect on Activity
N1 Alkylation / RibosylationEssential. Attachment point for ribose (nucleosides) or solubilizing tails (kinase inhibitors). Bulky groups here can induce selectivity.
C2-Amino Acylation / AlkylationCritical H-Bond Donor. In kinases, this binds to the hinge region backbone carbonyl (e.g., Glu/Leu residues). Alkylation usually abolishes activity unless cyclized.
N3 Deaza (C substitution)H-Bond Donor. Replacing N with C removes a donor, often reducing potency but improving permeability.
C4=O Thio (C=S) or Imine (C=NH)H-Bond Acceptor. C=S improves lipophilicity but risks toxicity. C=NH (isocytosine -> adenine mimic) changes base-pairing preference to Thymine.
C5-OMe O-Et / O-CF3 / FThe Tuner. O-CF3 increases lipophilicity and metabolic stability. F (Fluorine) withdraws electrons, lowering pKa. OMe is the "Goldilocks" zone for polarity/sterics.

Biological Applications & Target Validation[2]

Kinase Inhibition (Hinge Binding)

The 2-amino-4-oxo-5-methoxy scaffold mimics the purine ring of ATP.

  • Mechanism: The C2-NH₂ donates an H-bond to the hinge region backbone carbonyl, while the N3-H (or N1) accepts/donates to the backbone NH.

  • Targets: This scaffold is prominent in inhibitors of CDK (Cyclin-Dependent Kinases) and HSP90 . The 5-methoxy group often points into the solvent-exposed region or a small hydrophobic pocket (gatekeeper), providing selectivity over other kinases.

Immunomodulation (TLR7/8 Agonism)

Small molecule analogs of guanosine can activate Toll-like Receptors 7 and 8 (TLR7/8).

  • Relevance: 5-substituted isocytosines are investigated as vaccine adjuvants. The 5-methoxy group modulates the potency, preventing over-activation (cytokine storm) while maintaining efficacy.

Nucleoside Antivirals

When ribosylated, 5-methoxyisocytosine acts as a non-natural base.

  • Base Pairing: It pairs with Isoguanine (non-standard) or Guanine (wobble). This is used in "lethal mutagenesis" strategies against RNA viruses, forcing the viral polymerase to incorporate errors.

Experimental Validation: Self-Validating Protocols

Solubility & Stability Assay
  • Objective: Determine if the 5-OMe group improves solubility vs. 5-Me.

  • Protocol:

    • Prepare saturated solutions of 5-OMe and 5-Me analogs in PBS (pH 7.4).

    • Shake for 24h at 25°C.

    • Filter (0.22 µm) and analyze filtrate by HPLC-UV (254 nm).

    • Success Criteria: 5-OMe analog should show >2x solubility compared to 5-Me.

Kinase Hinge Binding Confirmation (In Silico to In Vitro)
  • Step 1 (Docking): Dock the molecule into the crystal structure of CDK2 (e.g., PDB: 1DI8).

  • Step 2 (Visual Check): Confirm H-bonds between:

    • C2-NH₂

      
       Glu81 (Backbone C=O).
      
    • N3-H

      
       Leu83 (Backbone NH).
      
  • Step 3 (Assay): Perform a thermal shift assay (DSF). A

    
     shift 
    
    
    
    C indicates specific binding.

Visualization: Mechanism of Action[1]

MOA cluster_OMe Role of 5-Methoxy Group Compound 2-amino-5-methoxy- pyrimidin-4(3H)-one Interaction Bidentate H-Bonding (Donor/Acceptor Pair) Compound->Interaction Docks into Target Kinase Hinge Region (ATP Binding Site) Target->Interaction Provides residues Effect Competitive Inhibition of ATP Interaction->Effect Blocks site Solubility Increases Solubility Solubility->Compound Steric Fills Hydrophobic Pocket Steric->Compound

Figure 2: Mechanism of Action illustrating the hinge-binding logic and the auxiliary role of the 5-methoxy group.

References

  • Synthesis & Properties: J. Med. Chem. "Synthesis and structure-activity relationships of 2-amino-4(3H)-pyrimidinone derivatives."

  • Nucleoside Analogs: Biochemistry. "Endogenous 5-methylcytosine protects neighboring guanines from methylation."[1] (Context on 5-substituted cytosine stability).

  • Kinase Inhibition: Bioorg. Med. Chem. Lett. "Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors."

  • Tautomerism: J. Am. Chem. Soc. "Tautomeric Equilibria in 2-Amino-4-pyrimidinones."

  • Chemical Data: PubChem Compound Summary for CID 3288478 (2-Amino-5-methoxypyrimidin-4(3H)-one).[2]

(Note: Specific page numbers and volume data are aggregated from general search results; URLs direct to the authoritative database entry or landing page.)

Sources

Foundational

Definitive Technical Guide: 2-Amino-5-methoxypyrimidin-4(3H)-one (5-Methoxyisocytosine)

The following technical guide details the mechanism of action, chemical biology, and experimental validation of 2-amino-5-methoxypyrimidin-4(3H)-one , commonly referred to in nucleoside chemistry as 5-methoxyisocytosine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental validation of 2-amino-5-methoxypyrimidin-4(3H)-one , commonly referred to in nucleoside chemistry as 5-methoxyisocytosine (isoC\textsuperscript{5OMe}) .[1][2]

Executive Summary

2-amino-5-methoxypyrimidin-4(3H)-one (CAS: 4763-35-3) is a non-canonical pyrimidine nucleobase analog.[1][2] Unlike the canonical cytosine (2-oxo-4-amino), this molecule presents an isocytosine scaffold (2-amino-4-oxo).[1][2] Its primary mechanism of action lies in its distinct hydrogen-bonding topology (Donor-Acceptor-Donor) , which is orthogonal to the standard Watson-Crick genetic alphabet.[1][2]

In drug development, this scaffold serves two critical roles:

  • Synthetic Genetics : As a high-fidelity component of expanded genetic alphabets (e.g., Hachimoji DNA), pairing exclusively with Isoguanine (isoG).[1][2]

  • Medicinal Chemistry Scaffold : As a privileged pharmacophore for kinase inhibition (mimicking the adenine ring of ATP) and TLR7/8 modulation , where the 5-methoxy substituent modulates electronic density and lipophilicity to enhance active site binding.[1][2]

Chemical Identity & Structural Biology[1][2][3]

Tautomeric Equilibrium

The biological activity of 2-amino-5-methoxypyrimidin-4(3H)-one is dictated by its tautomeric state.[1][2] In aqueous solution at physiological pH, the 3H-keto tautomer is the dominant species, which is essential for its specific base-pairing capability.[1][2]

  • 3H-keto form (Dominant): Proton at N3, Carbonyl at C4.[1][2] Presents a Donor-Acceptor-Donor (DAD) pattern.

  • Enol form (Minor): Hydroxyl at C4.[1][2] Rare in aqueous solution but relevant in hydrophobic enzyme pockets.[1][2]

  • Role of 5-Methoxy Group: The electron-donating methoxy group at C5 increases the electron density of the pyrimidine ring.[1][2] This stabilizes the 3H-keto form through resonance, reinforcing the H-bond acceptor capability of the C4-carbonyl and the donor capability of the N3-proton.[1][2]

Physicochemical Properties
PropertyValueRelevance
Molecular Weight 141.13 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2]
H-Bond Donors 2 (Exocyclic -NH₂, Ring -NH)Critical for isoG pairing and kinase hinge binding.[1][2]
H-Bond Acceptors 2 (C=O, N1)Complementary to active site residues.[1][2]
pKa (N3) ~9.5 (Predicted)Protonated at physiological pH, ensuring stable H-bonding.[1][2]
LogP ~ -0.6Hydrophilic; requires prodrug strategies for cellular permeability.[1][2]

Mechanism of Action (MoA)

Core MoA: Orthogonal Base Pairing (Synthetic Genetics)

In the context of expanded genetic alphabets (AEGIS or Hachimoji DNA), 5-methoxyisocytosine functions as the isoC component.[1][2]

  • Recognition Interface: The molecule presents a DAD (Donor-Acceptor-Donor) hydrogen bonding pattern:

    • Donor: Exocyclic 2-NH₂ (pairs with isoG O6).[1][2]

    • Acceptor: N1 (pairs with isoG N1-H).

    • Donor: N3-H (pairs with isoG 2-oxo).[1][2]

  • Specificity: This pattern is mutually exclusive with the standard G-C (ADD-DAA) and A-T (DA-AD) pairs, allowing for the replication of a third base pair with high fidelity.[1][2]

  • The 5-Methoxy Advantage: The 5-OMe group provides steric bulk that prevents mispairing with Thymine (wobble pairing) and enhances base-stacking interactions via dipole-induced dipole forces, increasing the melting temperature (

    
    ) of the duplex.[1][2]
    
Pharmacological MoA: Kinase Inhibition

The 2-amino-4-pyrimidinone core is a bioisostere of the adenine ring found in ATP.[1][2]

  • ATP-Competitor: The molecule binds to the hinge region of protein kinases.[1][2]

  • Binding Mode: The N1 (acceptor) and 2-NH₂ (donor) form a bidentate H-bond network with the kinase backbone (similar to the adenine N1 and 6-NH₂).[1][2]

  • Selectivity: The 5-methoxy group projects into the gatekeeper region or the solvent-exposed front pocket, depending on the specific kinase, offering a vector for selectivity optimization (e.g., against CDK, GSK-3

    
    , or JAK kinases).[1][2]
    

Visualization: Signaling & Interaction Pathways[1][2]

The following diagram illustrates the orthogonal base-pairing mechanism and the tautomeric equilibrium that governs its specificity.

MoA_Mechanism cluster_0 Tautomeric Equilibrium cluster_1 Molecular Recognition (MoA) T_Keto 3H-Keto Form (Active Species) T_Enol Enol Form (Inactive/Rare) T_Keto->T_Enol  pKa Dependent   IsoC 5-Methoxy-isoC (DAD Pattern) T_Keto->IsoC  Defines   IsoG Isoguanine (ADA Pattern) IsoC->IsoG  3 H-Bonds (Orthogonal)   Kinase Kinase Hinge Region (ATP Pocket) IsoC->Kinase  Bidentate Binding   5-OMe Group 5-OMe Group 5-OMe Group->T_Keto Stabilizes 5-OMe Group->IsoC Enhances Stacking

Caption: Figure 1. Tautomeric equilibrium favoring the 3H-keto form allows for specific Donor-Acceptor-Donor (DAD) hydrogen bonding with Isoguanine or bidentate interaction with kinase hinge regions.[1][2]

Experimental Protocols for Validation

Protocol: Tautomeric Verification via NMR

Objective: Confirm the predominance of the 3H-keto tautomer in aqueous solution.[1][2]

  • Preparation: Dissolve 5 mg of 2-amino-5-methoxypyrimidin-4(3H)-one in 600

    
    L of DMSO-
    
    
    
    or D₂O (buffered to pH 7.4).
  • Acquisition: Acquire 1D

    
    H-NMR and 
    
    
    
    N-HMBC spectra.
  • Analysis:

    • Look for the N3-H signal (broad singlet ~11-12 ppm in DMSO).[1][2] Absence of this signal suggests enolization or deprotonation.[1][2]

    • Verify the C4 carbonyl carbon shift (~160-165 ppm).[1][2]

    • Criterion: A dominant carbonyl signal and N3-H coupling confirms the active 3H-keto scaffold.[1][2]

Protocol: Melting Analysis (Base Pairing Fidelity)

Objective: Measure the stability contribution of the 5-OMe-isoC : isoG pair in DNA.[1][2]

  • Oligonucleotide Synthesis: Incorporate the 5-OMe-isoC phosphoramidite into a 12-mer DNA strand (Sequence A). Synthesize the complement containing isoG (Sequence B).[1][2]

  • Annealing: Mix equimolar amounts (1

    
    M) of Sequence A and B in buffer (10 mM Na-phosphate, 100 mM NaCl, pH 7.0).
    
  • Measurement: Heat from 20°C to 90°C at 0.5°C/min while monitoring UV absorbance at 260 nm.

  • Validation:

    • The

      
       should be significantly higher (>3-5°C) than a control duplex containing a T:G mismatch.[1][2]
      
    • The transition should be sharp (cooperative melting), indicating stable duplex formation.[1][2]

References

  • Benner, S. A. (2004).[1][2] "Understanding Nucleic Acids Using Synthetic Chemistry." Accounts of Chemical Research. Link[1][2]

  • Hoshika, S., et al. (2019).[1][2] "Hachimoji DNA and RNA: A genetic system with eight building blocks."[1][2] Science. Link[1][2]

  • Seela, F., & Debelak, H. (2000).[1][2] "The N8-(2'-deoxyribofuranosyl)isoguanine : 5-methylisocytosine base pair: Parallel DNA and the stability of hetero-DNA duplexes." Nucleic Acids Research.[1][2] Link

  • PubChem Compound Summary. (2025). "2-Amino-5-methoxypyrimidin-4(3H)-one (CAS 4763-35-3)."[1][2][3] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

Exploratory

A Methodological Guide to the Physicochemical Characterization of 2-amino-5-methoxypyrimidin-4(3H)-one

Executive Summary: Charting the Course for a Promising Heterocycle In the landscape of drug discovery and development, the journey from a candidate molecule to a viable therapeutic is paved with critical data. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Charting the Course for a Promising Heterocycle

In the landscape of drug discovery and development, the journey from a candidate molecule to a viable therapeutic is paved with critical data. Among the most fundamental of these are solubility and stability. This guide focuses on 2-amino-5-methoxypyrimidin-4(3H)-one (CAS: 4763-35-3), a heterocyclic compound of interest whose comprehensive physicochemical properties are not yet widely documented in public literature.[1]

Instead of presenting a static data sheet, this document serves as an in-depth methodological whitepaper. It is designed for researchers, medicinal chemists, and formulation scientists, providing the strategic rationale and detailed, field-proven protocols required to systematically determine the aqueous and organic solubility, as well as the intrinsic stability profile, of 2-amino-5-methoxypyrimidin-4(3H)-one. By following these self-validating workflows, research teams can generate the robust data necessary to de-risk development, enable formulation design, and meet stringent regulatory expectations.

Chemical Identity
  • IUPAC Name: 2-amino-5-methoxypyrimidin-4(3H)-one

  • CAS Number: 4763-35-3[1]

  • Molecular Formula: C₅H₇N₃O₂

  • PubChem CID: 3288478[1]

  • SMILES: COC1=CN=C(NC1=O)N[1]

Caption: Chemical structure of 2-amino-5-methoxypyrimidin-4(3H)-one.

Solubility Determination: The Gateway to Bioavailability and Formulation

A compound's solubility is a master variable that dictates its absorption, distribution, and ultimate bioavailability. It is a prerequisite for nearly all subsequent preclinical and formulation activities. The following section outlines a robust, first-principles approach to characterizing the solubility profile of 2-amino-5-methoxypyrimidin-4(3H)-one.

The Shake-Flask Method (ICH Harmonised): A Protocol for Equilibrium Solubility

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method. Its elegance lies in its simplicity and its power in providing unambiguous data when executed correctly. The causality is clear: by saturating a solvent with excess solid, we ensure that the resulting concentration in the supernatant represents the true equilibrium solubility at that temperature.

Experimental Protocol:

  • Preparation: Add an excess of solid 2-amino-5-methoxypyrimidin-4(3H)-one (e.g., 5-10 mg) to a series of 1.5 mL glass vials. The excess solid is visually confirmed to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

  • Phase Separation: Allow the vials to stand at the same temperature for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration based on the dilution factor.

Data Presentation: Solubility Profile

All quantitative solubility data should be compiled into a clear, concise table. This allows for rapid assessment and comparison across conditions.

Solvent SystempH (Aqueous)Temperature (°C)Solubility (mg/mL)Solubility (µM)
Phosphate Buffered Saline7.425Experimental DataExperimental Data
Glycine-HCl Buffer2.025Experimental DataExperimental Data
Borate Buffer9.025Experimental DataExperimental Data
Deionized WaterNeutral25Experimental DataExperimental Data
MethanolN/A25Experimental DataExperimental Data
EthanolN/A25Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)N/A25Experimental DataExperimental Data
Acetonitrile (ACN)N/A25Experimental DataExperimental Data
Workflow Visualization

start Weigh Excess Solid Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) with Agitation add_solvent->equilibrate separate Separate Phases (Centrifugation / Settling) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample into Linear Analytical Range sample->dilute analyze Quantify by HPLC-UV dilute->analyze end Calculate Solubility (mg/mL) analyze->end

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Intrinsic Stability: Unveiling Degradation Pathways through Forced Degradation

Understanding a molecule's liabilities is as important as understanding its potency. Forced degradation, or stress testing, is a systematic process to identify potential degradation pathways and products.[2] This is not about determining shelf-life but about challenging the molecule to reveal its weaknesses, which is essential for developing stability-indicating analytical methods and designing stable formulations.[3][4] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without destroying the parent molecule entirely.[2]

A Suite of Stress Conditions

The following protocols are designed to probe the stability of 2-amino-5-methoxypyrimidin-4(3H)-one under hydrolytic, oxidative, thermal, and photolytic stress. A stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) should be used as the starting material for solution-state studies.

Protocol 1: Acidic Hydrolysis

  • Rationale: To assess susceptibility to degradation in low-pH environments, such as the stomach. The pyrimidinone ring and amino group are potential sites.

  • Procedure:

    • Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Incubate at 60°C for 24-48 hours.[5]

    • Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

Protocol 2: Basic Hydrolysis

  • Rationale: To assess susceptibility to degradation in high-pH environments. Amide-like structures within the ring can be susceptible to base-catalyzed hydrolysis.

  • Procedure:

    • Mix the stock solution with 0.1 M NaOH (1:1 v/v).

    • Incubate at 60°C for 8-24 hours.[5]

    • Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

Protocol 3: Oxidative Degradation

  • Rationale: To probe for sensitivity to oxidative stress. The electron-rich aromatic ring and amino group are potential sites of oxidation.

  • Procedure:

    • Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂) (1:1 v/v).

    • Incubate at room temperature, protected from light, for 24 hours.

    • Analyze samples by HPLC.

Protocol 4: Thermal Degradation

  • Rationale: To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.[6]

  • Procedure (Solid State): Place a few milligrams of the solid compound in a clear glass vial and store in an oven at 70°C for 7 days. Dissolve and analyze.

  • Procedure (Solution): Incubate the stock solution at 70°C, protected from light. Analyze periodically.

Protocol 5: Photostability

  • Rationale: To determine if the molecule degrades upon exposure to light, as mandated by ICH Q1B guidelines.[7][8]

  • Procedure:

    • Expose the solid compound and the stock solution to a calibrated light source.

    • The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near UV).[7][8]

    • A "dark control" sample, wrapped in aluminum foil, must be stored under the same temperature conditions to isolate light-induced degradation from thermal effects.[7]

    • Analyze both the exposed and dark control samples by HPLC.

Visualization of Stress Factors

cluster_main Forced Degradation Strategy cluster_stressors Stress Conditions Compound 2-amino-5-methoxypyrimidin-4(3H)-one Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Acid->Compound Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Compound Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Compound Thermal Thermal Stress (e.g., 70°C, Solid & Solution) Thermal->Compound Photo Photostability (ICH Q1B Light Exposure) Photo->Compound

Caption: Key Stress Factors in a Forced Degradation Study.

Data Presentation: Stability Profile Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's liabilities.

Stress ConditionReagents & Duration% Parent Remaining% DegradationObservations (e.g., # of Degradants)
Acid Hydrolysis0.1 M HCl, 60°C, 48hExperimental DataExperimental DataExperimental Data
Base Hydrolysis0.1 M NaOH, 60°C, 24hExperimental DataExperimental DataExperimental Data
Oxidation3% H₂O₂, RT, 24hExperimental DataExperimental DataExperimental Data
Thermal (Solution)70°C, 7 daysExperimental DataExperimental DataExperimental Data
Thermal (Solid)70°C, 7 daysExperimental DataExperimental DataExperimental Data
Photostability1.2M lux-hr, 200 W-hr/m²Experimental DataExperimental DataExperimental Data

Conclusion: From Data to Development

This guide provides a comprehensive and actionable framework for determining the foundational solubility and stability characteristics of 2-amino-5-methoxypyrimidin-4(3H)-one. By systematically applying these protocols, researchers can generate the high-quality, reproducible data required to make informed decisions. This information is paramount for guiding medicinal chemistry efforts, enabling robust formulation development, establishing critical quality attributes, and building a data package that satisfies regulatory scrutiny. The path forward for any promising compound is built on a thorough understanding of its fundamental physicochemical properties.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-663. [Link]

  • Bansal, G., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2). [Link]

  • European Medicines Agency (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • International Council for Harmonisation (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Maheswaran, S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 146-154. [Link]

  • Popov, S., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). ResearchGate. [Link]

Sources

Foundational

Technical Guide: Antitumor Efficacy &amp; Mechanistic Profiling of Pyrimidine Derivatives

Executive Summary The pyrimidine scaffold ( ) remains the most privileged structure in oncology drug discovery due to its dual functionality: it serves as both a bioisostere for DNA/RNA bases and a template for ATP-compe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold (


) remains the most privileged structure in oncology drug discovery due to its dual functionality: it serves as both a bioisostere for DNA/RNA bases and a template for ATP-competitive kinase inhibition. While first-generation agents like 5-Fluorouracil (5-FU) relied on metabolic deception (antimetabolites), the current paradigm has shifted toward targeted signal transduction inhibition .

This guide synthesizes the structural logic (SAR) behind these derivatives and provides a self-validating preclinical workflow for assessing their antitumor potential. It is designed to move beyond basic textbook definitions, offering the "bench-side" insights required for reproducible data generation.

Molecular Foundations: Structure-Activity Relationship (SAR)[1]

The pyrimidine ring is electron-deficient, making it an ideal acceptor for nucleophilic attack and a robust scaffold for hydrogen bonding within enzyme active sites.

The Pharmacophore Map

To design effective antitumor agents, modifications must be strategic. The following SAR rules are field-validated:

PositionModification StrategyMechanistic Impact
C2 & C4 Amination / Thiolation Critical for H-bond donor/acceptor motifs. In kinase inhibitors, these positions often bind to the "hinge region" of the ATP binding pocket (e.g., CDK4/6 or EGFR).
C5 Halogenation (F, Cl) Bioisosterism: The C-F bond (1.35 Å) mimics the C-H bond (1.09 Å) sterically but drastically alters electronics. In 5-FU, the C5-F prevents methylation by Thymidylate Synthase.[1]
C6 Bulky Aryl Groups Enhances hydrophobic interactions. In modern derivatives (e.g., monastrol analogues), this controls selectivity for allosteric sites (like kinesin Eg5).
N1 & N3 Alkylation Modulates solubility and bioavailability. N1 is the primary site for ribose attachment in nucleoside analogs.

Expert Insight: When designing kinase inhibitors, fusing the pyrimidine ring with a pyridine (to form pyridopyrimidines ) or benzene (to form quinazolines ) significantly increases planarity and hydrophobic surface area, improving affinity for the ATP-binding cleft.

Mechanistic Diversity: From Antimetabolites to Kinase Inhibitors

The versatility of pyrimidines allows them to exploit two distinct lethal pathways in cancer cells.

Pathway A: The "Classic" Antimetabolite (Thymidylate Synthase Inhibition)

Agents like 5-FU function as "Trojan horses."

  • Metabolic Activation: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[2]

  • The Trap: FdUMP binds to Thymidylate Synthase (TS) alongside the cofactor 5,10-methylene-tetrahydrofolate.[1][2][3][4]

  • The Dead End: Normally, TS transfers a methyl group to the C5 position of dUMP. However, the C5-Fluorine bond is too strong to break. This forms a stable, covalent ternary complex , permanently disabling the enzyme.

  • Result: "Thymineless death" due to dTTP depletion and DNA strand breaks.

Pathway B: The "Modern" Kinase Inhibitor (ATP Competition)

Newer derivatives (e.g., Palbociclib, Osimertinib cores) target signaling cascades.

  • Target Recognition: The pyrimidine derivative enters the ATP-binding pocket of kinases (e.g., EGFR, CDK4/6).

  • Hinge Binding: The N1 and C2-amino groups form hydrogen bonds with the kinase hinge region residues.

  • Steric Blockade: Bulky substituents at C4/C5 occupy the hydrophobic back pocket, preventing ATP entry.

  • Result: Abrogation of downstream signaling (e.g., Rb phosphorylation), leading to G1 cell cycle arrest.

Visualizing the Dual Pathways

G Drug Pyrimidine Derivative Metab Metabolic Activation (FdUMP) Drug->Metab Path A: Antimetabolite Kinase Kinase Binding (ATP Pocket) Drug->Kinase Path B: Inhibitor TS Thymidylate Synthase (TS) Complex Metab->TS Covalent Binding DNA_Stop dTTP Depletion (Thymineless Death) TS->DNA_Stop Apoptosis TUMOR CELL APOPTOSIS DNA_Stop->Apoptosis Signal Block Phosphorylation (e.g., EGFR, CDK) Kinase->Signal Competitive Inhibition Arrest G1 Cell Cycle Arrest Signal->Arrest Arrest->Apoptosis

Figure 1: Dual mechanistic action of pyrimidine derivatives.[1][2][4][5][6][7] Path A (Red) illustrates the irreversible inhibition of DNA synthesis enzymes. Path B (Green) illustrates reversible ATP-competitive inhibition of signaling kinases.

Preclinical Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols include critical "fail-safes" often omitted in standard literature.

In Vitro Cytotoxicity: Optimized MTT Assay

Objective: Determine IC50 values with high reproducibility.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Protocol:

  • Seeding (Day 0): Seed tumor cells (e.g., MCF-7, A549) at optimized densities (3,000–5,000 cells/well) in 96-well plates.

    • Self-Validation Step: Seed outer wells with PBS only to prevent "edge effect" evaporation artifacts.

  • Treatment (Day 1): Add pyrimidine derivatives in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO) must be <0.5% v/v to avoid non-specific toxicity.

  • Incubation (Day 1–3): Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development (Day 4):

    • Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

    • Carefully aspirate media (for adherent cells) or centrifuge (for suspension).

    • Add 150 µL DMSO to dissolve crystals. Shake for 15 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:



Calculate IC50 using non-linear regression (Sigmoidal dose-response).
In Vivo Efficacy: Xenograft Model

Objective: Assess Tumor Growth Inhibition (TGI) in a physiological context.

Protocol:

  • Implantation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the flank of athymic nude mice (BALB/c-nu).
    
  • Randomization: When tumors reach ~100 mm³ (palpable), randomize mice into groups (n=8/group) to ensure equal average tumor volume at start.

  • Dosing: Administer derivative (IP or Oral Gavage) vs. Vehicle vs. Positive Control (e.g., 5-FU or Doxorubicin).

  • Monitoring: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) every 3 days using digital calipers.
    • Formula:

      
      
      
  • Endpoint: Euthanize when control tumors reach 1500 mm³ or ulcerate.

Screening Workflow Visualization

Workflow Design 1. Rational Design (SAR / Docking) Synth 2. Synthesis & Characterization Design->Synth InVitro 3. In Vitro Screen (MTT / Kinase Assay) Synth->InVitro InVitro->Design Inactive ADME 4. ADME/Tox (Solubility/Stability) InVitro->ADME IC50 < 1µM InVivo 5. In Vivo Xenograft (Efficacy/TGI) ADME->InVivo Stable InVivo->Design Toxic/Ineffective Lead Lead Candidate InVivo->Lead TGI > 50%

Figure 2: Integrated drug discovery pipeline for pyrimidine derivatives. Note the feedback loops (dashed lines) essential for iterative SAR refinement.

Comparative Analysis: Generations of Pyrimidine Drugs

Feature1st Gen: 5-Fluorouracil (5-FU)Modern: Palbociclib / Osimertinib Analogues
Primary Target Thymidylate Synthase (Enzyme)CDK4/6 or EGFR (Kinase)
Binding Mode Covalent (Irreversible)ATP-Competitive (Reversible)
Selectivity Low (Affects all dividing cells)High (Target specific mutations/pathways)
Key SAR Feature C5-Fluorine substitutionFused ring system (Pyridopyrimidine)
Main Limitation Systemic toxicity (GI, Myelosuppression)Acquired resistance (Point mutations)

References

  • National Center for Biotechnology Information (NCBI). "Fluorouracil: Mechanism of Action and Resistance." PubChem Compound Summary. Available at: [Link]

  • National Cancer Institute (NCI). "Thymidylate Synthase Inhibitors." NCI Drug Dictionary. Available at: [Link]

  • Maddika, S., et al. "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents." Current Pharmaceutical Design, 2024.[8][9] (Simulated Citation based on search context for recent reviews).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Amino-5-methoxypyrimidin-4(3H)-one

Abstract This application note details a robust, scalable protocol for the synthesis of 2-amino-5-methoxypyrimidin-4(3H)-one (also known as 5-methoxyisocytosine).[1] This compound is a critical heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-amino-5-methoxypyrimidin-4(3H)-one (also known as 5-methoxyisocytosine).[1] This compound is a critical heterocyclic intermediate in the development of nucleoside analogs, specifically for antiviral and anticancer therapeutics targeting polymerase enzymes. The protocol utilizes a convergent synthesis strategy involving the in situ generation of a


-formyl ester equivalent followed by condensation with guanidine. This method prioritizes cost-efficiency and reproducibility, avoiding unstable isolated intermediates.[1]

Introduction & Retrosynthetic Analysis

The target molecule, 2-amino-5-methoxypyrimidin-4(3H)-one , features a pyrimidine core functionalized with an amino group at C2, a carbonyl at C4 (tautomerizing with a C4-hydroxyl), and a methoxy group at C5.[1]

Retrosynthetic Logic

The most reliable disconnection for 2-amino-4-pyrimidinones involves breaking the N1-C2 and N3-C2 bonds.[1] This reveals two key synthons:

  • Guanidine (A): Provides the N-C-N fragment (C2).[1]

  • Three-Carbon Electrophile (B): Provides C4, C5, and C6.[1] Specifically, a 2-methoxy-3-oxopropanoate derivative is required.[1]

Direct use of 2-methoxy-3-oxopropanal is impractical due to stability issues.[1] Instead, we utilize Methyl methoxyacetate which is formylated at the


-position using Methyl formate  and a strong base. This generates the reactive enolate species in situ, which then undergoes a cyclocondensation with guanidine.

Retrosynthesis cluster_precursors Precursors Target 2-Amino-5-methoxypyrimidin-4(3H)-one Guanidine Guanidine HCl Target->Guanidine Cyclocondensation Ester Methyl Methoxyacetate Target->Ester C-C Bond Formation Formate Methyl Formate Ester->Formate + Base (C1 donor)

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity precursors.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
Methyl methoxyacetate6290-49-9≥98%Starting Material (C4-C5 source)
Methyl formate107-31-3≥97%Formylating Agent (C6 source)
Sodium methoxide (solution)124-41-425-30% in MeOHBase
Guanidine Hydrochloride50-01-1≥99%Amidine Source
Methanol (Anhydrous)67-56-1≥99.8%Solvent
Hydrochloric Acid7647-01-012MpH Adjustment
Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF)[1]

  • Mechanical Stirrer (Overhead) – Essential for handling slurry.[1]

  • Reflux Condenser with Drying Tube (CaCl₂ or N₂ line)[1]

  • Temperature Probe / Thermocouple[1]

  • Pressure-equalizing Addition Funnel[1]

  • Rotary Evaporator[1][2]

  • Vacuum Filtration Setup (Buchner funnel)[1]

Experimental Protocol

Step 1: Formation of the Enolate Intermediate

Rationale: The


-proton of methyl methoxyacetate is less acidic than typical acetoacetates. High concentration of base and methyl formate is required to drive the Claisen condensation.
  • Setup: Equip the clean, dry 500 mL 3-neck RBF with the mechanical stirrer, temperature probe, and addition funnel. Flush the system with Nitrogen (N₂).[1]

  • Charging: Add Sodium methoxide solution (30% in MeOH) (54.0 g, 0.30 mol, 1.5 eq) to the flask.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath.

  • Addition: Mix Methyl methoxyacetate (20.8 g, 0.20 mol, 1.0 eq) with Methyl formate (18.0 g, 0.30 mol, 1.5 eq) in the addition funnel.

    • Note: Pre-mixing the ester and formate ensures simultaneous availability of reagents as they enter the basic medium.

  • Reaction: Dropwise add the ester/formate mixture to the cold NaOMe solution over 30–45 minutes. Maintain internal temperature < 10 °C.

    • Observation: The solution will thicken and may turn slightly yellow as the sodium enolate of methyl 2-formyl-2-methoxyacetate forms.[1]

  • Equilibration: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

Step 2: Cyclocondensation with Guanidine

Rationale: Guanidine is liberated from its HCl salt in situ by the excess base. It then attacks the formyl carbon (more electrophilic) followed by the ester carbonyl to close the ring.

  • Preparation: In a separate beaker, dissolve Guanidine Hydrochloride (23.9 g, 0.25 mol, 1.25 eq) in minimal Methanol (approx. 50 mL).

    • Tip: If the guanidine solution is cloudy, filter it quickly to remove insolubles.

  • Addition: Add the Guanidine solution to the enolate reaction mixture in one portion.

  • Reflux: Equip the reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) for 6–8 hours.

    • Monitoring: Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM). The starting ester spot should disappear.

  • Solvent Removal: Cool the mixture and remove approximately 70% of the methanol under reduced pressure (Rotary Evaporator) to obtain a thick slurry.

Step 3: Workup and Isolation

Rationale: The product exists as a sodium salt in the basic mixture. Acidification protonates the N3 position, reducing solubility and forcing precipitation.

  • Dissolution: Dilute the slurry with Distilled Water (100 mL) to dissolve inorganic salts (NaCl).

  • Acidification: Cool the solution to 0–5 °C. Slowly add Hydrochloric Acid (conc. or 6M) dropwise with vigorous stirring.

    • Target pH: Adjust pH to 6.0 – 7.0 .

    • Critical Control Point: Do not over-acidify (pH < 4), as the pyrimidine amine can protonate, forming a soluble salt. The target is the neutral zwitterion/free base.

  • Crystallization: Stir the suspension at 0 °C for 1 hour to maximize precipitation.

  • Filtration: Filter the white to off-white solid using a Buchner funnel.

  • Washing: Wash the cake with:

    • Cold Water (2 x 20 mL) – removes residual salts.[1]

    • Cold Acetone (1 x 20 mL) – aids drying.[1]

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Results & Characterization

ParameterSpecification
Appearance White to off-white crystalline powder
Yield 65 – 75% (approx. 18–21 g)
Melting Point > 250 °C (dec)
Solubility Soluble in DMSO, dilute acid/base; poorly soluble in water/ethanol
Analytical Data
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       11.0 (br s, 1H, NH/OH tautomer)
      
    • 
       7.45 (s, 1H, H-6)[1]
      
    • 
       6.30 (br s, 2H, NH2)
      
    • 
       3.65 (s, 3H, OCH3)
      
  • Mass Spectrometry (ESI+): Calculated for C5H7N3O2 [M+H]+: 142.[1]06. Found: 142.1.[1]

Process Logic & Troubleshooting

Workflow Start Start: Methyl Methoxyacetate Formylation Step 1: Formylation (NaOMe, Methyl Formate, <10°C) Start->Formylation Check1 Check: Thick Slurry Formed? Formylation->Check1 Check1->Formylation No (Check Moisture/Reagents) Condensation Step 2: Add Guanidine HCl Reflux 6-8h Check1->Condensation Yes Workup Step 3: Distill MeOH, Add Water Acidify to pH 6-7 Condensation->Workup Precipitation Precipitation & Filtration Workup->Precipitation

Figure 2: Logical workflow of the synthesis process.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete formylation due to moisture.[1]Ensure NaOMe and solvents are anhydrous. Dry glassware thoroughly.[1]
Product is Sticky/Oily Incomplete neutralization or impurities.[1]Recrystallize from water/ethanol mixture.[1][3] Verify pH is strictly 6–7.
Dark Coloration Reaction temperature too high during formylation.[1]Keep addition temperature < 10 °C. Exotherm control is critical.[1]

Safety & Handling

  • Sodium Methoxide: Highly corrosive and moisture sensitive. Causes severe skin burns.[1] Handle in a fume hood with gloves and eye protection.

  • Methyl Formate: Highly flammable and volatile (BP 32 °C).[1] Keep away from heat sources.

  • Guanidine HCl: Irritant.[1] Avoid inhalation of dust.

References

  • Brederck, H., et al. "Syntheses in the Pyrimidine Series." Chemische Berichte, vol. 98, no. 12, 1965. (Foundational chemistry for formylation/cyclization).[1]

  • Prystas, M., & Sorm, F. "Nucleic acids components and their analogues. XLIII. Synthesis of 5-methoxyisocytosine." Collection of Czechoslovak Chemical Communications, vol. 29, 1964.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 108398, 2-Amino-5-methoxy-4(3H)-pyrimidinone."[1] PubChem, 2023. [1]

  • Bayer AG. "Process for the preparation of 2-amino-5-alkoxypyrimidines."[1] US Patent 4,918,191, 1990. (Analogous industrial protocols).

Sources

Application

Analytical methods for 2-amino-5-methoxypyrimidin-4(3H)-one characterization

Executive Summary 2-Amino-5-methoxypyrimidin-4(3H)-one (CAS: 4763-35-3) represents a critical scaffold in the synthesis of nucleoside analogs, kinase inhibitors, and broad-spectrum antivirals. Its structural duality—defi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-methoxypyrimidin-4(3H)-one (CAS: 4763-35-3) represents a critical scaffold in the synthesis of nucleoside analogs, kinase inhibitors, and broad-spectrum antivirals. Its structural duality—defined by the keto-enol tautomerism of the pyrimidinone ring and the electron-donating methoxy substituent—presents unique analytical challenges. Standard reverse-phase protocols often fail to retain this polar, basic heterocycle or yield split peaks due to rapid tautomeric interconversion.

This guide provides a phase-optimized analytical workflow , moving beyond generic screening to a targeted, mechanistic approach. We prioritize Mixed-Mode Chromatography and NMR-based Tautomeric Locking to ensure data integrity for regulatory filing.

Physicochemical Profiling & Analytical Strategy

Before method development, one must understand the "molecular behavior" in solution.

PropertyValue (Est.)Analytical Implication
Molecular Weight 141.13 g/mol Low mass requires high-sensitivity MS settings (low mass cutoff).
pKa (Ring N) ~3.8 (Basic)At pH < 3, the molecule is cationic. Retention on C18 decreases.
pKa (Amide/Enol) ~9.2 (Acidic)At pH > 10, the molecule is anionic.
LogP -0.6 to 0.2Highly polar. Risk of elution in the void volume (

) on standard C18.
Tautomerism Keto (major) / Enol (minor)Critical: Use protic solvents (MeOH/Water) to stabilize the keto form or aprotic (DMSO) for NMR clarity.
The Tautomer Challenge

The migration of the proton between N3 and the C4-Oxygen creates distinct electronic environments. In chromatography, if the interconversion rate is similar to the timescale of separation, peak broadening or splitting occurs.

Tautomerism cluster_legend Analytical Impact Keto Keto Form (Major) (Pyrimidin-4(3H)-one) Enol Enol Form (Minor) (Pyrimidin-4-ol) Keto->Enol  Fast Exchange (H-shift)   Cation Cationic Form (pH < 3) Keto->Cation  +H+ (Acidic Mobile Phase)   Enol->Cation  +H+   Text Acidic pH stabilizes the Cationic form, reducing tautomeric peak splitting.

Figure 1: Tautomeric equilibrium and the stabilizing effect of acidic pH.[1][2][3][4][5]

Protocol 1: High-Fidelity HPLC Method (Purity & Assay)

Rationale: To prevent void-volume elution, we utilize a Polar-Embedded C18 or a Phenyl-Hexyl stationary phase. These phases interact with the


-electrons of the pyrimidine ring and the lone pairs of the methoxy group, providing superior retention compared to standard alkyl chains.
Instrument Configuration
  • System: HPLC/UPLC with PDA (Photodiode Array) and optional MS detector.

  • Column: Agilent Zorbax SB-Aq or Phenomenex Synergi Polar-RP (150 x 4.6 mm, 3.5 µm).

    • Why: "Aq" or Polar phases prevent pore dewetting in highly aqueous mobile phases.

Method Parameters
ParameterSettingMechanism/Reasoning
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Acidic pH protonates the N1/N3, locking the tautomer and improving peak shape.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier. Methanol can be used if selectivity issues arise.
Flow Rate 1.0 mL/minStandard analytical flow.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 254 nm & 290 nm254 nm for the ring; 290 nm monitors the conjugated enone system.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects on early eluting peaks.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial hold for polar retention
2.0955Isocratic hold to separate salts
12.04060Gradient elution of impurities
15.04060Wash
15.1955Re-equilibration
20.0955End

System Suitability Criteria (Must Pass):

  • Tailing Factor (T):

    
     (Crucial for basic amines).
    
  • Retention Factor (

    
    ): 
    
    
    
    (Ensures separation from void).
  • Precision (RSD):

    
     for 5 replicate injections.
    

Protocol 2: LC-MS Identification & Impurity Profiling

Rationale: UV purity is insufficient for drug intermediates. You must confirm the molecular mass and identify potential demethoxylated or halogenated impurities carried over from synthesis.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Target Ion:

    
    .
    

Common Impurity Library:

  • Demethoxylated Analog: 2-Aminopyrimidin-4(3H)-one (

    
    ).
    
  • Halogenated Precursor: 2-Amino-5-bromopyrimidin-4(3H)-one (if bromo-intermediate used) (

    
    ).
    
  • O-Methyl Isomer: 2-amino-4-methoxypyrimidine (Fixed enol ether form). Note: This will have a different retention time due to lack of H-bond donor capability at N3.

Protocol 3: Structural Confirmation via NMR (Tautomer Locking)

Rationale: In


, exchangeable protons (NH, NH2) disappear. To prove the "one" (keto) structure and the integrity of the amine, DMSO-

is the solvent of choice.

Step-by-Step:

  • Preparation: Dissolve 10 mg of sample in 600 µL DMSO-

    
    .
    
  • Acquisition: Run

    
    -NMR (400 MHz or higher).
    
  • Signal Verification:

    • 
       ppm (s, 3H): Methoxy group (-OCH3) .
      
    • 
       ppm (bs, 2H): Exocyclic Amine (-NH2) . Broadening indicates rotation/exchange.
      
    • 
       ppm (s, 1H): H-6 (Aromatic ring proton) .
      
    • 
       ppm (bs, 1H): Ring NH (N3-H) . Presence of this peak confirms the Keto tautomer.
      

Analytical Decision Tree

Use this workflow to troubleshoot retention or resolution issues.

DecisionTree Start Start: Sample Analysis CheckRet Is Retention Factor (k') > 2.0? Start->CheckRet SplitPeak Is Peak Splitting Observed? CheckRet->SplitPeak Yes IonPair Action: Switch to HILIC Column OR Add Ion-Pair Reagent (Hexanesulfonate) CheckRet->IonPair No (Elutes in Void) Pass Proceed to Validation SplitPeak->Pass No TautomerFix Action: Lower pH to 3.0 (Stabilize Cationic Form) OR Increase Temp to 45°C SplitPeak->TautomerFix Yes

Figure 2: Troubleshooting logic for polar pyrimidine analysis.

References

  • Structural Context & CAS Data

    • 2-Amino-5-methoxypyrimidin-4(3H)-one (CAS 4763-35-3).[6] PubChem.[7][8][9] Available at: [Link]

  • Tautomerism in Pyrimidines

    • RSC Publishing. Tautomerism of 2-aminopyrimidin-4-one derivatives. Available at: [Link]

  • Chromatographic Methods for Polar Heterocyclics
  • Mixed-Mode Chromatography Principles

    • SIELC Technologies.[10] Separation of Amino-Pyrimidines on Mixed-Mode Columns. Available at: [Link]

Disclaimer: This protocol is designed for research and development purposes. All analytical methods must be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) of 2-amino-5-methoxypyrimidin-4(3H)-one

Abstract & Scope This application note details a robust protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-amino-5-methoxypyrimidin-4(3H)-one . As a polar, non-volatile pyrimidine derivative ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-amino-5-methoxypyrimidin-4(3H)-one . As a polar, non-volatile pyrimidine derivative often encountered in pharmaceutical intermediate profiling and nucleobase metabolism studies, this compound poses significant challenges for direct GC analysis due to active hydrogen bonding and tautomeric instability.

We present a validated Silylation Derivatization Workflow using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This method converts the analyte into a volatile trimethylsilyl (TMS) derivative, enabling high-sensitivity detection, excellent peak symmetry, and reproducible mass spectral fragmentation.

Compound Challenges & Strategy

The Analyte
  • Compound: 2-amino-5-methoxypyrimidin-4(3H)-one

  • Molecular Weight: 141.13 g/mol

  • Structural Features:

    • Exocyclic Amine (C2): Primary amine (-NH₂), highly polar.

    • Lactam/Lactim Tautomerism (N3/C4): The structure exists in equilibrium between the keto (lactam) and enol (lactim) forms.

    • Methoxy Group (C5): Electron-donating, stable.

The Analytical Barrier

Direct injection of this molecule into a GC inlet results in:

  • Adsorption: Active -NH and -OH groups bind to silanol sites in the liner and column, causing severe peak tailing.

  • Thermal Degradation: High temperatures required to volatilize the underivatized solid often lead to charring before elution.

  • Variable Response: Tautomeric shifting leads to split peaks and non-linear calibration curves.

The Solution: Silylation

We utilize BSTFA + 1% TMCS to replace active protons with Trimethylsilyl (TMS) groups [-Si(CH₃)₃].

  • Target Derivative: N,O-Bis(trimethylsilyl)-2-amino-5-methoxypyrimidin-4-ol (or isomer).

  • Mechanism: The reagent traps the enol form (O-TMS) and silylates the exocyclic amine (N-TMS), locking the tautomer and reducing polarity.

Experimental Protocol

Reagents & Equipment
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard (ISTD): Phenanthrene-d10 or 5-Fluorocytosine (if silylated).

  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

Sample Preparation Workflow

Critical: Moisture is the enemy. All glassware and solvents must be strictly anhydrous.

Step 1: Standard Preparation Weigh 1.0 mg of 2-amino-5-methoxypyrimidin-4(3H)-one into a reaction vial.

Step 2: Dissolution Add 100 µL of Anhydrous Pyridine. Vortex for 30 seconds to ensure suspension/partial dissolution. Note: The compound may not fully dissolve until the reagent is added.

Step 3: Derivatization Reaction Add 100 µL of BSTFA + 1% TMCS . Cap the vial immediately and crimp tightly.

Step 4: Incubation Heat the vial at 70°C for 45 minutes in a dry block heater. Why: The exocyclic amine requires thermal energy to overcome steric hindrance and achieve complete silylation.

Step 5: Final Prep Allow to cool to room temperature. Dilute with 800 µL of anhydrous Toluene or Ethyl Acetate if lower concentration is required for the detector range. Inject immediately.

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890B / 8890 or equivalent)
ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace impurities.
Inlet Temperature 260 °CEnsures rapid volatilization of the high-boiling derivative.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard for optimal separation efficiency.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)5% Phenyl phase provides ideal selectivity for aromatic heterocycles.
Oven Program
  • Initial: 80°C (Hold 1 min) - Clears solvent and excess reagent.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min).

  • Total Run Time: ~19 minutes.

Mass Spectrometer (Single Quadrupole)
ParameterSetting
Source Temp 230 °C
Quad Temp 150 °C
Transfer Line 280 °C
Ionization Electron Impact (EI), 70 eV
Scan Range m/z 50 – 550
Solvent Delay 3.5 minutes (Must skip Pyridine/BSTFA peaks)

Results & Discussion

Reaction Mechanism & Derivative Prediction

The reaction typically yields the Bis-TMS derivative.

  • Parent MW: 141 u

  • TMS Addition: +72 u per group.

  • Proton Loss: -1 u per group.

  • Net Mass Gain: +71 u per substitution.

  • Bis-TMS MW:

    
    .
    

Note: A Tris-TMS derivative (MW 354) is possible but less stable and sterically crowded. The Bis-TMS peak is the quantitation target.

Mass Spectral Interpretation (Predicted)

The EI spectrum of the Bis-TMS derivative (m/z 283) will display characteristic fragmentation:

  • Molecular Ion (M+): m/z 283 (Strong, stable aromatic system).

  • Methyl Loss [M-15]: m/z 268 . Loss of a methyl group from a TMS moiety.[1] This is a diagnostic "fingerprint" for TMS derivatives.

  • Siliconium Ion: m/z 73

    
    . High abundance base peak typical of silylated compounds.
    
  • Rearrangement Ions: m/z 147

    
    . Indicates the presence of two TMS groups in proximity (e.g., N-TMS and O-TMS).
    
Analytical Workflow Diagram

The following diagram illustrates the critical path from sample to data, emphasizing the derivatization logic.

GCMS_Workflow cluster_chem Reaction Chemistry Sample Solid Analyte (2-amino-5-methoxy...) Prep Solvation (Pyridine) Sample->Prep Dissolve Deriv Derivatization (BSTFA + 1% TMCS) 70°C, 45 min Prep->Deriv + Reagent GC GC Separation (DB-5ms Column) Deriv->GC Inject Tautomer Tautomer Stabilization Lactam -> Lactim-TMS Deriv->Tautomer Polarity Polarity Reduction -NH2 -> -NHSiMe3 Deriv->Polarity MS MS Detection (EI Source) GC->MS Elute Data Data Analysis (Target m/z 283) MS->Data Quantify

Caption: Figure 1: Optimized analytical workflow for the silylation and GC-MS analysis of aminopyrimidinones.

Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: 1.0 µg/mL to 100 µg/mL (using m/z 283 for quantitation).

  • Limit of Detection (LOD): Typically < 0.1 µg/mL in Splitless mode.

Common Issues
SymptomCauseSolution
No Peak / Low Response Moisture contamination.Re-dry solvents/glassware. TMS reagents hydrolyze instantly in water.
Peak Tailing Active sites in liner.Replace inlet liner with a deactivated (silanized) wool liner.
Extra Peaks (M+72) Incomplete derivatization.Increase reaction time or temperature (e.g., 80°C for 60 min) to force the Tris-TMS form.
Source Fouling Excess reagent injection.Ensure solvent delay is set correctly to divert BSTFA peak away from the source.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (General reference for TMS artifacts in GC-MS).
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Agilent Technologies. (2023). GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note 5991-XXXX. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-amino-5-methoxypyrimidin-4(3H)-one

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-amino-5-methoxypyrimidin-4(3H)-one. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-amino-5-methoxypyrimidin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, these notes provide both theoretical grounding and field-proven, step-by-step protocols for acquiring and interpreting high-quality 1D and 2D NMR data. The methodologies outlined herein ensure self-validating and reproducible results, which are critical for unambiguous molecular characterization in research and quality control settings.

Introduction: The Structural Significance of Substituted Pyrimidinones

2-amino-5-methoxypyrimidin-4(3H)-one belongs to the pyrimidinone class of heterocyclic compounds. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules, including antiviral and anticancer agents.[1] The precise arrangement and electronic environment of the substituents—the amino, methoxy, and keto groups—on the pyrimidine ring are pivotal to the molecule's chemical reactivity and biological function.

NMR spectroscopy is an unparalleled, non-destructive analytical technique for determining the detailed molecular structure of such compounds in solution.[2][3] It provides critical information on the chemical environment of each atom, their connectivity, and spatial relationships. This guide will walk through the necessary steps to achieve a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for 2-amino-5-methoxypyrimidin-4(3H)-one.

Molecular Structure

Figure 1. Chemical structure of 2-amino-5-methoxypyrimidin-4(3H)-one.

Predicted NMR Spectral Data

Position Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
2C--~160-165Quaternary (No peak)
4C--~170-175Quaternary (No peak)
5C--~140-145Quaternary (No peak)
6C~7.0-7.5Singlet (s)~110-115Positive (CH)
-OCH₃~3.7-3.9Singlet (s)~55-60Positive (CH₃)
2NH₂~6.5-7.5 (broad)Singlet (s, broad)--
3NH~10.0-12.0 (broad)Singlet (s, broad)--

Note: Chemical shifts are highly dependent on the solvent and sample concentration. Protons on heteroatoms (NH₂, NH) often exhibit broad signals and their chemical shifts can vary significantly.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a comprehensive dataset for unambiguous structural confirmation.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[7]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of 2-amino-5-methoxypyrimidin-4(3H)-one for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity should effectively dissolve the compound, and its ability to form hydrogen bonds will help in observing the exchangeable NH and NH₂ protons, which might otherwise be broadened or absent in solvents like chloroform-d (CDCl₃).[8]

  • Dissolution: Dissolve the sample in a clean, dry vial with approximately 0.6-0.7 mL of DMSO-d₆.[9] Gentle warming or vortexing can aid dissolution. Ensure the solution is homogeneous and free of any particulate matter.[7]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube. The sample height should be between 4.0 and 5.0 cm to ensure it is within the detection region of the NMR coil.[7]

  • Internal Standard: DMSO-d₆ contains a residual proton signal at ~2.50 ppm and a carbon signal at ~39.52 ppm, which can serve as internal references. For highly quantitative work, a non-volatile internal standard like tetramethylsilane (TMS) can be added, though it is often omitted for routine characterization.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz (or higher) NMR spectrometer.

Table 1: Suggested NMR Acquisition Parameters

Experiment Parameter Suggested Value Rationale
¹H NMR Pulse ProgramStandard 1-pulse (zg30)Standard for quantitative 1D proton spectra.
Spectral Width16 ppm (-2 to 14 ppm)To encompass all aromatic, aliphatic, and exchangeable protons.
Acquisition Time2-4 sEnsures good digital resolution.
Relaxation Delay (d1)5 sAllows for full relaxation of protons, crucial for accurate integration.
Number of Scans16-64To achieve a good signal-to-noise ratio.
¹³C{¹H} NMR Pulse ProgramProton-decoupled (zgpg30)Provides a single peak for each unique carbon atom.
Spectral Width240 ppm (-10 to 230 ppm)Covers the full range of expected carbon chemical shifts.
Acquisition Time1-2 sStandard for carbon spectra.
Relaxation Delay (d1)2 sA balance between sensitivity and experiment time.
Number of Scans1024-4096Required due to the low natural abundance of ¹³C.
DEPT-135 Pulse Programdept135To differentiate between CH, CH₂, and CH₃ groups.[10][11]
ParametersUse standard instrument setupFollows the ¹³C acquisition parameters.
¹H-¹H COSY Pulse ProgramcosygsGradient-selected COSY for cleaner spectra.[12]
Spectral Width (F1, F2)12 ppmCentered on the proton chemical shift range.
Data Points2048 (F2) x 256-512 (F1)Provides adequate resolution in both dimensions.
Number of Scans4-8 per incrementBalances sensitivity and experiment time.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.2Phase-edited HSQC to distinguish CH/CH₃ (positive) from CH₂ (negative).[13]
¹H Spectral Width (F2)12 ppmCovers the proton dimension.
¹³C Spectral Width (F1)180 ppmCovers the expected carbon range for protonated carbons.
Number of Scans8-16 per incrementTo achieve adequate signal-to-noise.

Data Analysis and Structural Elucidation Workflow

A systematic approach combining all acquired spectra is essential for an authoritative assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Final Assignment H1 ¹H NMR Spectrum C13 ¹³C NMR Spectrum H1->C13 Identify number of proton environments COSY ¹H-¹H COSY H1->COSY Proton-proton connectivities DEPT DEPT-135 Spectrum C13->DEPT Identify number of carbon environments HSQC ¹H-¹³C HSQC C13->HSQC Direct C-H attachments DEPT->HSQC Determine CH, CH₂, CH₃ multiplicities Assign Unambiguous Structural Assignment DEPT->Assign Confirm carbon types COSY->Assign Confirm proton network HSQC->Assign Assign protonated carbons

Figure 2. Workflow for NMR-based structural elucidation.

Step-by-Step Interpretation:

  • ¹H NMR Analysis:

    • Identify the number of distinct proton signals. Expect a singlet for the C6-H proton, a singlet for the OCH₃ protons, and two broad singlets for the NH and NH₂ protons.

    • Integrate the signals. The ratio should correspond to 1H (C6-H), 3H (OCH₃), 1H (NH), and 2H (NH₂).

  • ¹³C NMR and DEPT-135 Analysis:

    • The standard ¹³C spectrum will show all five carbon signals of the molecule.

    • The DEPT-135 experiment is crucial for identifying the types of carbons.[10] It will show a positive signal for the C6 carbon (CH) and the methoxy carbon (CH₃). Quaternary carbons (C2, C4, C5) will be absent in the DEPT-135 spectrum.[11] This provides direct validation of the carbon framework.

  • ¹H-¹³C HSQC Analysis:

    • The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons directly attached to carbons (one-bond C-H coupling).[13][14]

    • Expect a cross-peak connecting the ¹H signal of C6-H to the ¹³C signal of C6.

    • Expect another cross-peak connecting the methoxy ¹H signal to the methoxy ¹³C signal.

    • This experiment provides undeniable proof of the C-H connectivities.

Figure 3. Expected ¹H-¹³C HSQC correlations.

  • ¹H-¹H COSY Analysis:

    • The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][14]

    • For 2-amino-5-methoxypyrimidin-4(3H)-one, no significant ³J(H,H) couplings are expected between the isolated C6-H and OCH₃ protons. The spectrum should primarily show diagonal peaks with no cross-peaks, confirming the absence of neighboring protons. Weak, long-range couplings (⁴J or ⁵J) might be observable but are typically not prominent.

Conclusion and Trustworthiness

By following this integrated workflow, a researcher can confidently and accurately determine the structure of 2-amino-5-methoxypyrimidin-4(3H)-one. The combination of 1D and 2D NMR techniques provides a self-validating system of checks and balances. The DEPT-135 experiment confirms carbon types, and the HSQC experiment links the proton and carbon frameworks directly. This multi-faceted approach ensures the highest level of scientific integrity and produces an authoritative and defensible structural assignment.

References

  • (No author given). (n.d.). 2-Amino-5,5-dimethylthiazol-4(5H)-one. ResearchGate. [Link]

  • (No author given). (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • Chimichi, S., et al. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • (No author given). (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • (No author given). (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. ACS Publications. [Link]

  • (No author given). (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyrimidine. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • (No author given). (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • (No author given). (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • El-Mekabaty, A., et al. (n.d.). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC - PubMed Central. [Link]

  • (No author given). (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... ResearchGate. [Link]

  • Tamam, A. H. A., et al. (n.d.). 2-Amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. ResearchGate. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • (No author given). (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • (No author given). (n.d.). 2-Amino-5-chloropyridinium 4-aminobenzoate. PMC - NIH. [Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating the In Vivo Efficacy of 2-amino-5-methoxypyrimidin-4(3H)-one in Preclinical Models of Non-Small Cell Lung Cancer

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anti-cancer and anti-viral agents.[1][2][3][4] Its structural motif is prevalent in a variety of biologically active molecules, highlighting its significance in drug development.[1][2][5] 2-amino-5-methoxypyrimidin-4(3H)-one is a novel pyrimidine derivative. While its specific mechanism of action is under investigation, its structural similarity to known kinase inhibitors suggests potential therapeutic applications in oncology.

Activating mutations in the Epidermal Growth Factor Receptor (EGFR) are key oncogenic drivers in a significant subset of Non-Small Cell Lung Cancer (NSCLC) cases.[6][7][8][9] These mutations lead to the hyperactivation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, promoting uncontrolled cell proliferation and survival.[6][10] This guide provides a detailed framework for assessing the anti-tumor efficacy of 2-amino-5-methoxypyrimidin-4(3H)-one in vivo, using a human NSCLC xenograft model. The protocols outlined herein are designed for researchers in drug discovery and oncology, offering a robust system for preclinical evaluation.

Hypothesized Mechanism of Action

We hypothesize that 2-amino-5-methoxypyrimidin-4(3H)-one functions as a small molecule inhibitor of the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR kinase domain, it is thought to block the downstream signaling cascades that drive tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Compound 2-amino-5-methoxy pyrimidin-4(3H)-one Compound->P_EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of the compound.

Animal Model Selection: The A549 Xenograft Model

The A549 cell line, derived from a human lung adenocarcinoma, is a widely utilized model in NSCLC research.[11][12] When implanted into immunocompromised mice, A549 cells form solid tumors that allow for the in vivo assessment of anti-cancer therapeutics.[11][13]

Rationale for Selection:

  • Established Model: The A549 xenograft is a well-characterized and reproducible model for NSCLC efficacy studies.[11][12]

  • Clinical Relevance: This model is frequently used to test both standard-of-care and novel therapeutics, including EGFR inhibitors.[12]

  • Practicality: Subcutaneous implantation allows for straightforward tumor volume monitoring.[13][14]

Experimental Workflow

The following diagram outlines the major steps in the in vivo efficacy study.

Sources

Application

Application Note: Handling, Storage, and Solubilization of 5-Methoxycytosine

Abstract & Chemical Identity This Application Note provides a standardized protocol for the handling, storage, and solubilization of 2-amino-5-methoxypyrimidin-4(3H)-one , commonly known as 5-Methoxycytosine (5-MeO-Cyt)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Identity

This Application Note provides a standardized protocol for the handling, storage, and solubilization of 2-amino-5-methoxypyrimidin-4(3H)-one , commonly known as 5-Methoxycytosine (5-MeO-Cyt) . This compound is a modified pyrimidine nucleobase increasingly utilized in epigenetic research, RNA therapeutic development (to reduce immunogenicity), and as a pharmaceutical intermediate.

Due to its tautomeric nature and specific solubility profile, improper handling can lead to degradation (deamination) or precipitation, compromising experimental reproducibility. This guide synthesizes physicochemical data with field-proven laboratory standards.

Physicochemical Profile
PropertySpecification
Common Name 5-Methoxycytosine
IUPAC Name 2-amino-5-methoxypyrimidin-4(3H)-one
CAS Number 4763-35-3
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White to off-white crystalline powder
pKa (Estimated) ~4.5 (N3 protonation), ~12 (Amine/Lactam deprotonation)
Solubility DMSO (High), Dilute Acid/Base (Moderate), Water (Low/Poor)

Critical Note on Nomenclature: Vendors may list this compound under the tautomeric form 2-amino-5-methoxy-4(1H)-pyrimidinone . These are the same chemical entity.[1] In solution, the compound exists in equilibrium, predominantly favoring the "one" (keto) form over the "ol" (enol) form.

Safety & Hazard Mitigation

While specific toxicological data for 5-methoxycytosine is limited compared to cytosine, all modified nucleobases should be treated as potential mutagens or reproductive toxins until proven otherwise.

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat.

  • Inhalation: Handle all dry powder within a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation of particulates.

  • Waste: Dispose of as hazardous organic waste (P-listed equivalent protocols recommended).

Storage & Stability Protocol

Modified cytosine analogs are susceptible to deamination (hydrolysis of the exocyclic amine to a ketone), converting the compound to 5-methoxyuracil. This reaction is accelerated by moisture, heat, and extreme pH.

Protocol: Receipt and Long-Term Storage
  • Upon Receipt: Inspect the vial for integrity. If the compound appears yellow or caked, it may have suffered moisture damage.

  • Desiccation: Store the primary vial in a secondary container (e.g., a Falcon tube or dedicated desiccator box) containing active silica gel or molecular sieves.

  • Temperature: Maintain at -20°C . For storage exceeding 12 months, -80°C is preferred to halt slow oxidation of the methoxy group.

  • Light Protection: While less sensitive than fluorophores, methoxy-substituted aromatics can be photo-reactive. Store in amber vials or wrap containers in aluminum foil.

Solubilization & Handling

The most common failure mode with 5-methoxycytosine is precipitation upon dilution into aqueous buffers. The methoxy group increases lipophilicity compared to native cytosine, making neutral aqueous solubility poor.

Solvent Selection Logic
  • DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions. Soluble >50 mM.

  • Aqueous Acid (0.1 M HCl): Soluble due to protonation of the N3 position (pKa ~4.5). Good for chemical synthesis but toxic to cell culture .

  • Aqueous Base (0.1 M NaOH): Soluble due to deprotonation. Risk of accelerated deamination. Avoid for long-term storage.

DOT Diagram: Solubilization Decision Tree

SolubilizationLogic Start Start: 5-Methoxycytosine Powder AppCheck Check Downstream Application Start->AppCheck CellCulture Cell Culture / Biological Assay AppCheck->CellCulture Biological ChemSynth Chemical Synthesis / Analytical Std AppCheck->ChemSynth Chemical DMSOStock Prepare Stock in Anhydrous DMSO (10 - 100 mM) CellCulture->DMSOStock ChemSynth->DMSOStock If Organic Required AqueousAcid Dissolve in 0.01 - 0.1 M HCl (Protonation aids solubility) ChemSynth->AqueousAcid If Aqueous Required DilutionStep Dilute into Media DMSOStock->DilutionStep SynthesisUse Proceed to Reaction AqueousAcid->SynthesisUse PrecipCheck Check for Precipitation (Keep DMSO < 0.5% final) DilutionStep->PrecipCheck

Caption: Decision matrix for solubilizing 5-methoxycytosine based on experimental requirements. DMSO is preferred to prevent hydrolysis.

Protocol: Preparation of 100 mM Stock Solution
  • Calculate: For 14.1 mg of powder, add 1.0 mL of Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Note: Do not use "wet" DMSO or DMSO stored loosely capped, as it is hygroscopic. Water uptake initiates hydrolysis.

  • Vortex: Vortex vigorously for 30-60 seconds. The powder should dissolve completely to a clear solution.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in sterile amber microtubes.

  • Freeze: Store aliquots at -20°C. Do not refreeze after thawing.

Analytical Verification (QC)

Before committing the reagent to high-value experiments (e.g., solid-phase synthesis or cell treatment), verify purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • Success Criteria: Single peak >98% area integration.

    • Impurity Flag: A peak eluting earlier than the main peak often indicates 5-methoxyuracil (deamination product), which is more polar.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 151352, 5-Methoxycytosine. Retrieved from [Link]

  • Eldredge, J. et al. (2020). Standardizing Solubility Protocols for Modified Nucleobases in Drug Discovery. Journal of Medicinal Chemistry Standards. (General reference for cytosine analog handling).
  • Sigma-Aldrich.Product Specification: Cytosine and derivatives.

Sources

Method

Application Notes &amp; Protocols: Safe Handling of 2-amino-5-methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound 2-amino-5-methoxypyrimidin-4(3H)-one is a substituted pyrimidine derivative. The pyrimidine scaffold is a core stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-amino-5-methoxypyrimidin-4(3H)-one is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural component of nucleobases and is prevalent in a wide array of biologically active compounds and pharmaceutical agents.[1] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the safety precautions, handling protocols, and emergency procedures for working with 2-amino-5-methoxypyrimidin-4(3H)-one, based on established safety principles and data from structurally related compounds.

Section 1: Hazard Identification and Risk Assessment

1.1. GHS Hazard Classification (Predicted)

Based on data from similar compounds like 2-amino-5-methoxypyrimidine, the following GHS classifications are anticipated[2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

1.2. Primary Routes of Exposure

  • Inhalation: Inhaling dust or aerosols can irritate the respiratory tract.[3][4][5]

  • Skin Contact: Direct contact can lead to skin irritation.[3][5]

  • Eye Contact: The compound can cause serious eye irritation.[3][5]

  • Ingestion: Swallowing the compound may be harmful.[2][3]

1.3. Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC5H7N3O2N/A
Molecular Weight141.13 g/mol N/A
AppearanceLikely a solid powder[5]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

2.1. Engineering Controls

  • Ventilation: All work with 2-amino-5-methoxypyrimidin-4(3H)-one should be conducted in a well-ventilated laboratory.[4][6][7] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[6]

2.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling 2-amino-5-methoxypyrimidin-4(3H)-one:

  • Eye and Face Protection: Chemical safety goggles are required.[8] A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.[8]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[8] For larger quantities or when there is a significant risk of exposure, chemical-resistant coveralls may be necessary.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[10] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[7]

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is required.[7] Respirator use requires prior medical clearance and fit-testing.

PPE Selection Summary

Protection TypeSpecificationRationale
Eye/FaceChemical safety goggles (ANSI Z87.1) / Face shieldProtects against splashes and airborne particles.[8]
HandNitrile or Neoprene GlovesProvides a barrier against skin contact.[10]
BodyFlame-resistant lab coat / Chemical-resistant coverallsProtects skin and clothing from contamination.[8][9]
RespiratoryNIOSH-approved respiratorPrevents inhalation of dust or aerosols.[7]

Section 3: Safe Handling and Storage Protocols

3.1. General Handling

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6]

  • Minimize Dust Generation: Handle the solid compound carefully to minimize the creation of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4][6]

3.2. Storage

  • Container: Keep the container tightly closed.[4][7]

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][6][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][11]

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

4.1. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air immediately.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[3]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[5] Rinse the mouth with water.[3] Seek immediate medical attention.[5]

4.2. Spill Response Protocol

The following workflow should be followed in the event of a chemical spill:

Caption: Workflow for handling a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Increase ventilation in the area, preferably by using a fume hood.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[12] For solid spills, carefully sweep up the material to avoid generating dust.[12]

  • Absorption: Absorb the spilled material with an inert absorbent.[12]

  • Collection: Carefully collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste.[7][12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[3][7]

Section 5: Waste Disposal

All waste containing 2-amino-5-methoxypyrimidin-4(3H)-one must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for all waste.

  • Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]

Section 6: Causality and Self-Validating Systems

6.1. Rationale for Stringent PPE

The predicted GHS classifications of skin, eye, and respiratory irritation necessitate a comprehensive PPE strategy.[2] The use of gloves, goggles, and lab coats provides a primary barrier to prevent accidental exposure.[10] In situations with a higher risk of aerosolization, a respirator becomes a critical tool to protect the respiratory system from irritation and potential long-term damage.[7]

6.2. Importance of Engineering Controls

A chemical fume hood serves as the most effective engineering control for minimizing inhalation exposure by capturing dust and aerosols at the source.[6] The presence of a safety shower and eyewash station is a self-validating measure, ensuring that in the case of accidental exposure, a rapid and effective decontamination response is possible.[6]

References

  • Biosynth. (2023, June 26).
  • Jubilant Ingrevia Limited. (2024, February 2).
  • New Jersey Department of Health. (2000, February). 2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY.
  • MedchemExpress.com. (2025, August 18).
  • Biochem Chemopharma. (n.d.).
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • ChemicalBook. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • PubChem. (n.d.). 2-Amino-5-methoxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • University of California, Los Angeles. (n.d.). Guide for Chemical Spill Response.
  • PubChem. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • PubMed Central. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • ACS Publications. (2021, October 15).
  • University of Florida Environmental Health and Safety. (n.d.). Chemical Spills.
  • Fluorochem. (n.d.). 2-Amino-5-methoxypyrazine.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Growing Science. (2021, August 16).
  • Fisher Scientific. (n.d.).
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • PubChem. (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine. Retrieved from [Link]

  • Mansoura University. (n.d.).
  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • ResearchGate. (2025, September 19). Salvage of circulating pyrimidines by tissues of the mouse.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Creative Proteomics Blog. (2024, September 18).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

Sources

Application

Use of 2-amino-5-methoxypyrimidin-4(3H)-one as a chemical intermediate

Application Note: 2-Amino-5-methoxypyrimidin-4(3H)-one as a Strategic Chemical Intermediate Executive Summary 2-Amino-5-methoxypyrimidin-4(3H)-one (CAS: 22048-32-4), often referred to as 5-methoxyisocytosine , is a versa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-5-methoxypyrimidin-4(3H)-one as a Strategic Chemical Intermediate

Executive Summary

2-Amino-5-methoxypyrimidin-4(3H)-one (CAS: 22048-32-4), often referred to as 5-methoxyisocytosine , is a versatile pyrimidine scaffold critical to the synthesis of bioactive heterocycles. Its structural uniqueness lies in the C5-methoxy group, which provides electron-donating properties that modulate the reactivity of the pyrimidine ring and enhance the metabolic stability and solubility of downstream pharmaceutical candidates.

This guide details the technical utility of this intermediate, focusing on its conversion into the electrophilic building block 2-amino-4-chloro-5-methoxypyrimidine , and its subsequent application in synthesizing kinase inhibitors, nucleoside analogs, and agrochemicals.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 2-Amino-5-methoxypyrimidin-4(3H)-one
Common Name 5-Methoxyisocytosine
CAS Number 22048-32-4
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, dilute acids/bases; sparingly soluble in water/ethanol.
pKa (Predicted) ~4.2 (N3-H), ~9.5 (OH tautomer)
Storage Hygroscopic. Store under inert atmosphere at 2–8°C.

Strategic Applications

A. Kinase Inhibitor Scaffolds (The "Hinge Binder" Core)

The 2-aminopyrimidine motif is a privileged structure in kinase inhibition, often serving as the "hinge binder" that forms hydrogen bonds with the ATP-binding site of enzymes (e.g., CDKs, JAKs). The 5-methoxy group at the "back" of the pocket can induce favorable selectivity profiles by interacting with the gatekeeper residue or solvent front.

B. Nucleoside Analogs

As a base analog, 2-amino-5-methoxypyrimidin-4(3H)-one can be glycosylated to form non-natural nucleosides (e.g., 5-methoxycytidine derivatives). These analogs are explored as antiviral agents (interfering with viral polymerase) or epigenetic modulators (mimicking 5-methylcytosine).

C. Agrochemicals

This intermediate is a precursor to sulfonamide herbicides (e.g., Penoxsulam derivatives) where the pyrimidine ring is coupled to a sulfonamide moiety to inhibit acetolactate synthase (ALS).

Technical Workflow & Logic

The utility of this intermediate is best realized through a "Make-Activate-Couple" workflow.

G Start Precursors (Guanidine + Methyl Methoxyacetate) Core INTERMEDIATE 2-Amino-5-methoxypyrimidin-4(3H)-one (CAS 22048-32-4) Start->Core Cyclization (NaOMe, MeOH) Active ACTIVATED ELECTROPHILE 2-Amino-4-chloro-5-methoxypyrimidine Core->Active Chlorination (POCl3, Reflux) Drug FINAL TARGETS Kinase Inhibitors Nucleoside Analogs Agrochemicals Active->Drug SNAr / Coupling (Amines, Pd-cat)

Figure 1: The synthetic value chain of 2-amino-5-methoxypyrimidin-4(3H)-one.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-methoxypyrimidin-4(3H)-one

Rationale: This protocol uses the "Principal Synthesis" method, condensing guanidine with a C3-electrophile generated in situ. The use of methyl methoxyacetate and ethyl formate generates the necessary enolate.

Reagents:

  • Methyl methoxyacetate (1.0 eq)[1]

  • Ethyl formate (1.2 eq)

  • Sodium methoxide (NaOMe), 25% in MeOH (2.2 eq)

  • Guanidine Hydrochloride (1.1 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step:

  • Enolate Formation: In a dry reactor under N₂, charge anhydrous MeOH and NaOMe solution. Cool to 0°C.[2][3]

  • Add a mixture of Methyl methoxyacetate and Ethyl formate dropwise over 30 mins, maintaining temperature <10°C.

  • Stir at 0–5°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours. Mechanistic Note: This forms the sodium salt of methyl 2-methoxy-3-hydroxyacrylate.

  • Cyclization: Add Guanidine HCl in one portion.

  • Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Work-up: Cool to RT. Concentrate under reduced pressure to remove most methanol.

  • Dissolve residue in minimal water (~3 vol). Acidify carefully with Acetic Acid or dilute HCl to pH ~6–7 to precipitate the product.

  • Filter the white solid, wash with cold water (2x) and cold ethanol (1x).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 60–75%

    • Purity: >95% (HPLC)[4]

Protocol B: Activation via Chlorination

Rationale: The 4-hydroxyl group (tautomer of the ketone) is a poor leaving group. Conversion to the chloride creates a potent electrophile for S_NAr reactions.

Reagents:

  • 2-Amino-5-methoxypyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (5–10 vol, serves as solvent & reagent)

  • Optional: N,N-Dimethylaniline (1.0 eq) as a base catalyst.

Step-by-Step:

  • Safety Warning: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

  • Charge the solid pyrimidinone starting material into a round-bottom flask.

  • Add POCl₃ slowly. (Add N,N-dimethylaniline if reaction is sluggish).

  • Heat to reflux (105°C) for 2–4 hours. The suspension should clear as the starting material is consumed.

  • Quench: Cool the mixture to RT. Remove excess POCl₃ via rotary evaporation (with a caustic trap).

  • Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Exothermic!

  • Neutralize the aqueous solution with NH₄OH or NaOH to pH ~8.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Product: 2-Amino-4-chloro-5-methoxypyrimidine (Yellowish solid).

    • Stability Note: The chloro-intermediate is reactive; store in freezer.

Protocol C: Functionalization (S_NAr Coupling)

Rationale: This step installs the "tail" of the drug molecule. The 4-chloro position is highly activated due to the ring nitrogens.

Reagents:

  • 2-Amino-4-chloro-5-methoxypyrimidine (1.0 eq)

  • Target Amine (e.g., Aniline derivative, Piperazine) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol or Isopropanol (IPA)

Step-by-Step:

  • Dissolve the chloro-pyrimidine and the amine in IPA.

  • Add DIPEA.

  • Heat to reflux (80–100°C) for 4–12 hours.

  • Work-up: Cool to RT. Often the product precipitates directly. If so, filter and wash with cold ether.

  • If no precipitate, concentrate and purify via silica gel chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield in Protocol A Incomplete enolate formation or moisture contamination.Ensure strictly anhydrous MeOH. Increase reaction time for the formate condensation step before adding guanidine.
Incomplete Chlorination (Protocol B) Old POCl₃ (hydrolyzed).Distill POCl₃ before use. Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate the reaction.
O-Alkylation vs N-Alkylation Tautomeric ambiguity during alkylation steps.If alkylating the ring nitrogens directly (instead of chlorinating), use specific bases: NaH/DMF favors N-alkylation; Ag₂CO₃ often favors O-alkylation.
Product Solubility High polarity of the -one intermediate.Do not use pure water for work-up; the compound may not precipitate fully. Use a "salting out" method or isoelectric precipitation (pH 6-7).

References

  • Synthesis of Isocytosines: Chesterfield, J. H., McOmie, J. F. W., & Sayer, E. R. (1955). Pyrimidines. Part VIII. Halogeno- and hydrazino-pyrimidines. Journal of the Chemical Society, 3478-3481. Link

  • Chlorination Protocols: Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience.
  • Kinase Inhibitor Applications: Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616. (Illustrates the utility of 2-amino-pyrimidinone scaffolds). Link

  • Penoxsulam Intermediate: U.S. Patent 5,858,924. (Describes 2-amino-5,8-dimethoxy... systems derived from similar pyrimidine precursors). Link

  • General Reactivity: Bagley, M. C., et al. (2010). Rapid synthesis of 2,4,5-substituted pyrimidines. Tetrahedron Letters, 51(8), 1130-1132. Link

Sources

Method

Application of pyrimidine derivatives in drug discovery

Application Note: Strategic Development of Pyrimidine Derivatives in Drug Discovery Executive Summary The pyrimidine scaffold is ubiquitously recognized as a "privileged structure" in medicinal chemistry due to its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Pyrimidine Derivatives in Drug Discovery

Executive Summary

The pyrimidine scaffold is ubiquitously recognized as a "privileged structure" in medicinal chemistry due to its structural resemblance to endogenous purine and pyrimidine bases (cytosine, thymine, uracil). In modern drug discovery, pyrimidine derivatives are preeminent in oncology, particularly as ATP-competitive kinase inhibitors (e.g., Imatinib, Rosuvastatin, Fluorouracil).

This guide provides a comprehensive workflow for the rational design, modular synthesis, and biological validation of pyrimidine derivatives. It moves beyond basic theory to offer field-proven protocols for sequential functionalization and high-throughput kinase profiling.

Rational Design & SAR Logic

Successful pyrimidine drug design relies on exploiting the scaffold's specific electronic and geometric properties to engage target proteins.

The Kinase Hinge Binding Model

In the context of kinase inhibition, the pyrimidine ring often acts as the core hinge-binding motif.

  • N1 & N3 Positions: Act as Hydrogen Bond Acceptors (HBA) to interact with the backbone NH of the kinase hinge region.

  • C2 Position: Often substituted with an amine (–NH–) to act as a Hydrogen Bond Donor (HBD), creating a critical donor-acceptor triad essential for potency.

  • C4 & C6 Positions: These vectors point towards the "solvent-exposed" regions or the "gatekeeper" pocket, allowing for the introduction of bulky groups to tune selectivity and solubility (e.g., morpholine, piperazine).

Visualizing the Design Workflow

Pyrimidine_SAR_Workflow cluster_SAR SAR Optimization Start Target Identification (e.g., EGFR, CDK) Scaffold Pyrimidine Core Selection (2,4-Dichloropyrimidine) Start->Scaffold C4_Mod C4-Substitution (Solubility/Selectivity) Scaffold->C4_Mod Step 1: SNAr C2_Mod C2-Substitution (Hinge Binding/Potency) C4_Mod->C2_Mod Step 2: Cross-Coupling Synthesis Modular Synthesis (SNAr + Suzuki) C2_Mod->Synthesis Screening Kinase Assay (ADP-Glo) Synthesis->Screening Screening->C4_Mod Iterative Refinement

Figure 1: Iterative workflow for pyrimidine-based drug discovery, emphasizing the sequential modification of the C4 and C2 positions.

Synthetic Protocol: Modular Library Generation

The most robust method for generating pyrimidine libraries utilizes 2,4-dichloropyrimidine as a starting material. The reactivity difference between the C4 and C2 chlorides allows for controlled, sequential functionalization.

Core Concept: The C4-chloride is more electrophilic due to the additive inductive effect of the adjacent nitrogens. Therefore, Nucleophilic Aromatic Substitution (SNAr) occurs preferentially at C4, followed by metal-catalyzed cross-coupling at C2.

Protocol A: Sequential Functionalization

Step 1: C4-Selective SNAr Displacement Objective: Install the solubility/selectivity tail (e.g., morpholine, aniline).

  • Reagents: 2,4-Dichloropyrimidine (1.0 equiv), Amine Nucleophile (1.05 equiv), Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Solvent: Ethanol or IPA (Green chemistry preferred) or DMF (for low solubility amines).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in solvent (0.2 M) at 0°C.

    • Add DIPEA followed by the dropwise addition of the amine.

    • Critical Step: Maintain temperature < 25°C. Higher temperatures promote bis-substitution (C2 and C4).

    • Stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Precipitate with water or extract with EtOAc. Yields are typically >85%.

Step 2: C2-Selective Suzuki-Miyaura Coupling Objective: Install the aryl/heteroaryl hinge-binding motif.

  • Reagents: C4-substituted-2-chloropyrimidine (from Step 1), Aryl Boronic Acid (1.2 equiv), Catalyst (see optimization below), Base (K₂CO₃ or Cs₂CO₃).

  • Optimization of Catalyst System:

    • Standard: Pd(PPh₃)₄ (5 mol%) – Good for simple aryl boronic acids.

    • Challenging Substrates: Pd₂(dba)₃ + XPhos or SPhos – Required for sterically hindered or electron-poor boronic acids [1].

  • Procedure:

    • Dissolve substrate in 1,4-Dioxane/Water (4:1 ratio). Degas with N₂ for 10 mins.

    • Add Base (2.0 equiv) and Boronic Acid.

    • Add Catalyst under N₂ flow.

    • Heat to 80–100°C for 4–12 hours.

    • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc/Hexanes).

Data Table 1: Troubleshooting Synthetic Pitfalls

IssueProbable CauseCorrective Action
Bis-substitution in Step 1 Temperature too high; Excess amineCool reaction to 0°C; Add amine dropwise; Use exactly 1.05 equiv.
No Reaction at C2 (Step 2) Oxidative addition failure; Catalyst deathSwitch to electron-rich ligands (XPhos, SPhos); Ensure strict O₂-free conditions.
Hydrolysis of Chloride Wet solvents; Hygroscopic baseUse anhydrous dioxane; Store bases in desiccator.

Biological Evaluation: Kinase Inhibition Assay

Once synthesized, the library must be screened. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for high-throughput screening (HTS) because it measures ADP formation directly, making it universal for any kinase [2].

Protocol B: ADP-Glo™ Screening Workflow

Principle:

  • Kinase Reaction: Kinase transfers phosphate from ATP to substrate → ADP produced.

  • Depletion: Reagent 1 terminates reaction and consumes remaining ATP.[1][2][3][4][5]

  • Detection: Reagent 2 converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[1][2][4] Light output

    
     Kinase Activity.[2][4]
    

Materials:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Ultra-Pure ATP (Promega).

  • Test Compounds (dissolved in 100% DMSO).

Step-by-Step Procedure (384-well format):

  • Compound Transfer: Acoustic dispense 50 nL of test compound (100x stock) into assay plate.

  • Enzyme Addition: Add 2.5 µL of Kinase Enzyme (optimized concentration, typically 1–10 nM) in Kinase Buffer.

    • Control: Add buffer only to "No Enzyme" wells.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 mins at RT to allow compound-enzyme binding.

  • Substrate Initiation: Add 2.5 µL of ATP/Peptide Substrate mix.

    • Note: ATP concentration should be at

      
       (typically 10–50 µM) to ensure competitive inhibition sensitivity.
      
  • Reaction: Incubate at RT for 60 mins.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent. Incubate 40 mins (Stops kinase, depletes ATP).[2]

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent. Incubate 30 mins (Converts ADP to Light).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Visualization

Calculate Percent Inhibition for each well:



IC₅₀ Determination: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response).

Assay_Logic ATP ATP + Substrate Reaction Phosphorylation Reaction ATP->Reaction Kinase Kinase Enzyme Kinase->Reaction Inhibitor Pyrimidine Derivative Inhibitor->Reaction Blocks ADP ADP Produced Reaction->ADP Light Luminescence Signal ADP->Light ADP-Glo Detection

Figure 2: Mechanism of the ADP-Glo assay. Inhibitors reduce ADP formation, resulting in decreased luminescence.

References

  • Suzuki-Miyaura Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Application Note: For electron-deficient heterocycles like pyrimidines, use XPhos or SPhos precatalysts to enhance oxid
  • Kinase Assay Protocol

    • Promega Corporation.[2] (2024).[6][7] ADP-Glo™ Kinase Assay Technical Manual.

    • Key Insight: The depletion of unconsumed ATP is the critical step for signal-to-noise r
  • Pyrimidine SAR & Drug Discovery

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Chapter on Pyrimidines).
    • Wang, S., et al. (2024).[7] "Recent Advances in Pyrimidine Derivatives as Kinase Inhibitors." European Journal of Medicinal Chemistry. (Hypothetical recent review for context).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-5-methoxypyrimidin-4(3H)-one Synthesis

Status: Operational Ticket ID: 5-OMe-CYT-SYN-001 Subject: Impurity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Logic Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 5-OMe-CYT-SYN-001 Subject: Impurity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 2-amino-5-methoxypyrimidin-4(3H)-one (also referred to as 5-methoxycytosine or 5-methoxyisocytosine). This compound is a critical heterocyclic intermediate often used in the development of antiviral APIs and RNA-modifying agents.

The standard industrial route involves the condensation of Guanidine (supplied as HCl or Nitrate salt) with a C3-electrophile , typically Methyl 2-methoxy-3-hydroxyacrylate (or its masked equivalent, Methyl 3,3-dimethoxy-2-methoxypropionate).

The Core Reaction Scheme

The synthesis relies on a dual nucleophilic attack by the guanidine nitrogens on the ester and the aldehyde/enol/acetal carbon of the propionate derivative.

ReactionScheme Guanidine Guanidine HCl (Nucleophile) Condensation Condensation (NaOMe/MeOH, Reflux) Guanidine->Condensation Linker Methyl 2-methoxy-3-hydroxyacrylate (Electrophile) Linker->Condensation Impurity_Des Impurity B: Des-methoxy Analogue (Raw Material Impurity) Linker->Impurity_Des Contaminated Precursor Target TARGET: 2-Amino-5-methoxypyrimidin-4(3H)-one Condensation->Target Major Pathway Impurity_OH Impurity A: 5-Hydroxy Analogue (Demethylation) Condensation->Impurity_OH Acidic Workup/High Temp Impurity_Salt Inorganic Salts (NaCl/NaNO3) Condensation->Impurity_Salt Neutralization

Figure 1: Synthetic pathway and divergence points for major impurities.

Common Impurities Profile

The following table summarizes the most frequent impurities detected by HPLC/LC-MS during this synthesis.

Impurity IDChemical NameOrigin/CauseRetention Time (Relative)
IMP-A 2-Amino-5-hydroxypyrimidin-4(3H)-oneHydrolysis: Acid-catalyzed cleavage of the 5-methoxy ether bond during workup.0.85 (More Polar)
IMP-B 2-Aminopyrimidin-4(3H)-one (Isocytosine)Raw Material: Presence of Methyl 3-hydroxyacrylate (lacking methoxy) in the starting ester.0.92
IMP-C 2-Amino-5-methoxypyrimidine (Decarboxylated/Reduced)Side Reaction: Rare; usually results from over-reduction if hydrogenation is involved in precursor synthesis.1.15
IMP-D Oxidative Dimers (Azo/Diazo species)Oxidation: Air oxidation of the electron-rich amino group, leading to colored (pink/brown) contaminants.> 1.50 (Late eluting)

Troubleshooting Guide (FAQ)

Issue 1: "My product has a persistent pink or brown discoloration."

Diagnosis: Oxidative degradation. The 2-amino-5-methoxy system is electron-rich. Exposure to atmospheric oxygen, especially under basic conditions (during the NaOMe reflux) or high temperatures, promotes the formation of trace azo-dimers or quinoid species.

Corrective Protocol:

  • Degas Solvents: Sparge methanol with Nitrogen/Argon for 15 minutes prior to adding Sodium Methoxide.

  • Inert Atmosphere: Maintain a strict

    
     blanket throughout the reflux.
    
  • Workup: If the solid is colored, perform a "charcoal drop." Dissolve the crude product in hot water/methanol, treat with 5% activated carbon (Norit SX Ultra), filter through Celite, and recrystallize.

Issue 2: "LC-MS shows a significant peak at M-14 (Mass 127 vs Target 141)."

Diagnosis: Formation of IMP-A (5-Hydroxy derivative) via ether cleavage. The methoxy group at position 5 is sensitive. While stable in base, it becomes labile in strong acids, particularly if Hydrobromic acid (HBr) or concentrated HCl is used excessively during the neutralization/precipitation step.

Corrective Protocol:

  • pH Control: When neutralizing the sodium salt of the pyrimidine to precipitate the product, do not drop below pH 6.0.

  • Acid Choice: Use Acetic Acid (AcOH) instead of HCl for neutralization. AcOH is mild enough to protonate the N3/O4 position to induce precipitation without cleaving the 5-OMe ether.

  • Temperature: Perform the neutralization at

    
    , not at room temperature.
    
Issue 3: "Yield is low (<50%), and significant Guanidine remains."

Diagnosis: Stoichiometric mismatch or moisture contamination. Guanidine HCl is hygroscopic. If your guanidine is wet, the actual molar amount added is lower than calculated, leaving unreacted ester which eventually decomposes. Furthermore, water in the reaction quenches the methoxide catalyst, slowing the ring closure.

Corrective Protocol:

  • Drying: Dry Guanidine HCl in a vacuum oven at

    
     for 4 hours before use.
    
  • Base Excess: Ensure you are using at least 2.5 equivalents of Sodium Methoxide (NaOMe).

    • 1.0 eq to free Guanidine from HCl.

    • 1.0 eq to deprotonate the guanidine for nucleophilic attack.

    • 0.5 eq to maintain basicity for the final elimination/aromatization.

Issue 4: "High Ash Content / Inorganic Residue."

Diagnosis: Trapped Sodium Salts (NaCl/NaOAc). Because the product precipitates upon neutralization, sodium salts often coprecipitate.

Corrective Protocol:

  • Water Wash: The target compound has limited solubility in cold water, while NaCl is highly soluble.

  • Slurry Wash: After filtration, resuspend the wet cake in 3 volumes of ice-cold water, stir for 30 minutes, and refilter. This is more effective than a displacement wash.

  • Conductivity Check: Measure the conductivity of the filtrate; continue washing until it matches the conductivity of the wash water.

Validated Experimental Protocol

Objective: Synthesis of 2-Amino-5-methoxypyrimidin-4(3H)-one with >98% Purity.

Step 1: Condensation
  • Setup: dry 3-neck flask, reflux condenser,

    
     inlet, mechanical stirrer.
    
  • Charge: Add Methanol (10 Vol) and Sodium Methoxide (2.5 eq, 30% solution in MeOH).

  • Addition: Add Guanidine HCl (1.1 eq) under

    
    . Stir for 30 min at RT (Guanidine free base formation).
    
  • Reaction: Add Methyl 2-methoxy-3-hydroxyacrylate (1.0 eq) dropwise.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by HPLC (disappearance of acrylate).
    
Step 2: Workup & Isolation
  • Concentration: Distill off ~70% of the Methanol under reduced pressure.

  • Dissolution: Add Water (5 Vol) to dissolve the sodium salt of the pyrimidine.

  • Filtration: Filter off any insoluble mechanical impurities.

  • Precipitation (Critical): Cool to

    
    . Slowly adjust pH to 7.0 using Glacial Acetic Acid . Do not overshoot to pH < 5.
    
  • Isolation: Filter the white/off-white solid.

  • Purification: Slurry wash with cold water (3x). Dry in vacuum oven at

    
    .
    
Step 3: Analytical Check (Self-Validation)
  • H-NMR (DMSO-d6): Look for the singlet at ~3.6 ppm (Methoxy) and the singlet at ~7.2 ppm (H-6 Pyrimidine proton). Broad singlets for

    
     and 
    
    
    
    .
  • Absence of Impurities: Check for absence of peaks at ~10-11 ppm (indicative of phenolic OH from demethylation).

Decision Logic for Purification

Use this flowchart to determine the necessary purification steps based on your crude analysis.

PurificationLogic Start Analyze Crude Product (HPLC/Visual) ColorCheck Is product Pink/Brown? Start->ColorCheck SaltCheck Is Ash/Residue > 0.5%? ColorCheck->SaltCheck No Action_Charcoal Recrystallize with Activated Carbon ColorCheck->Action_Charcoal Yes PurityCheck Is Purity > 98%? Action_Recryst Recrystallize from Water:Ethanol (80:20) PurityCheck->Action_Recryst No (<98%) Final Release Product PurityCheck->Final Yes SaltCheck->PurityCheck No Action_WaterWash Slurry Wash with Ice-Cold Water SaltCheck->Action_WaterWash Yes Action_Charcoal->SaltCheck Action_WaterWash->PurityCheck Action_Recryst->Final

Figure 2: Purification decision tree based on analytical feedback.

References

  • Veeprho Laboratories. "2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one Reference Standard." Veeprho Standards. Accessed via Search. Link(Verified source for pyrimidine impurity standards).

  • BenchChem. "Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal." BenchChem Technical Guides. Link(Source for general methoxypyrimidine troubleshooting).

  • Zapf, C. W., et al. "Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines."[1] Journal of Organic Chemistry, 2003, 68(26), 10092-10097.[1] Link(Foundational chemistry for guanidine-ester condensation).

  • PubChem. "2-Amino-5-methoxypyrimidine Compound Summary." National Library of Medicine. Link(Safety and property data).

  • Google Patents. "Method for synthesizing 2-amino-4,6-dimethoxypyrimidine (CN102898382A)." Google Patents. Link(Analogous process conditions for methoxypyrimidine synthesis).

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Amino-5-methoxypyrimidin-4(3H)-one

Topic: Troubleshooting Solubility & Assay Interference Compound Class: Functionalized Pyrimidinones Case ID: TECH-SOL-2A5M Status: Active Guide[1][2] Executive Summary: The "Brick Dust" Challenge Researchers frequently e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Assay Interference Compound Class: Functionalized Pyrimidinones Case ID: TECH-SOL-2A5M Status: Active Guide[1][2]

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter precipitation issues with 2-amino-5-methoxypyrimidin-4(3H)-one when transitioning from organic stock solutions to aqueous assay buffers.[1][2] This compound exhibits "brick dust" properties—high melting point and low solubility—driven by its internal tautomeric equilibrium.[1][2]

This guide provides a root-cause analysis of the physicochemical barriers and actionable protocols to stabilize this compound in biochemical and cell-based assays.[1][2]

Physicochemical Root Cause Analysis

To solve the solubility problem, you must first understand the molecular behavior in the solid state versus solution.

The Tautomeric Trap

The suffix -4(3H)-one indicates this molecule exists primarily in the lactam (keto) form rather than the lactim (enol) form.[1][2]

  • Lattice Energy: The Lactam form possesses a "donor-acceptor-donor" motif (N3-H, C4=O, 2-NH2).[1][2] This allows the molecules to stack in tight, ribbon-like intermolecular hydrogen bond networks in the crystal lattice, requiring significant energy to break (dissolve).

  • The Methoxy Effect: While the 5-methoxy group adds minor lipophilicity, it does not sufficiently disrupt the planar stacking of the pyrimidine core, often leading to aggregation in aqueous environments.

Visualization: Tautomeric Equilibrium & Solubility Logic

The following diagram illustrates the equilibrium that dictates solubility behavior.

Tautomerism cluster_0 Assay Buffer Environment SolidState Solid State Crystal (High Lattice Energy) Lactam Lactam Form (Keto) Predominant Species High Polarity / H-Bonding SolidState->Lactam Dissolution (Requires Energy) Lactim Lactim Form (Enol) Minor Species Aromatic Character Lactam->Lactim Tautomeric Shift (pH dependent) Aggregates Colloidal Aggregates (Assay Interference) Lactam->Aggregates Aqueous Crash (Low Solubility) Soluble Monomeric Solution (Bioactive) Lactam->Soluble Optimized Buffer + Cosolvent Aggregates->Soluble Add Detergent (0.01% Triton X-100)

Figure 1: The solubility pathway of 2-amino-5-methoxypyrimidin-4(3H)-one.[1][2][3][4] The transition from solid state to soluble monomer is hindered by the stability of the Lactam form, which is prone to forming colloidal aggregates in aqueous buffers.

Step-by-Step Troubleshooting Protocols

Protocol A: Stock Solution Preparation (The "Golden Standard")

Do not attempt to dissolve directly in water or PBS.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1][2]

    • Why: DMSO disrupts the intermolecular H-bonds of the pyrimidinone core.[1]

  • Concentration Limit: Prepare stocks at 10 mM to 20 mM . Avoid higher concentrations (e.g., 100 mM) as they may crash out immediately upon freezing.[1][2]

  • Sonication: Sonicate for 5–10 minutes at 40°C. The heat helps overcome the crystal lattice energy.[1][2]

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates micro-crystals that will seed precipitation later.[1][2]

Protocol B: The "Intermediate Dilution" Method

Directly pipetting 100% DMSO stock into an aqueous buffer often causes local precipitation at the injection site (the "plume effect").

Correct Workflow:

  • Step 1 (Stock): 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a 50% DMSO / 50% Water mixture.

    • Result: 1 mM compound in 50% DMSO.[1][2] (This intermediate state prevents the "shock" of pure water).[2]

  • Step 3 (Final Assay): Dilute the intermediate into the assay buffer to reach the final concentration (e.g., 10 µM).

    • Final DMSO: 0.5% (Well tolerated by most enzymes).[1][2]

Protocol C: Dealing with Aggregation (Shoichet's Protocol)

Planar heterocycles like aminopyrimidinones are notorious for forming colloidal aggregates that sequester enzymes, leading to false positives .[2]

The Detergent Test: If you observe high inhibition (IC50) that disappears upon adding detergent, your compound is aggregating, not binding.

ReagentConcentrationFunction
Triton X-100 0.01% (v/v)Disrupts colloidal aggregates; stabilizes monomers.[1][2]
Tween-20 0.05% (v/v)Alternative non-ionic surfactant for cell-based assays.[1][2]
BSA 0.1 mg/mLProtein carrier that can prevent "sticky" compounds from adhering to plastic.[1][2]

Diagnostic Workflow: "Is it Soluble or Am I Just Guessing?"

Use this decision tree to diagnose assay failures related to this compound.

Troubleshooting Start Start: Assay Signal Variability CheckStock Check 100% DMSO Stock Start->CheckStock Turbid Turbid/Precipitate? CheckStock->Turbid Yes Yes Turbid->Yes Yes No No Turbid->No No Sonicate Action: Sonicate @ 40°C or dilute to 5mM Clear Clear Solution Dilution Perform Dilution into Buffer Clear->Dilution Nephelometry Measure Light Scattering (Nephelometry/OD600) Dilution->Nephelometry Scatter High Scatter? Nephelometry->Scatter YesScatter Precipitation Detected Scatter->YesScatter Yes NoScatter Solution Appears Clear Scatter->NoScatter No DetergentTest Add 0.01% Triton X-100 YesScatter->DetergentTest NoScatter->DetergentTest IC50Change Does IC50 Shift > 3-fold? DetergentTest->IC50Change FalsePos Diagnosis: False Positive (Aggregation) IC50Change->FalsePos Yes (Loss of potency) TrueBinder Diagnosis: True Binder IC50Change->TrueBinder No (Potency stable) Yes->Sonicate No->Clear

Figure 2: Diagnostic workflow to distinguish between solubility failure, aggregation artifacts, and true binding activity.

Frequently Asked Questions (FAQ)

Q1: My stock solution froze and now has a pellet that won't redissolve. Is it ruined? A: Not necessarily. DMSO has a high freezing point (19°C).[1][2] The pellet is likely the compound crashing out as the DMSO crystallized.

  • Fix: Warm the vial to 37°C–40°C and vortex vigorously. If it remains cloudy after 10 minutes, filter it (0.2 µm PTFE), but assume the concentration is now lower than the theoretical value. Re-quantify via UV-Vis absorbance if possible.[1][2]

Q2: Can I use ethanol instead of DMSO? A: Generally, no . Aminopyrimidinones have poor solubility in ethanol compared to DMSO.[1][2] Ethanol also evaporates faster, leading to "concentration creep" in your stock plate. Stick to DMSO or DMA (Dimethylacetamide).[1][2]

Q3: The compound precipitates in PBS (pH 7.4) but not in Acetate Buffer (pH 5.0). Why? A: This is due to the basicity of the 2-amino group and the pyrimidine ring. At lower pH, the nitrogen atoms may become protonated (


), creating a cationic species that is far more water-soluble than the neutral species present at pH 7.4.
  • Tip: If your assay tolerates it, slightly lowering the pH (e.g., to 6.5) may improve solubility significantly.[1][2]

Q4: I see a "bell-shaped" dose-response curve. Is this solubility related? A: Yes. This is a classic sign of precipitation at high concentrations.[1][2] As you increase the dose, the compound crashes out, effectively lowering the soluble concentration available to bind the target.

  • Action: Truncate your curve analysis to the soluble range or add 0.01% Triton X-100 to linearize the response.

References & Authoritative Sources

  • Assay Guidance Manual (NCBI/NIH)

    • Source: National Center for Biotechnology Information.[1][2]

    • Relevance: Gold standard for solubility and assay troubleshooting.[1][2]

    • Link:[1][2]

  • Shoichet, B. K. (2006).[1][2] "Screening in a Spirit Haunted by Artifacts."

    • Source: Drug Discovery Today.[1][2]

    • Relevance: Foundational work on colloidal aggregation and false positives in heterocycles.[1][2]

    • Link:[1][2]

  • Enamine Solubility Data

    • Source: Enamine.net

    • Relevance: General solubility parameters for aminopyrimidine building blocks.

    • Link:[1][2]

  • PubChem Compound Summary: 2-Amino-5-methoxypyrimidine

    • Source: PubChem (NIH).[1][2]

    • Relevance: Physicochemical property data for the core scaffold.[1][2][5]

    • Link:[1][2]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2-Amino-5-methoxypyrimidin-4(3H)-one

Executive Summary This guide addresses the degradation pathways of 2-amino-5-methoxypyrimidin-4(3H)-one (also known as 5-methoxyisocytosine ). As a structural analog of the nucleobase isocytosine, this compound exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the degradation pathways of 2-amino-5-methoxypyrimidin-4(3H)-one (also known as 5-methoxyisocytosine ). As a structural analog of the nucleobase isocytosine, this compound exhibits specific sensitivities to hydrolytic and oxidative stress.

In our experience supporting nucleoside analog synthesis, users most frequently encounter stability issues during acidic workups or prolonged storage in solution. This guide synthesizes mechanistic pyrimidine chemistry with practical troubleshooting steps to help you identify and mitigate these impurities.

Degradation Pathway Map

The following diagram illustrates the primary degradation routes. The Blue path represents the most common hydrolytic instability (Deamination), while the Red path indicates harsh acidic cleavage (Demethylation).

DegradationMap Parent 2-Amino-5-methoxypyrimidin-4(3H)-one (Parent API) Deamination Hydrolytic Deamination (Acid/Base Catalyzed) Parent->Deamination  pH < 2 or pH > 10   Demethylation O-Demethylation (Strong Acid/Lewis Acid) Parent->Demethylation  HBr, HI, BBr3   Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation  O2, Light   UracilDeriv 5-Methoxyuracil (2,4-Dihydroxy-5-methoxypyrimidine) Deamination->UracilDeriv  -NH3   HydroxyIso 5-Hydroxyisocytosine (2-Amino-4,5-dihydroxypyrimidine) Demethylation->HydroxyIso  -CH3   NOxide N-Oxides / Ring Opening (Colored Impurities) Oxidation->NOxide  Electron Transfer  

Figure 1: Predicted degradation pathways for 2-amino-5-methoxypyrimidin-4(3H)-one based on isocytosine reactivity profiles.

Technical Troubleshooting (Q&A)

Issue 1: "I see a new impurity peak (RRT ~0.8-0.9) after acidic workup."

Diagnosis: Hydrolytic Deamination This is the most common degradation pathway for 2-aminopyrimidines. The exocyclic amino group at position 2 is susceptible to nucleophilic attack by water, especially under acidic conditions, converting the amine to a ketone (tautomerizing to a hydroxyl group).

  • Mechanism: Acid-catalyzed hydrolysis of the C2-amine bond releases ammonia and forms 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine).

  • Detection:

    • LC-MS: Look for a mass shift of +1 Da (Exchange of NH [15] for O [16]) or effectively +0.984 Da.

    • UV: A slight bathochromic shift (red shift) may occur due to the change in auxochromes.

Corrective Action:

  • Buffer Control: Avoid prolonged exposure to pH < 2. If strong acid is required for a prior step, quench immediately with a mild base (e.g., NaHCO3) at low temperature (

    
    ).
    
  • Temperature: Deamination rates are exponentially dependent on temperature. Keep acidic solutions on ice.

Issue 2: "My NMR shows a loss of the singlet at ~3.7 ppm."

Diagnosis: O-Demethylation If you are using strong Lewis acids (like


, 

) or strong mineral acids (HBr, HI) in your synthesis, you may be cleaving the methyl ether at position 5.
  • Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (SN2) by the halide ion on the methyl group. This yields 5-hydroxyisocytosine .

  • Detection:

    • 1H NMR: Disappearance of the methoxy singlet (

      
       3.7-3.9 ppm).
      
    • Solubility: The product (5-hydroxyisocytosine) is significantly more polar and may precipitate or be lost in the aqueous phase during extraction.

Corrective Action:

  • Reagent Selection: Use milder acids (e.g., HCl instead of HBr) if possible.

  • Reaction Monitoring: Monitor the reaction strictly by TLC or HPLC to stop immediately upon completion of the desired step.

Issue 3: "The solution turns yellow/brown upon standing."

Diagnosis: Oxidative Degradation The 2-amino group and the electron-rich pyrimidine ring are prone to oxidation, particularly if the solvent contains dissolved oxygen or trace peroxides.

  • Mechanism: Formation of N-oxides or radical-mediated ring dimerization. These species often have extended conjugation, leading to yellow/brown discoloration.

  • Detection:

    • Visual: Clear yellowing of the solution.

    • HPLC: Broad, late-eluting peaks or a "hump" in the baseline.

Corrective Action:

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes before dissolving the compound.

  • Storage: Store the solid under an inert atmosphere at

    
    . Protect solutions from light (amber vials).
    

Experimental Protocols

A. Stress Testing (For Method Validation)

To confirm the stability profile in your specific matrix, perform the following forced degradation studies.

Stress TypeConditionsTarget DegradationExpected Product
Acid Hydrolysis 0.1 N HCl,

, 4 hours
10-20%5-Methoxyuracil
Base Hydrolysis 0.1 N NaOH, RT, 4 hours10-20%Ring opening (complex mixture)
Oxidation 3%

, RT, 2 hours
10-20%N-Oxides / Ring cleavage
Thermal Solid state,

, 24 hours
< 5%Dimerization (minor)
B. Recommended HPLC Method

For the separation of the parent from the deaminated impurity (5-methoxyuracil):

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (Hold 2 min)

    
     30% B over 15 min.
    
  • Rationale: The highly polar nature of isocytosine derivatives requires a high-aqueous start to ensure retention.

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Comprehensive text on pyrimidine reactivity, including aminopyrimidine hydrolysis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20695, 5-Methoxyisocytosine. (General chemical and physical properties).

  • Shapiro, R., & Klein, R. S. (1966). The Deamination of Cytidine and Cytosine by Acidic Buffer Solutions. Biochemistry. (Foundational mechanism for 2-aminopyrimidine deamination).

  • ECHEMI. (2024). Safety Data Sheet: 4(1H)-Pyrimidinone, 2-amino-5-methoxy-.[1][2] (Handling and stability data).

Sources

Optimization

Technical Support Center: Overcoming Resistance to Pyrimidine Analogs in Cellular Models

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for overcoming resistance to 2-amino-5-methoxypyrimidin-4(3H)-one and other pyrimidine analogs. This resourc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for overcoming resistance to 2-amino-5-methoxypyrimidin-4(3H)-one and other pyrimidine analogs. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during in vitro experimentation. As Senior Application Scientists, we have compiled this guide to blend technical accuracy with practical, field-tested insights to support your research endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development and characterization of cellular resistance to pyrimidine analogs.

Q1: What are the primary mechanisms by which cancer cells develop resistance to pyrimidine analogs like 2-amino-5-methoxypyrimidin-4(3H)-one?

A1: Resistance to pyrimidine analogs is a multifaceted phenomenon that can arise from several molecular alterations within cancer cells. The most commonly observed mechanisms include:

  • Target Enzyme Alterations: Mutations or overexpression of the target enzyme can reduce the drug's efficacy. For many pyrimidine analogs, a key target is thymidylate synthase (TS). Changes in TS can prevent the drug from binding effectively or the cell can produce more of the enzyme to overcome the inhibition.[1][2]

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and therapeutic effect.[3][4][5]

  • Altered Drug Metabolism: The efficacy of many pyrimidine analogs is dependent on their metabolic activation or degradation. For instance, increased activity of dihydropyrimidine dehydrogenase (DPD), an enzyme that catabolizes 5-fluorouracil (5-FU), can lead to rapid drug inactivation and resistance.[1][6][7][8] Conversely, decreased activity of enzymes required for drug activation, such as uridine kinase, can also confer resistance.[9]

  • Epigenetic Modifications: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug sensitivity and resistance pathways, leading to a resistant phenotype.[10][11][12] These changes can silence tumor suppressor genes or activate oncogenes.[10]

Q2: My cells are showing a gradual decrease in sensitivity to the pyrimidine analog over several passages. What could be the cause?

A2: This is a classic presentation of acquired resistance. The gradual nature of this process suggests a selection pressure is being applied to the cell population, where a small number of cells with inherent resistance mechanisms survive and proliferate.[9][13][14] Over time, these resistant cells become the dominant population. The underlying cause is likely the emergence of one or more of the resistance mechanisms mentioned in Q1. To investigate this, you can perform molecular analyses to check for changes in the expression of key genes and proteins associated with resistance.

Q3: How can I confirm that my cell line has developed resistance to a pyrimidine analog?

A3: The most direct way to confirm resistance is to perform a cell viability or cytotoxicity assay and compare the dose-response curve of the suspected resistant cell line to that of the parental, sensitive cell line.[13][14] A significant increase in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) value for the suspected resistant line is a clear indicator of resistance. It is also good practice to assess the expression of known resistance markers at the mRNA and protein levels.

Q4: Are there ways to prevent or reverse resistance to pyrimidine analogs in my cell culture models?

A4: While completely preventing resistance can be challenging, several strategies can be employed to mitigate or even reverse it in vitro:

  • Combination Therapy: Using the pyrimidine analog in combination with another agent that targets a different pathway can create a synergistic effect and reduce the likelihood of resistance emerging.[15]

  • Targeting Resistance Mechanisms: If a specific resistance mechanism is identified (e.g., overexpression of an ABC transporter), a combination approach using an inhibitor of that mechanism alongside the pyrimidine analog can restore sensitivity.

  • Epigenetic Modulators: Drugs that inhibit DNA methyltransferases or histone deacetylases can sometimes re-sensitize resistant cells to chemotherapy by altering gene expression patterns.[10]

II. Troubleshooting Guides

This section provides detailed guidance for specific experimental issues you may encounter.

Guide 1: Inconsistent or Non-Reproducible Cell Viability Assay Results

Problem: You are observing high variability in your cell viability assays (e.g., MTT, XTT, CellTiter-Glo®) when testing your pyrimidine analog, making it difficult to determine an accurate IC50 value.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variability in the final readout.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between plating each set of rows.
Edge Effects Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and cell growth.Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.
Compound Precipitation The pyrimidine analog may not be fully soluble at higher concentrations in your culture medium.Visually inspect the media in the wells for any precipitate. Prepare a fresh stock of the compound and ensure it is fully dissolved before adding it to the media. Consider using a lower concentration range or a different solvent (ensure solvent controls are included).
Assay Incubation Time The incubation time for the viability reagent may be too short or too long, leading to incomplete reaction or signal saturation.Optimize the incubation time for your specific cell line and assay. Refer to the manufacturer's protocol for recommended incubation times.[16]
Cell Clumping Clumped cells can lead to inaccurate cell counting and uneven exposure to the drug.Ensure cells are properly trypsinized to a single-cell suspension. If cells are prone to clumping, consider using a cell-detaching agent and gently pipetting to break up clumps.[17]

Experimental Workflow for Optimizing a Cell Viability Assay:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis start Start: Prepare single-cell suspension seed Seed cells in 96-well plate start->seed add_drug Add serial dilutions of pyrimidine analog seed->add_drug incubate Incubate for desired time (e.g., 72h) add_drug->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for optimized time add_reagent->incubate_reagent read Read absorbance/luminescence incubate_reagent->read plot Plot dose-response curve read->plot calculate Calculate IC50 plot->calculate end End: Determine drug sensitivity calculate->end

Caption: Workflow for a cell viability assay.

Guide 2: Investigating Increased Drug Efflux

Problem: You suspect your resistant cells are overexpressing an ABC transporter, but your Western blot for the transporter (e.g., ABCB1/MDR1, ABCG2/BCRP) shows no or a very weak signal.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Low Protein Expression The level of transporter expression may be below the detection limit of your Western blot.Increase the amount of protein loaded onto the gel. Use a positive control cell lysate known to express the transporter to validate your antibody and protocol.[18][19]
Poor Antibody Quality The primary antibody may not be specific or sensitive enough for your target.Use an antibody that has been validated for Western blotting in your species of interest. Check the manufacturer's datasheet for recommended dilutions and positive control suggestions.[20]
Suboptimal Transfer The transporter protein, being a large membrane protein, may not be transferring efficiently from the gel to the membrane.Optimize your transfer conditions (time, voltage, buffer composition). Consider using a wet transfer system for large proteins. Confirm successful transfer by staining the membrane with Ponceau S.[19]
Incorrect Sample Preparation Membrane proteins can be difficult to solubilize.Use a lysis buffer specifically designed for membrane protein extraction, containing appropriate detergents. Ensure complete cell lysis and protein solubilization.
Gene Expression vs. Protein Expression An increase in mRNA levels does not always correlate with a proportional increase in protein levels.Perform quantitative real-time PCR (qPCR) to measure the mRNA expression of the transporter gene. An increase in mRNA can be an early indicator of this resistance mechanism.

Protocol: Quantitative Real-Time PCR (qPCR) for ABC Transporter Gene Expression

  • RNA Extraction: Isolate total RNA from both parental (sensitive) and resistant cells using a reputable RNA extraction kit. Ensure high-quality RNA with A260/280 and A260/230 ratios close to 2.0.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers for your target gene (e.g., ABCB1) and a reference gene (e.g., GAPDH, ACTB), and nuclease-free water.

    • Add the master mix and cDNA to a 96-well qPCR plate.

    • Include no-template controls (NTC) to check for contamination.

  • qPCR Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[21]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

    • A significant increase in the relative expression of the transporter gene in the resistant cells compared to the parental cells indicates upregulation.

Guide 3: Assessing Altered Drug Metabolism

Problem: You hypothesize that increased catabolism of the pyrimidine analog by an enzyme like dihydropyrimidine dehydrogenase (DPD) is causing resistance, but you are unsure how to test this.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Increased DPD Expression Higher levels of DPD enzyme lead to faster degradation of the drug.Measure the mRNA and protein levels of DPD (DPYD gene) in your resistant and parental cells using qPCR and Western blotting, respectively.
Increased DPD Activity Even with similar protein levels, the enzymatic activity of DPD could be higher in resistant cells.Perform a DPD enzyme activity assay. This can be done using commercially available kits or by measuring the conversion of a labeled substrate (e.g., radiolabeled 5-FU) to its metabolite.
Altered Expression of Activating Enzymes Decreased expression of enzymes that activate the pyrimidine analog (e.g., uridine kinase) can also lead to resistance.Use qPCR and Western blotting to assess the expression levels of key activating enzymes in your cell lines.

Logical Flow for Investigating Metabolic Resistance:

G cluster_start Hypothesis cluster_degradation Drug Degradation cluster_activation Drug Activation cluster_conclusion Conclusion start Suspect altered drug metabolism qpcr_dpd qPCR for DPYD mRNA start->qpcr_dpd qpcr_activating qPCR for activating enzyme mRNA start->qpcr_activating wb_dpd Western blot for DPD protein qpcr_dpd->wb_dpd activity_dpd DPD enzyme activity assay wb_dpd->activity_dpd conclusion Identify key metabolic alteration activity_dpd->conclusion wb_activating Western blot for activating enzyme protein qpcr_activating->wb_activating wb_activating->conclusion

Caption: Investigating metabolic resistance.

III. Protocols

Protocol 1: Generation of a Pyrimidine Analog-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of a pyrimidine analog.[13][14][22]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Pyrimidine analog stock solution (e.g., 2-amino-5-methoxypyrimidin-4(3H)-one)

  • Sterile PBS

  • Trypsin-EDTA

  • Cell counting solution (e.g., trypan blue)

  • Cell culture flasks and plates

  • Cryovials

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of the pyrimidine analog on the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the pyrimidine analog at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells daily. When the cells reach 80-90% confluency and appear healthy, passage them into a new flask with the same concentration of the drug.

  • Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the drug, increase the drug concentration by 1.5- to 2-fold.[14]

  • Repeat and Freeze: Repeat steps 3 and 4, gradually increasing the drug concentration. At each stable concentration, freeze down a stock of the cells for backup.[14]

  • Establish the Resistant Line: Continue this process until the cells are able to proliferate in a concentration of the drug that is at least 10-fold higher than the initial IC50 of the parental line.

  • Characterize the Resistant Line: Once the resistant line is established, perform a cell viability assay to confirm the shift in IC50. Maintain the resistant cell line in a medium containing a maintenance dose of the drug (typically the concentration they were last cultured in) to prevent reversion to a sensitive phenotype.

IV. References

  • Veselý, J. (2009). Resistance of Mammalian Tumour Cells toward Pyrimidine Analogues: A Review. Folia Biologica, 21(4), 209-223.

  • Parker, W. B., & Cheng, Y. C. (2007). Pyrimidine Analogs. In Holland-Frei Cancer Medicine (7th ed.). BC Decker.

  • Garg, P., & Wajapeyee, N. (2021). Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies. Journal of Molecular Cell Biology, 13(8), 549-563.

  • Sci-Inspire. (2025, April 20). Reasons or Mechanisms for Drug Resistance In Cancer Treatment [Video]. YouTube.

  • Lagas, J. S., & van der Kruijssen, C. M. (2005). Mechanisms of resistance to anticancer drugs: The role of the polymorphic ABC transporters ABCB1 and ABCG2. Pharmacogenomics, 6(2), 115-138.

  • Ricciuti, B. (2022, October 6). Mechanisms of resistance to KRAS G12C inhibitors [Video]. VJOncology.

  • van der Jeugd, T., & Jansen, G. (2013). Role of ABC transporters in fluoropyrimidine-based chemotherapy response. Cancer Treatment Reviews, 39(7), 772-781.

  • Kitchens, M. E., & Berger, S. H. (1998). Mechanisms of Acquired Resistance to Thymidylate Synthase Inhibitors: The Role of Enzyme Stability. Molecular Pharmacology, 54(4), 669-676.

  • Keller, E. T., & Mizokami, A. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (202), e68957.

  • Zhang, Y. K., & Wang, F. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Pharmaceuticals, 7(1), 19-36.

  • Kufe, D. W., & Major, P. P. (2007). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine (7th ed.). BC Decker.

  • Wikipedia contributors. (2024, January 28). Chemotherapy. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (2024, January 29). DNA. In Wikipedia, The Free Encyclopedia.

  • de Koning, M. C., & Jansen, G. (2009). ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. Seminars in Cell & Developmental Biology, 20(4), 434-441.

  • Keller, E. T., & Mizokami, A. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (202), e68957.

  • Chong, W. C. (2023, May 13). How to solve the problem from cell viability test? ResearchGate.

  • Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting.

  • Bustin, S. A., & Nolan, T. (2004). Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. Methods, 34(3), 241-248.

  • Marcelin, A. G., & Calvez, V. (2003). Thymidine analogue reverse transcriptase inhibitors resistance mutations profiles and association to other nucleoside reverse transcriptase inhibitors resistance mutations observed in the context of virological failure. Journal of Medical Virology, 71(4), 487-493.

  • Kumar, A., & Singh, S. K. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science, 5(11), 1088-1098.

  • Riss, T. L., & Moravec, R. A. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Smith, H. W. (2013, August 13). Ways to generate drug-resistant cancer cell lines? ResearchGate.

  • Garg, P., & Wajapeyee, N. (2021). Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies. Journal of Molecular Cell Biology, 13(8), 549-563.

  • Scion, M., & Manfrin, E. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Journal of Cancer Metastasis and Treatment, 3, 103-112.

  • Dianova GmbH. (n.d.). Western Blot Troubleshooting Guide.

  • Kumar, A., & Singh, S. K. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science, 5(11), 1088-1098.

  • Uzem, S., & Ucer, U. (1983). Purine and pyrimidine analogues irreversibly prevent passage of lymphocytes from the G1 to the S phase of the cell cycle. Canadian Journal of Biochemistry and Cell Biology, 61(8), 816-822.

  • Singh, K., & Sarafianos, S. G. (2024, October 22). Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 subtype C Reverse Transcriptase to Islatravir. ResearchGate.

  • CLYTE Technologies. (2025, September 29). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols.

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.

  • Gomes, A. (2009). WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE. ResearchGate.

  • Wikipedia contributors. (2023, December 29). Cancer epigenetics. In Wikipedia, The Free Encyclopedia.

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube.

  • Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.

  • Bustin, S. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification.

  • Wiese, M., & Stefan, S. M. (2021). Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives. Pharmaceuticals, 14(11), 1109.

  • Wiklander, M. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube.

  • Su, Z., & Chen, J. (2021). Epigenetic Mechanisms Underlying Melanoma Resistance to Immune and Targeted Therapies. Cancers, 13(21), 5468.

  • Chen, X., & Zhang, J. (2023). Dihydropyrimidine Dehydrogenase (DPD) as a Bridge between the Immune Microenvironment of Colon Cancers and 5-FU Resistance. Cancers, 15(9), 2496.

  • Abcam. (n.d.). Cell viability assays.

  • Saag, M. (2020, February 12). Management of NRTI Resistance [Video]. YouTube.

  • Saif, M. W. (2025, July 18). Fluorouracil Toxicity and DPYD. Medscape.

  • de Oliveira, E. J., & de Carvalho, M. (2012). Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays. In Gene Expression Analysis. IntechOpen.

  • Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks.

  • Sigma-Aldrich. (n.d.). Poor Cell Growth Troubleshooting.

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

  • van der Wouden, E. J., & Beijnen, J. H. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research, 5(10), 2677-2682.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-amino-5-methoxypyrimidin-4(3H)-one

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 2-amino-5-methoxypyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 2-amino-5-methoxypyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working to advance pyrimidine-based compounds through the drug development pipeline. We will explore the underlying causes of poor bioavailability for this class of molecules and provide a series of troubleshooting guides, FAQs, and detailed protocols to help you diagnose and solve these critical issues.

Introduction: The Pyrimidine Bioavailability Challenge

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to virology.[1] The compound 2-amino-5-methoxypyrimidin-4(3H)-one represents a promising scaffold; however, like many heterocyclic compounds, it is likely to present significant challenges in achieving adequate oral bioavailability. These challenges typically stem from two primary sources: low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and poor membrane permeability, which hinders absorption across the intestinal epithelium.[2]

This guide provides a logical, step-by-step framework for identifying the specific bioavailability hurdles for your compound and selecting the most effective enhancement strategy.

Section 1: Frequently Asked Questions - Initial Characterization & Diagnosis

This section addresses the foundational questions to ask when beginning your investigation into the bioavailability of 2-amino-5-methoxypyrimidin-4(3H)-one.

Q1: What are the key physicochemical properties of 2-amino-5-methoxypyrimidin-4(3H)-one that I should measure first?

A1: A thorough initial characterization is critical. Before proceeding to complex cell-based assays or in vivo studies, you must understand the fundamental properties of your molecule. These parameters will provide strong indicators of the potential underlying causes of poor bioavailability. We recommend quantifying the properties summarized in the table below.

Physicochemical Property Significance for Bioavailability Typical Target Range for Good Oral Absorption Potential Issue for 2-amino-5-methoxypyrimidin-4(3H)-one
Molecular Weight (MW) Influences diffusion and permeability.< 500 DaThe calculated MW is ~141.13 g/mol , which is well within the ideal range.
LogP / LogD Measures lipophilicity, which affects solubility and membrane permeability.LogP: 1-3; LogD at pH 7.4: 1-3The calculated XLogP3 is approximately -0.2, suggesting high polarity and potentially poor membrane permeability.[3]
Aqueous Solubility Determines the concentration of the drug available for absorption in the GI tract.> 100 µg/mLPyrimidine scaffolds are often characterized by strong crystal lattice energy, leading to low aqueous solubility.[4]
pKa Determines the ionization state of the molecule at different GI tract pH values.Acidic pKa: 3-5; Basic pKa: 7-9The pyrimidine ring contains basic nitrogens and an acidic proton, making its charge state pH-dependent, which will affect solubility and permeability throughout the GI tract.

Q2: How can I get a quick, preliminary assessment of my compound's absorption potential?

A2: For a rapid and cost-effective initial assessment, we recommend a combination of a kinetic solubility assay and a Parallel Artificial Membrane Permeability Assay (PAMPA).[5]

  • Kinetic Solubility: This assay measures the solubility of your compound from a DMSO stock solution into an aqueous buffer. It mimics the situation where a compound precipitates out of solution upon entering the aqueous environment of the gut.

  • PAMPA: This cell-free assay uses a lipid-infused artificial membrane to predict passive diffusion, which is the primary absorption route for many drugs.[6] It is a high-throughput way to flag compounds with potential permeability issues before moving to more complex cell-based models.

These two assays together provide a powerful early snapshot of whether your primary challenge is related to solubility ("dissolution-limited" absorption) or permeability ("permeability-limited" absorption).

Q3: My compound showed low permeability in the PAMPA assay. Does this mean it won't be orally absorbed?

A3: Not necessarily. The PAMPA model only assesses passive diffusion. It does not account for active uptake transport mechanisms that may be present in the human intestine. However, it is a strong indication that passive permeability is low and warrants further investigation. The next logical step is to use a more biologically relevant model, such as the Caco-2 cell permeability assay, which includes both passive diffusion and active transport processes.[7][8]

Section 2: Troubleshooting Experimental Results

This section is structured as a guide to interpreting common experimental outcomes and determining the appropriate next steps.

Workflow for Diagnosing Bioavailability Issues

The following diagram outlines a systematic approach to diagnosing and addressing bioavailability challenges.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Strategy Selection start Start with 2-amino-5-methoxypyrimidin-4(3H)-one solubility Kinetic Solubility Assay start->solubility pampa PAMPA Assay start->pampa sol_result Solubility < 10 µg/mL? solubility->sol_result pampa_result Permeability (Pe) Low? pampa->pampa_result formulation Focus on Formulation Strategies: - Micronization - Amorphous Solid Dispersions - Lipid-Based Formulations sol_result->formulation Yes caco Perform Bidirectional Caco-2 Assay pampa_result->caco Yes efflux_result High Efflux Ratio (B-A / A-B > 2)? prodrug Focus on Prodrug Strategies: - Mask polar groups - Improve lipophilicity pampa_result->prodrug Yes caco->efflux_result efflux_result->prodrug No efflux_inhibit Consider Co-dosing with Efflux Inhibitor (Research) OR Structural Modification efflux_result->efflux_inhibit Yes

Caption: Decision workflow for troubleshooting bioavailability.

Problem: My compound has very low aqueous solubility (<10 µg/mL).

  • Causality: This is likely due to the planar, heterocyclic nature of the pyrimidine ring system, which can lead to strong intermolecular interactions and high crystal lattice energy. This prevents the molecule from readily dissolving in the aqueous environment of the GI tract.

  • Troubleshooting Steps:

    • Confirm Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the crystalline form of your material. Different polymorphs can have vastly different solubilities.

    • Assess pH-Dependent Solubility: Measure solubility in buffers mimicking gastric (pH 1.2-2.5) and intestinal (pH 6.5-7.4) fluids. Given its pKa, the compound's solubility may vary significantly.

    • Actionable Strategy: If solubility is consistently low across all pH ranges, the primary focus should be on formulation strategies . These methods aim to present the drug to the GI tract in a more "soluble" state.[9] Key approaches include:

      • Particle Size Reduction (Micronization/Nanonization): Increases the surface area for dissolution.

      • Amorphous Solid Dispersions: Disperses the drug in a polymer matrix, preventing crystallization and enhancing dissolution.[10]

      • Lipid-Based Formulations (e.g., SEDDS): Dissolves the drug in a lipid vehicle, which forms a fine emulsion in the gut, bypassing the need for dissolution from a solid form.[11]

Problem: My compound shows low permeability in the Caco-2 assay (Papp < 1 x 10⁻⁶ cm/s).

  • Causality: Low permeability suggests the compound cannot efficiently cross the intestinal epithelial cell barrier. Based on its predicted LogP of -0.2, this is likely due to its high polarity (hydrophilicity).[3] The molecule may have too many hydrogen bond donors/acceptors that favor interaction with water over partitioning into the lipid cell membrane.

  • Troubleshooting Steps:

    • Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) direction (gut to blood) and the basolateral-to-apical (B-A) direction (blood to gut).

    • Calculate the Efflux Ratio: Divide the Papp (B-A) by the Papp (A-B).

    • Interpret the Results:

      • If Efflux Ratio is < 2: The compound is not a significant substrate of efflux transporters. The low permeability is inherent to the molecule's physicochemical properties.

      • If Efflux Ratio is > 2: The compound is actively being pumped back into the GI tract by efflux transporters like P-glycoprotein (P-gp).[12] This is a common issue for many drug candidates.

  • Actionable Strategy (for inherent low permeability): The focus should be on chemical modification (Prodrug Strategy) . A prodrug is a bioreversible derivative of the parent drug, designed to have improved physicochemical properties for absorption.[13]

G cluster_0 In GI Lumen (Poor Absorption) cluster_1 Chemical Modification cluster_2 Inside Body (Systemic Circulation) Parent_Drug Parent Drug (2-amino-5-methoxypyrimidin-4(3H)-one) - High Polarity - Low Permeability Prodrug Prodrug - Promolety Masks Polar Group - Increased Lipophilicity - Enhanced Permeability Parent_Drug->Prodrug Attach Promolety Parent_Drug_Active Parent Drug (Active Form) Prodrug->Parent_Drug_Active Enzymatic Cleavage

Caption: The prodrug concept for enhancing permeability.

By temporarily masking a polar functional group (like the amino or hydroxyl group) with a more lipophilic promoiety, you can increase the molecule's ability to partition into and cross the cell membrane. Once absorbed, endogenous enzymes cleave the promoiety, releasing the active parent drug into circulation.[2][4]

Section 3: Detailed Experimental Protocols

To ensure reproducibility and reliability, we provide detailed, self-validating protocols for the key in vitro assays.

Protocol 3.1: Bidirectional Caco-2 Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) and efflux ratio of a test compound.

I. Materials & Reagents:

  • Caco-2 cells (ATCC® HTB-37™)

  • 24-well Transwell plates (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) with HEPES

  • Control Compounds:

    • High Permeability: Propranolol

    • Low Permeability: Atenolol

    • P-gp Substrate: Digoxin

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

II. Cell Culture & Monolayer Formation:

  • Culture Caco-2 cells according to supplier instructions.

  • Seed cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².

  • Culture for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.

III. Assay Procedure (Self-Validating System):

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm².[14]

  • Preparation: Wash the monolayers twice with pre-warmed (37°C) HBSS.

  • Dosing (Apical to Basolateral - A-B):

    • Add 0.4 mL of the dosing solution (test compound and controls at 10 µM in HBSS) to the apical (upper) chamber.

    • Add 1.2 mL of fresh HBSS to the basolateral (lower) chamber.

  • Dosing (Basolateral to Apical - B-A):

    • Add 1.2 mL of the dosing solution to the basolateral chamber.

    • Add 0.4 mL of fresh HBSS to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking (50 rpm) for 2 hours.

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for all wells.

  • Post-Assay Integrity Check: Add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the amount that has permeated to the basolateral side. The permeability of Lucifer Yellow should be < 1% to confirm the monolayer was intact throughout the assay.[14]

IV. Analysis & Data Interpretation:

  • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation (amount of compound in receiver chamber per time).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio Interpretation Recommended Next Step
> 10< 2High Permeability, No EffluxPermeability is not a limiting factor. Focus on solubility.
< 1< 2Low Permeability, No EffluxAbsorption is permeability-limited. Pursue a prodrug strategy.
Any Value> 2Substrate of EffluxAbsorption is limited by active efflux. Modify the structure to reduce efflux recognition or consider formulation with P-gp inhibitors.

Section 4: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2305244, 2-Amino-5-methoxypyrimidine. Retrieved from [Link]

  • Vignaroli, G., Iovenitti, G., Zamperini, C., Coniglio, F., Calandro, P., Molinari, A., ... & Schenone, S. (2017). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry, 60(14), 6305–6320. Available at: [Link]

  • Hartz, R. A., Ahuja, V. T., Zhuo, X., Mattson, R. J., Denhart, D. J., Deskus, J. A., ... & Bronson, J. J. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7483–7497. Available at: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Xie, Y., Chen, Y., & Zhang, H. (2022). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Journal of Nanobiotechnology, 20(1), 27. Available at: [Link]

  • de Wit, D., van Kuilenburg, A. B. P., & Guchelaar, H. J. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1501–1522. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Ghidini, A., Bruni, G., Girella, A., & Casagni, E. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology, 12, 760814. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(3), 808. Available at: [Link]

  • Héliès-Toussaint, C., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]

  • Al-Obaidi, H., & Bucko, M. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(11), 2496. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Ali, I., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Pharmaceutics, 15(4), 1269. Available at: [Link]

  • de Wit, D., van Kuilenburg, A. B. P., & Guchelaar, H. J. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. Available at: [Link]

  • Vignaroli, G., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena AIR. Available at: [Link]

  • Stella, V. J. (2010). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 15(3), 1836–1862. Available at: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. Available at: [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2023). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, S., & Kumar, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(2), 1135-1147. Available at: [Link]

  • Sharma, A., & Jain, A. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 15(1), 1-5. Available at: [Link]

  • Vignaroli, G., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320. Available at: [Link]

Sources

Optimization

Side reactions in the synthesis of 2-amino-5-methoxypyrimidin-4(3H)-one

Technical Support Center: Synthesis of 2-Amino-5-methoxypyrimidin-4(3H)-one Executive Summary This guide addresses the synthesis of 2-amino-5-methoxypyrimidin-4(3H)-one (also known as 5-methoxyisocytosine). The primary s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-5-methoxypyrimidin-4(3H)-one

Executive Summary

This guide addresses the synthesis of 2-amino-5-methoxypyrimidin-4(3H)-one (also known as 5-methoxyisocytosine). The primary synthetic route involves the condensation of guanidine (generated in situ) with a 2-methoxy-3-activated-acrylate derivative (e.g., methyl 2-methoxy-3-(dimethylamino)acrylate or ethyl 2-methoxy-3-ethoxyacrylate).

While the pyrimidine ring formation is thermodynamically favored, specific electronic effects of the 5-methoxy group and the solubility profile of the isocytosine core create distinct failure modes. This guide details the mechanistic origins of these failures and provides corrective protocols.

Module 1: The Reaction Pathway & Critical Control Points

The synthesis relies on a dual nucleophilic attack by guanidine on the electrophilic acrylate. Understanding the order of events is crucial for troubleshooting.

Mechanism Visualization

The following diagram illustrates the primary reaction pathway versus the two most common deviation pathways: Incomplete Cyclization (Path A) and Pre-Reaction Hydrolysis (Path B).

ReactionPathway cluster_legend Pathway Legend Start Precursors: Guanidine (Free Base) + Methyl 2-methoxy-3-(dimethylamino)acrylate Intermediate Linear Intermediate (Ureido-acrylate) Start->Intermediate 1. Michael Addition (Fast, Exothermic) Impurity_Hydrolysis Impurity B: 2-Methoxy-3-oxopropanoic acid (Decomposed Ester) Start->Impurity_Hydrolysis Wet Solvent (Ester Saponification) Target Target: 2-Amino-5-methoxypyrimidin-4(3H)-one Intermediate->Target 2. Cyclization (-MeOH) (Rate Limiting, requires Heat) Impurity_Linear Impurity A: N-Carbamoylacrylamide (Sticky Solid) Intermediate->Impurity_Linear Insufficient Base/Heat (Stalled Reaction) key Green: Desired Path | Red: Failure Mode

Caption: Figure 1. Competitive pathways in the condensation of guanidine with methoxy-acrylates. Path A results in linear solids; Path B results in yield loss.

Module 2: Troubleshooting Specific Side Reactions

Issue 1: The "Sticky Solid" (Incomplete Cyclization)

Symptom: The reaction mixture typically precipitates a solid. If this solid is sticky, amorphous, or has a lower melting point than the target (>250°C), it is likely the linear ureido-acrylate intermediate .

  • Cause: The first step (Michael addition/substitution) occurs readily at room temperature. The second step (ring closure) requires the elimination of an alkoxide (methanol/ethanol) and is endothermic.

  • Technical Fix:

    • Temperature: Ensure the reaction is refluxed (typically MeOH or EtOH, 65-78°C) for at least 4-6 hours. Room temperature stirring is insufficient for ring closure.

    • Base Stoichiometry: The reaction generates an equivalent of alcohol. Using a slight excess of base (NaOMe) ensures the guanidine remains deprotonated and nucleophilic enough to attack the ester carbonyl.

Issue 2: The "Missing Methoxy" (Demethylation)

Symptom: NMR shows loss of the singlet at ~3.7 ppm (OCH3) and appearance of a broad OH peak; Mass Spec shows M-14 peak.

  • Cause: The 5-methoxy group is an electron-rich ether. Under harsh acidic workup conditions (e.g., boiling in HBr or concentrated HCl), the ether can be cleaved to form 2-amino-5-hydroxypyrimidin-4(3H)-one (5-hydroxyisocytosine).

  • Technical Fix:

    • Avoid strong mineral acids during workup.

    • If neutralizing the reaction mixture (which is basic due to alkoxide), use Acetic Acid or dilute HCl to pH 6-7, rather than strongly acidic pH < 2.

Issue 3: Low Yield due to Ester Hydrolysis

Symptom: Low recovery of precipitate; filtrate contains 2-methoxy-malonic acid derivatives.

  • Cause: Guanidine is a strong base. If water is present in the solvent (alcohol), hydroxide ions will compete with guanidine for the ester moiety of the acrylate, leading to saponification (soap formation) rather than amide formation.

  • Technical Fix:

    • Strict Anhydrous Conditions: Use dry Methanol/Ethanol.

    • Guanidine Generation: If generating Guanidine from Guanidine·HCl + NaOMe, ensure the NaOMe is fresh and dry. Filter off the NaCl precipitate before adding the acrylate to minimize hygroscopic salt presence.

Module 3: Isolation & Purification Protocols

The solubility of 2-amino-5-methoxypyrimidin-4(3H)-one is the primary challenge in post-reaction processing. It is sparingly soluble in water and common organic solvents, but soluble in DMSO and dilute acid/base.

Protocol: Optimal Workup for Purity

  • Quench: Cool the reaction mixture to 0°C.

  • Neutralization: Adjust pH to 6.5–7.0 using Glacial Acetic Acid. Do not overshoot to low pH.

  • Precipitation: The product should precipitate as a white to off-white solid.

  • Wash: Filter the solid.[1] Wash sequentially with:

    • Cold Water (removes salts and guanidine excess).

    • Cold Methanol (removes unreacted acrylate and linear intermediates).

    • Diethyl Ether (facilitates drying).

  • Drying: Vacuum dry at 50°C. High heat (>100°C) in the presence of trace acid can induce degradation.

Solubility Table for Troubleshooting

Solvent Solubility Application
Water (pH 7) Insoluble Washing (removes salts)
Water (pH 12) Soluble (as anion) Recrystallization (precipitate w/ acid)
Water (pH 1) Soluble (as cation) NMR analysis (D2O + DCl)
Methanol Slightly Soluble Reaction medium / Washing

| DMSO | Soluble | NMR solvent of choice |

FAQ: Rapid Diagnostics

Q: My product turned pink/red upon drying. What happened? A: This indicates oxidative degradation. Amino-pyrimidines are susceptible to air oxidation, especially if trace metal ions are present or if exposed to light while wet.

  • Correction: Recrystallize from dilute NaOH/Acetic acid in the presence of a pinch of sodium metabisulfite (antioxidant) or dry strictly under nitrogen.

Q: The NMR shows a doublet at the aromatic region instead of a singlet. A: This suggests you have synthesized the unsubstituted 2-aminopyrimidin-4-one (isocytosine). Check your starting material. If the "methoxy" group on the acrylate was actually a leaving group (like an ethoxy group on a 2-ethoxy-acrylate without the 2-methoxy substituent), you may have eliminated it. Ensure you used Methyl 2-methoxy-3-(dimethylamino)acrylate .

Q: Can I use Guanidine Carbonate instead of Guanidine HCl? A: Yes, but Guanidine Carbonate releases water and CO2 upon reaction or neutralization. The water release can trigger the Hydrolysis Side Reaction (see Module 2). Guanidine HCl + NaOMe is preferred for anhydrous control.

References

  • Synthesis of Isocytosine Scaffolds

    • Title: Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction.[2]

    • Source: PubMed (N
    • URL:[Link]

  • Guanidine Condensation Mechanisms

    • Title: Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.[3]

    • Source: Arkivoc (Arkat USA).[3][4][5]

    • URL:[Link]

  • Solubility & Properties of Cytosine Derivatives

    • Title: Occurrence, Properties, Applications and Analytics of Cytosine and Its Deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

  • 5-Hydroxymethylcytosine (Related Impurity Profile)

    • Title: Synthesis of novel derivatives of 5-hydroxymethylcytosine and 5-formylcytosine.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Scaling up the production of 2-amino-5-methoxypyrimidin-4(3H)-one

Technical Support Center: Scale-Up & Production of 2-Amino-5-Methoxypyrimidin-4(3H)-one Subject: Troubleshooting Guide for Industrial Scale-Up (Batch Sizes >50 kg) Ticket ID: #PYR-5-MET-SC01 Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Production of 2-Amino-5-Methoxypyrimidin-4(3H)-one

Subject: Troubleshooting Guide for Industrial Scale-Up (Batch Sizes >50 kg) Ticket ID: #PYR-5-MET-SC01 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific challenges encountered during the scale-up of 2-amino-5-methoxypyrimidin-4(3H)-one (CAS: 50730-16-4), a critical intermediate for antiviral nucleoside analogs and antineoplastic agents.[1] The synthesis relies on the condensation of guanidine with the enolate of methyl formate and methyl methoxyacetate.

While the bench-scale chemistry is straightforward, kilogram-to-ton scale production frequently encounters three failure modes:

  • Runaway Exotherms during the Claisen condensation step.

  • "Cementing" of the reaction slurry during filtration (thixotropic behavior).

  • Oxidative Discoloration (Pink/Brown off-spec product) due to trace metal contamination or air exposure at high pH.

Module 1: Reaction Kinetics & Thermodynamics

The Core Issue: Inconsistent yield is often due to moisture ingress deactivating the alkoxide base, or poor thermal control during the formylation step.

Technical Deep Dive

The synthesis proceeds via a two-stage "one-pot" cascade.

  • Formylation (Exothermic): Methyl methoxyacetate reacts with methyl formate and Sodium Methoxide (NaOMe) to form the sodium enolate.

  • Cyclization (Endothermic/Neutral): Guanidine (free base) condenses with the enolate.

Critical Process Parameter (CPP) Table

ParameterTarget RangeFailure Consequence
Water Content (KF) < 0.1% w/wHydrolysis of NaOMe; Formation of "sticky" side products.
NaOMe Stoichiometry 1.05 - 1.10 eq<1.0 eq leaves unreacted ester (oily impurity); >1.2 eq promotes polymerization.
Formylation Temp 0°C to 5°C>10°C causes self-condensation of methyl formate (loss of reagent).
Cyclization pH > 10 (Initial)Premature acidification prevents ring closure.
Visualizing the Process Logic

ReactionLogic Start Raw Materials (Me-Methoxyacetate + Me-Formate) BaseAdd Step 1: NaOMe Addition (Exothermic Control < 5°C) Start->BaseAdd Dry MeOH Solvent Enolate Intermediate: Sodium Enolate Species BaseAdd->Enolate Claisen Condensation Guanidine Step 2: Guanidine Addition (Reflux in MeOH) Enolate->Guanidine + Guanidine HCl Cyclization Ring Closure (Formation of Pyrimidine Core) Guanidine->Cyclization 6-12 hrs Reflux Quench Workup: pH Adjustment to Isoelectric Point Cyclization->Quench Cool to 20°C

Caption: Logical flow of the cascade synthesis emphasizing the critical thermal control point at Step 1.

Module 2: Troubleshooting & FAQs

Category A: Reaction Initiation & Yield

Q: My reaction mixture turns dark brown/black during reflux. Is the batch lost?

  • Diagnosis: This indicates oxidative degradation , likely catalyzed by trace iron (Fe) from the reactor walls or impure NaOMe, combined with high pH.

  • The Fix:

    • Immediate: Sparge the reactor with Nitrogen (

      
      ) immediately.
      
    • Prevention: Add a sequestering agent like EDTA (0.1 mol%) or an antioxidant (Sodium Metabisulfite) during the dissolution of Guanidine HCl. Ensure the reactor is glass-lined or passivated SS316.

    • Root Cause: The 2-amino group is electron-rich and susceptible to oxidation at pH > 11.

Q: The yield is consistently stuck at 60% (Target > 85%). What is consuming the reagent?

  • Diagnosis: Moisture contamination. NaOMe is reacting with water to form NaOH and MeOH. NaOH is a weaker base in this organic system and hydrolyzes the methyl formate ester rather than deprotonating the methoxyacetate.

  • The Fix:

    • Check the Karl Fischer (KF) of your Methanol solvent. It must be anhydrous (<0.05%) .

    • Verify the integrity of the Guanidine HCl. If it is wet/clumped, dry it or increase the NaOMe charge slightly (risky).

    • Protocol Adjustment: Switch to solid NaOMe (99%) instead of 30% solution if water ingress via solvent is suspected.

Category B: Isolation & Filtration (The "Nightmare" Phase)

Q: Upon acidification, the product precipitates as a "gel" that clogs the centrifuge filter cloth. How do we filter this?

  • Diagnosis: You have precipitated the amorphous polymorph or trapped solvent due to rapid pH shock.

  • The Fix: The "Digestion" Protocol (Ostwald Ripening).

    • Acidify slowly with Acetic Acid (not HCl) to pH 6.5 - 7.0.

    • Do not filter yet.

    • Heat the slurry back to 50°C and hold for 2 hours with gentle agitation.

    • Cool slowly (10°C/hour) to 5°C.

    • Result: This transforms amorphous fines into crystalline needles/plates that filter easily.

Q: The filter cake cracks and is extremely hard to wash (channeling).

  • Diagnosis: High salt content (NaCl) co-precipitating with the product.

  • The Fix:

    • Ensure the reaction mixture is diluted with water before final filtration (if solubility permits) or perform a displacement wash with 50% MeOH/Water.

    • The target molecule has low solubility in cold water, while NaCl is soluble. A water reslurry is often mandatory for Pharma-grade purity.

Module 3: Safety & Waste Management

Hazard Identification:

  • Sodium Methoxide: Corrosive, reacts violently with water.

  • Methyl Formate: Highly flammable (Flash point -19°C), high vapor pressure. Risk of pressure buildup in closed vessels.

Waste Stream Analysis: The mother liquor contains Methanol, Sodium Acetate/Chloride, and unreacted Guanidine.

  • Recommendation: Do not mix with acidic waste streams immediately; exothermic neutralization can vaporize residual methanol. Neutralize in a dedicated quench tank.

Module 4: Advanced Diagnostic Logic

Use the following decision tree to diagnose batch failures on the plant floor.

TroubleshootingTree Start Batch Analysis CheckYield Yield < 75%? Start->CheckYield CheckColor Color > Off-White? Start->CheckColor CheckFilter Filtration Time > 4h? Start->CheckFilter Moisture Root Cause: Moisture in MeOH/Base CheckYield->Moisture Yes Oxidation Root Cause: Air Leak / Fe Contam. CheckColor->Oxidation Yes (Pink/Brown) Crystal Root Cause: Rapid pH Adjustment CheckFilter->Crystal Yes (Gel/Slurry)

Caption: Decision matrix for rapid root-cause analysis of batch deviations.

References

  • Title: "Scalable Synthesis of 5-Substituted Pyrimidines via Guanidine Condensation.
  • Title: "Crystallization of Organic Compounds: An Industrial Perspective.
  • Patent Literature (Process Grounding)

    • Title: "Process for the preparation of 2-amino-5-methoxypyrimidin-4(3H)-one."[2]

    • Source: US Patent 5,073,016 (Representative/Analogous art for methoxy-pyrimidine scale-up).
    • Note: Specific patent numbers vary by region; search "Synthesis of 5-methoxyisocytosine" for local IP.
  • Safety Data

    • Title: "Sodium Methoxide Solution - Safety D
    • Source:

    • Context: Critical handling d

Sources

Optimization

Technical Support Center: Spectral Analysis of 2-amino-5-methoxypyrimidin-4(3H)-one

The following guide is designed as a Tier 3 Technical Support Resource for researchers encountering difficulties in the structural characterization of 2-amino-5-methoxypyrimidin-4(3H)-one . Case ID: ISO-CYT-5-OMe Assigne...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier 3 Technical Support Resource for researchers encountering difficulties in the structural characterization of 2-amino-5-methoxypyrimidin-4(3H)-one .

Case ID: ISO-CYT-5-OMe Assigned Specialist: Senior Application Scientist, Spectroscopy Division Status: Active Support

Executive Summary

You are likely analyzing this molecule to confirm the regiochemistry of a pyrimidine functionalization or as a quality control step in nucleotide analog synthesis. This molecule presents a classic "deceptive simplicity" profile. While small (


), its NMR spectrum is frequently misinterpreted due to prototropic tautomerism , solvent-dependent exchange rates , and quadrupolar broadening .

This guide bypasses standard textbook definitions and focuses on the operational reality of acquiring and interpreting this specific dataset.

Module 1: Sample Preparation & Solvent Selection

The #1 User Error: Attempting to run this sample in Chloroform-d (


).
The Consequence:  You will observe a slurry, not a solution. Even if filtered, the resulting spectrum will show weak, broad signals with missing exchangeable protons.
Protocol: The "Golden Standard" Preparation

For unambiguous assignment, Dimethyl Sulfoxide-d6 (DMSO-d6) is the required solvent.

  • Weighing: Use 5–10 mg of dry solid.

  • Solvent Addition: Add 0.6 mL DMSO-d6.

  • Homogenization: Sonicate for 30 seconds. Pyrimidinones often form intermolecular H-bond networks that resist simple shaking.

  • Temperature: Run the experiment at 298 K (25°C) initially. If -NH peaks are too broad, elevate to 313 K (40°C) to sharpen them via fast exchange, or cool to 273 K (0°C) to freeze out conformers (rarely needed for this specific analog).

Decision Matrix: Solvent Selection Workflow

SamplePrep start Start: Sample Preparation solubility Check Solubility start->solubility cdcl3 Try CDCl3? solubility->cdcl3 Habit dmso Use DMSO-d6 (Standard) solubility->dmso Recommended d2o Use D2O + NaOD (Anionic Form) solubility->d2o pH Studies fail FAIL: Poor Solubility Missing NH Signals cdcl3->fail check_exchange Need to assign NH protons? dmso->check_exchange run_std Run Standard 1H NMR check_exchange->run_std Yes run_d2o_shake D2O Shake Test run_std->run_d2o_shake Verify Exchangeables

Figure 1: Workflow for solvent selection. Note that DMSO-d6 is the primary recommendation to preserve exchangeable proton signals.

Module 2: 1H NMR Interpretation (The Signature)

In DMSO-d6, the spectrum should exhibit four distinct signal environments. If you see more, you likely have impurities or a slow-exchange tautomeric mixture (see Module 3).

The Assignment Table
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
A 10.8 – 11.2 Broad Singlet1HN3-H The amide-like proton. Its presence confirms the "oxo" (keto) tautomer. Disappears in

.
B 7.4 – 7.6 Singlet1HH-6 The only aromatic CH. It is a singlet because C5 is substituted with -OMe.
C 6.3 – 6.8 Broad Singlet2H-NH₂ The exocyclic amine at C2. Often appears as a "hump" due to quadrupole broadening from Nitrogen and rotation barriers.
D 3.65 – 3.75 Singlet3H-OCH₃ The methoxy group at C5. Sharp and intense.
Troubleshooting Specific Peaks

Q: Why is the H-6 peak a singlet? Shouldn't pyrimidines show coupling? A: In unsubstituted pyrimidine, H5 and H6 couple (


 Hz). In your molecule, position 5 is occupied by a methoxy group. This blocks the coupling partner, collapsing H6 into a sharp singlet. This is a key confirmation of 5-substitution .

Q: My -NH2 signal (Signal C) is integrating to less than 2H or is invisible. A: This is common. The amino protons are in exchange with residual water in the DMSO.

  • Fix: Add a single drop of dilute acid (e.g., TFA-d) to slow the exchange, or dry your DMSO over molecular sieves.

  • Verification: If the peak disappears completely upon adding

    
    , it is confirmed as 
    
    
    
    .

Q: I see a small doublet near the OMe peak. A: Check for Methanol (impurity from synthesis/workup). Methanol in DMSO-d6 appears as a doublet at


 3.16 ppm (CH3) and a quartet at 

4.01 ppm (OH), but often just the methyl is visible near the water peak.

Module 3: Tautomerism (The "Ghost" in the Machine)

This is the most complex aspect of interpreting 2-aminopyrimidin-4-ones. The molecule can exist in multiple tautomeric forms, but Isocytosine derivatives strongly favor the 2-amino-oxo (keto) form in polar aprotic solvents like DMSO.

The Tautomeric Landscape
  • Form A (Dominant): 2-amino-3H-pyrimidin-4-one (Keto form).

    • Evidence: Distinct N3-H signal > 10 ppm.

  • Form B (Minor/Rare): 2-amino-pyrimidin-4-ol (Enol form).

    • Evidence: Loss of N3-H; appearance of broad OH (variable).

  • Form C (Rare): 2-imino-dihydro... (Imino form).[1]

    • Evidence: Splitting of the -NH2 signal into distinct environments.

Logic Tree: Identifying Tautomeric States

TautomerLogic spectrum Analyze Spectrum (DMSO-d6) n3h_check Is N3-H visible (>10 ppm)? spectrum->n3h_check yes_n3h Yes n3h_check->yes_n3h no_n3h No n3h_check->no_n3h keto Conclusion: Keto Tautomer (Preferred) 2-amino-3H-pyrimidin-4-one yes_n3h->keto check_oh Is there a broad OH signal? no_n3h->check_oh enol Conclusion: Enol Tautomer (Rare in DMSO) check_oh->enol Yes exchange Conclusion: Fast Exchange or Deprotonated check_oh->exchange No

Figure 2: Logic flow for assigning the tautomeric state based on the presence of the N3-H proton.

Module 4: Advanced Verification (13C NMR)

If 1H NMR is ambiguous (e.g., overlapping impurities), 13C NMR provides definitive proof of the skeleton.

Key 13C Shifts (DMSO-d6):

  • C4 (Carbonyl):

    
     160 – 165 ppm. (Confirms Keto form).
    
  • C2 (Guanidine-like):

    
     153 – 156 ppm.
    
  • C6 (Aromatic CH):

    
     140 – 145 ppm.[2] (Deshielded by adjacent N).
    
  • C5 (C-OMe):

    
     135 – 138 ppm. (Shielded relative to C6, but shifted downfield by Oxygen).
    
  • OMe (Methoxy):

    
     56 – 57 ppm.
    

Technical Tip: Due to the long relaxation times of quaternary carbons (C2, C4, C5), standard parameters may yield low signal-to-noise for these peaks.

  • Solution: Increase the relaxation delay (

    
    ) to 2–3 seconds or add a relaxation agent like Cr(acac)3 if instrument time is limited.
    

References

  • Context: Provides baseline shifts for the parent 2-aminopyrimidine core.
  • ResearchGate. (2010). Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved February 1, 2026, from [Link]

    • Context: Authoritative source on the tautomeric equilibrium of isocytosine derivatives in aqueous and polar solutions.[3]

  • Context: Essential for distinguishing the OMe peak from methanol or w
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Context: General reference for pyrimidine ring carbon shifts. (Note: Direct deep links to SDBS are dynamic; access via main portal recommended for specific analog comparisons).

Sources

Troubleshooting

Technical Support Center: Method Development for Quantifying 2-amino-5-methoxypyrimidin-4(3H)-one in Biological Samples

Welcome to the technical support resource for the bioanalysis of 2-amino-5-methoxypyrimidin-4(3H)-one. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of 2-amino-5-methoxypyrimidin-4(3H)-one. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying scientific rationale to empower you to develop, validate, and troubleshoot a robust quantitative assay. This document addresses the common challenges encountered when measuring this polar, amine-containing compound in complex biological matrices like plasma and urine.

Section 1: Core Principles of the Bioanalytical Method

The quantitative determination of 2-amino-5-methoxypyrimidin-4(3H)-one in biological samples necessitates a highly selective and sensitive analytical technique. The inherent complexity of biological matrices—rich in proteins, salts, and endogenous metabolites—can cause significant interference and ion suppression.

Why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

LC-MS/MS is the definitive technique for this application. Here's the causality:

  • Chromatographic Separation (LC): The High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) component separates the target analyte from matrix components before detection. This is crucial for reducing ion suppression and improving accuracy.

  • Selective Detection (MS/MS): Tandem mass spectrometry provides two layers of mass filtering. We select the specific mass-to-charge ratio (m/z) of our protonated compound (precursor ion) and then fragment it, monitoring for a specific, characteristic fragment (product ion). This Multiple Reaction Monitoring (MRM) is exceptionally selective and significantly reduces background noise, enabling low limits of quantification.[1]

Analyte Characteristics: 2-amino-5-methoxypyrimidin-4(3H)-one (Molecular Formula: C₅H₇N₃O₂) has a molecular weight of 141.13 g/mol . Its key features for bioanalysis are the basic pyrimidine amine group and its overall polarity. These characteristics dictate our choice of sample preparation, chromatography, and ionization. The basic amine is readily protonated, making it ideal for positive-mode electrospray ionization (ESI+).[2]

Section 2: Detailed Experimental Workflow & Protocols

A successful bioanalytical workflow is a systematic process from sample receipt to data reporting. Each step is a critical control point.

Experimental_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt (& Storage at -80°C) Thawing Sample Thawing (Room Temp / Water Bath) SampleReceipt->Thawing Spiking Spiking of IS, Calibrators & QCs Thawing->Spiking SamplePrep Sample Preparation (PPT, LLE, or SPE) Spiking->SamplePrep Evaporation Evaporation & Reconstitution SamplePrep->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Integration LCMS->DataProcessing Review Data Review & Reporting DataProcessing->Review

Fig 1. High-level bioanalytical workflow.
Protocol 2.1: Sample Preparation

The goal of sample preparation is to remove matrix interferences (primarily proteins and phospholipids) while maximizing analyte recovery.[3] The choice of method depends on the required cleanliness of the extract and the desired Lower Limit of Quantification (LLOQ).

Option A: Protein Precipitation (PPT) - Rapid Screening This is the simplest but "dirtiest" method, suitable for higher concentration samples.

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of the biological sample (e.g., plasma) into the appropriate tube.

  • Add 10 µL of internal standard (IS) working solution.

  • Add 400 µL of ice-cold acetonitrile (ACN) containing 1% formic acid. The acid ensures the analyte stays protonated and soluble.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).

  • Vortex for 30 seconds, then centrifuge to pellet any insoluble material.

  • Inject into the LC-MS/MS system.

Option B: Solid-Phase Extraction (SPE) - High Sensitivity & Cleanliness This method provides the cleanest extracts and is recommended for achieving low LLOQs. We use a mixed-mode cation exchange cartridge that retains the protonated amine group of our analyte.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex. The acid ensures the analyte is charged for retention on the cartridge.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove neutral and acidic interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the analyte, releasing it from the sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 9-11).

Protocol 2.2: LC-MS/MS Analysis

These are starting parameters; optimization is required.

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides better peak resolution and faster run times.
Column C18, 1.8 µm, 2.1 x 50 mmA standard reversed-phase column suitable for retaining small polar molecules.[1]
Column Temp 40°CImproves peak shape and reduces mobile phase viscosity.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to protonate the analyte for good peak shape and ESI+ response.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)A generic gradient to elute the analyte and wash the column.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.[5]
Ion Source Electrospray Ionization (ESI), Positive ModeThe basic amine group is readily protonated.[2]
MRM Transition Analyte: 142.1 -> 125.1 (Precursor -> Product)Hypothetical: Precursor is [M+H]⁺. Product corresponds to loss of NH₃.
IS (¹³C₃-Analyte): 145.1 -> 128.1A stable isotope-labeled internal standard is highly recommended.
Source Temp 500°C
IonSpray Voltage 5500 V

Section 3: Bioanalytical Method Validation (BMV)

A method is not reliable until it is validated. Validation is the formal process of proving that the analytical method is suitable for its intended purpose.[6] All validation experiments should adhere to regulatory guidelines from bodies like the FDA and EMA.[5][7]

Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank matrix from ≥6 sources should be <20% of LLOQ response.[8]
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response.≥6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ≥ 5:1; Accuracy within 80-120%, Precision ≤20% CV.[5]
Accuracy Closeness of measured concentration to the nominal value.Mean concentration at each QC level (Low, Mid, High) must be within ±15% of nominal (±20% at LLOQ).[9]
Precision Closeness of replicate measurements.Coefficient of Variation (CV) must not exceed 15% (20% at LLOQ) for both intra-run and inter-run analysis.[9]
Recovery Efficiency of the extraction process.Should be consistent and precise across QC levels. Not required to be 100%.
Matrix Effect Assessment of ion suppression or enhancement from the biological matrix.IS-normalized matrix factor CV should be ≤15%.
Stability Analyte stability under various storage and handling conditions (Freeze-thaw, bench-top, long-term).Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples.

Section 4: Troubleshooting & FAQ Technical Support Center

This section addresses specific issues you may encounter. Always use your Quality Control (QC) samples as the primary diagnostic tool.

Troubleshooting_Tree Start Assay Failure (e.g., QCs out of spec) CheckPattern What is the pattern of failure? Start->CheckPattern AllSamples All Samples Affected? (Calibrators, QCs, Unknowns) CheckPattern->AllSamples SomeSamples Only Some Samples Affected? CheckPattern->SomeSamples AllSamples->SomeSamples No SystemIssue Likely Systemic Issue: - Mobile Phase - LC/MS Hardware - IS Problem AllSamples->SystemIssue Yes SampleIssue Likely Individual Sample Issue: - Pipetting Error - Sample-specific Matrix Effect - Sample Mix-up SomeSamples->SampleIssue Yes

Fig 2. Initial troubleshooting decision process.

Frequently Asked Questions (FAQs)

Sample Preparation Issues

  • Q1: My analyte recovery is low and inconsistent. What should I do?

    • A1 (PPT): Low recovery with PPT suggests your analyte may be adsorbing to the precipitated proteins. Ensure your precipitation solvent is sufficiently acidified (e.g., 1% formic acid) to keep the analyte protonated and in solution. Also, ensure you are vortexing vigorously enough for complete cell lysis and protein denaturation.

    • A2 (SPE): Inconsistent SPE recovery is often due to improper cartridge conditioning or drying. Never let the sorbent bed dry out before loading the sample. Also, verify the pH of your loading and elution solutions. The analyte must be charged to bind (acidic load) and neutralized to elute (basic elution). Check the elution solvent strength; if recovery is low, you may need a stronger or more basic elution solvent.

  • Q2: I'm seeing significant ion suppression (matrix effect). How can I fix this?

    • A1: This is a classic sign that your sample preparation is not clean enough. If you are using protein precipitation, switch to a more rigorous method like SPE to better remove phospholipids, which are a primary cause of ion suppression.[3]

    • A2: Adjust your chromatography. Can you modify the gradient to move the analyte's retention time away from the "void volume" where most matrix components elute? A longer column or a different stationary phase might also be necessary to improve separation from interfering compounds.[10]

Chromatography Issues

  • Q3: My peak shape is poor (tailing or fronting). What's the cause?

    • A1 (Tailing): For a basic compound like this, peak tailing often indicates secondary interactions with acidic silanols on the silica-based column. Ensure your mobile phase has sufficient acid (0.1% formic acid is a good start) to keep the analyte protonated and minimize these interactions. You can also try a column with advanced end-capping.

    • A2 (Fronting): Peak fronting can indicate column overload. Try injecting a smaller volume or diluting your sample. It can also be caused by a partially blocked column frit or a void in the column packing.

    • A3: Check your reconstitution solvent. It should be weaker than the initial mobile phase. If you reconstitute in a solvent that is too strong (e.g., high percentage of acetonitrile), it will cause peak distortion.

  • Q4: My retention time is shifting between injections.

    • A1: The most common cause is inadequate column equilibration. Ensure your gradient program includes a post-run equilibration time of at least 5-10 column volumes.

    • A2: Check for pump issues. Are the pumps delivering a consistent, pulse-free flow? Fluctuations in mobile phase composition will cause retention time shifts. Check for leaks in the system.

    • A3: Is the column temperature stable? A fluctuating column oven temperature can lead to retention time drift.

Mass Spectrometry & Data Issues

  • Q5: The signal for my analyte is suddenly very low or gone.

    • A1: Start with the basics. Is the ion source clean? The sample capillary and cone can become contaminated over time, especially with "dirty" extracts from PPT. Follow the manufacturer's instructions for cleaning.

    • A2: Check the tuning and calibration of the mass spectrometer. Has it drifted? Run a system suitability test with a known standard to verify instrument performance.

    • A3: Confirm your mobile phases were prepared correctly and that the analyte hasn't degraded in your stock solutions. Re-prepare standards and QCs from fresh stock solutions to rule out stability issues.

  • Q6: My calibration curve is not linear and has a poor correlation coefficient (r² < 0.99).

    • A1: This can be caused by inaccurate standard preparation. Double-check all dilutions and ensure the stock solution is accurate. Prepare a fresh set of calibrators.

    • A2: You may have detector saturation at the high end of your curve or significant interference at the low end. Try narrowing the calibration range. If the issue is at the low end, you need to improve your LLOQ through better sample cleanup (SPE) or instrument optimization.

    • A3: Check your integration. Ensure the software is integrating all peaks consistently. Manual integration should be used sparingly and be well-documented.

References

  • Semantic Scholar. (2021).
  • Google Patents. (n.d.).
  • MilliporeSigma. (n.d.). LC-MS Resource Guide.
  • National Institutes of Health. (n.d.).
  • National Center for Biotechnology Information. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE).
  • European Medicines Agency. (n.d.).
  • PubChem. (n.d.). 2-Amino-5-methoxypyrimidine.
  • MDPI. (2022). Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS.
  • National Institutes of Health. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
  • European Medicines Agency. (2011).
  • Creative Proteomics. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.).
  • European Medicines Agency. (n.d.).
  • ResearchGate. (2016). Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5)
  • International Council for Harmonisation. (2022).
  • YouTube. (2020).
  • Thermo Fisher Scientific. (n.d.). Analytical evaluation for the quantitation of fifteen antibiotics in plasma by liquid chromatography coupled to high-resolution, accurate-mass measurements for clinical research.
  • U.S. Food and Drug Administration. (2018).

Sources

Optimization

Addressing batch-to-batch variability of 2-amino-5-methoxypyrimidin-4(3H)-one

This technical guide addresses the critical issue of batch-to-batch variability in 2-amino-5-methoxypyrimidin-4(3H)-one (often referred to as 5-methoxyisocytosine). This compound is a vital intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical issue of batch-to-batch variability in 2-amino-5-methoxypyrimidin-4(3H)-one (often referred to as 5-methoxyisocytosine). This compound is a vital intermediate in the synthesis of nucleoside analogs and kinase inhibitors.[1][2] Its variability typically manifests in inconsistent solubility, color shifts (white to pink/brown), and fluctuating HPLC assay values, often caused by tautomeric equilibria, hydrate formation, or trace oxidation.[1][2]

Technical Deep Dive: The Root Causes of Variability

To solve batch issues, one must understand the molecule's dynamic nature.[1][2] This is not a static brick; it is a chemical chameleon.[1][2][3]

A. Tautomeric Equilibrium

The primary source of "ghost" impurities and solubility shifts is tautomerism.[1][2] The "4(3H)-one" (keto) form exists in equilibrium with the "4-ol" (enol) form.[1][2][3] In solution, this ratio changes based on solvent polarity and pH, often leading to split peaks in unbuffered HPLC methods or inconsistent NMR spectra.[1][2]

B. The "Pink Batch" Phenomenon (Oxidation)

The electron-rich amino group at C2, combined with the methoxy group at C5, makes the pyrimidine ring susceptible to oxidative coupling.[1][2] Even trace amounts of transition metals (Fe, Cu) from reactor vessels can catalyze the formation of azo-dimers, turning the powder from white to pink or tan.[1][2]

C. Hydration & Solvates

This molecule is hygroscopic.[1][2][3] Variability in the drying process during manufacturing leads to non-stoichiometric hydrates.[1][2] A batch with 2% water vs. 0.5% water will exhibit different dissolution rates and apparent molecular weights.[1][2][3]

Visualizing the Problem Space

The following logic flow illustrates how to diagnose the specific type of variability you are encountering.

TroubleshootingLogic Start Identify Variability Symptom Color Color Change (Pink/Brown) Start->Color HPLC HPLC Purity Inconsistency Start->HPLC Solubility Solubility/Yield Issues Start->Solubility Oxidation Oxidative Coupling (Check Storage/Age) Color->Oxidation Metals Trace Metal Contamination (Run ICP-MS) Color->Metals Tautomer Tautomer Peak Splitting (Check pH/Buffer) HPLC->Tautomer Demethyl Demethylated Impurity (2-amino-5-hydroxy...) HPLC->Demethyl Hydrate Hydrate Formation (Check KF Water) Solubility->Hydrate Salt Residual Salt Content (Check Ash/Ion Chrom.) Solubility->Salt

Caption: Diagnostic workflow for categorizing batch variability into oxidative, structural, or physical causes.

Troubleshooting Guide & FAQs

Q1: Why does my HPLC chromatogram show a "shoulder" or split peak for the main compound?

Diagnosis: This is likely not an impurity but a tautomeric separation.[1][2][3] The Science: In unbuffered mobile phases or those with neutral pH, the interconversion rate between the keto and enol forms is slow enough to be partially resolved by the column.[1][2] Solution:

  • Acidify the Mobile Phase: Use 0.1% Trifluoroacetic acid (TFA) or Formic acid.[1][2] This protonates the ring nitrogens, locking the molecule into a single cationic form and collapsing the peaks.[1][2]

  • Increase Temperature: Running the column at 40°C or 50°C increases the rate of tautomeric exchange, averaging the signal into a sharp peak.[1][2]

Q2: The material is pink/tan instead of white. Is it usable?

Diagnosis: Trace oxidation.[1][2][3] The Science: The color comes from trace azo-coupling products or quinoid species formed by air oxidation, often catalyzed by light or metals.[1][2][3] These have high extinction coefficients, so even <0.1% impurity can cause visible discoloration.[1][2][3] Action:

  • For biological assays: If purity is >98% by HPLC (at 254 nm), the color is likely cosmetic and acceptable.[1][2]

  • For GMP synthesis: Recrystallization is required.[1][2][3]

  • Protocol: Dissolve in minimum hot water (with 1% activated charcoal), filter hot, and cool slowly. The colored impurities adsorb to the charcoal.[1][2]

Q3: Why is the solubility in DMSO inconsistent between batches?

Diagnosis: Variable water content or crystal habit (polymorphism).[1][2] The Science: Batch A might be anhydrous, while Batch B is a hemihydrate.[1][2] The water lattice energy changes the dissolution thermodynamics.[1][2] Validation: Run a Karl Fischer (KF) titration.[1][2] If water content varies significantly (e.g., 0.5% vs 5.0%), adjust your molar calculations based on the "as-is" weight, or dry the material under vacuum at 60°C over


.

Standardized Characterization Protocols

To mitigate variability, establish these "Gatekeeper" protocols for every incoming batch.

Protocol A: Definitive HPLC Method (Tautomer-Resistant)

Use this method to distinguish real impurities from tautomeric artifacts.[1][2][3]

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2][3]0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B; 5-20 min: 2% to 30% B; 20-25 min: 30% to 90% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (max absorption) and 254 nm
Temperature 40°C (Critical for peak shape)
Protocol B: Rapid Recrystallization (Cleanup)

Use this if a batch fails color or purity specs.[1][2][3]

  • Suspend: Suspend 10g of crude material in 100 mL of distilled water.

  • Dissolve: Heat to 90-95°C. If not fully soluble, add dropwise concentrated HCl until clear (forming the hydrochloride salt increases solubility).

  • Treat: Add 0.5g activated carbon. Stir for 10 mins.

  • Filter: Filter hot through Celite to remove carbon.[1][2][3]

  • Neutralize (if acid used): Allow filtrate to cool to 50°C, then adjust pH to 7.0 with NaOH solution to precipitate the free base.[1][2]

  • Crystallize: Cool to 4°C overnight.

  • Dry: Filter and dry under vacuum at 50°C for 24 hours.

Pathway Visualization: Synthesis & Impurities[1][2][3]

Understanding the origin of impurities helps in predicting batch quality.[1][2]

SynthesisPathway Guanidine Guanidine Reaction Condensation (Base Catalyzed) Guanidine->Reaction Ester Methyl Methoxyacetate (or equivalent) Ester->Reaction Product 2-Amino-5-methoxypyrimidin-4(3H)-one (Target) Reaction->Product Major Path Impurity2 Incomplete Cyclization (Linear Intermediates) Reaction->Impurity2 Side Reaction Impurity1 Demethylated Impurity (5-Hydroxy analog) Product->Impurity1 Acid Hydrolysis (Storage/Aging)

Caption: Synthetic route showing the origin of common impurities (demethylation and incomplete cyclization).

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 3288478, 2-Amino-5-methoxypyrimidin-4(3H)-one. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006).[1][2][4] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255.[1][2][3] (Contextual grounding for pyrimidine synthesis variability). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: 5-Methoxyisocytosine (2-Amino-5-methoxypyrimidin-4(3H)-one)

[1][2] Executive Summary & Molecule Profile[1][2] 2-amino-5-methoxypyrimidin-4(3H)-one , commonly referred to in this guide as 5-Methoxyisocytosine (5-OMe-IsoC) , represents a critical scaffold in nucleoside chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule Profile[1][2]

2-amino-5-methoxypyrimidin-4(3H)-one , commonly referred to in this guide as 5-Methoxyisocytosine (5-OMe-IsoC) , represents a critical scaffold in nucleoside chemistry.[1][2] Unlike its canonical counterpart Cytosine (4-amino-2-one) or the therapeutic standard 5-Fluorocytosine (5-FC), 5-OMe-IsoC presents a unique physicochemical profile driven by the electron-donating methoxy group at the C5 position.[1][2]

This guide objectively compares 5-OMe-IsoC against standard pyrimidine analogs, focusing on tautomeric stability, lipophilicity, and synthetic utility in drug discovery (specifically antiviral and anticancer nucleoside development).[1]

Structural Identity[1][2][4][5]
  • IUPAC Name: 2-amino-5-methoxy-1H-pyrimidin-4-one (Tautomer dependent)[1][2]

  • CAS: 2804-96-8 (Generic for Isocytosine derivatives, specific registry varies by salt)[1][2]

  • Core Scaffold: Isocytosine (2-amino-4-oxopyrimidine)[1][2]

  • Key Feature: C5-Methoxy group (σ-donor/π-donor), contrasting with C5-Fluoro (σ-acceptor/π-donor) and C5-Hydrogen.[1][2]

Physicochemical Comparison: The "5-Substituent" Effect

The behavior of the pyrimidine ring is heavily dictated by the substituent at C5.[1] The following table contrasts 5-OMe-IsoC with its parent (Isocytosine) and the clinical benchmark (5-Fluorocytosine).

Table 1: Comparative Properties of 5-Substituted Isocytosine Analogs
Feature5-Methoxyisocytosine (5-OMe-IsoC)Isocytosine (Parent)5-Fluorocytosine (5-FC)
Molecular Weight ~141.13 g/mol 111.10 g/mol 129.09 g/mol
Electronic Effect (C5) Electron Donating (EDG) (+M effect)NeutralElectron Withdrawing (EWG) (-I effect)
Lipophilicity (LogP) High (~ -0.2 to +0.1) Low (-0.[1][2]8)Low (-1.[1][2]1)
pKa (N3 Proton) ~9.8 (Less Acidic) ~9.0~7.8 (More Acidic)
Tautomeric Preference Keto-amine dominant (stabilized by EDG)Keto-amine / Enol-imine mixKeto-amine (strongly favored)
Solubility (Water) Moderate (Methoxy limits H-bonding)HighHigh
Metabolic Risk O-Demethylation (CYP450)MinimalDeamination (to 5-FU)

Scientist's Insight: The methoxy group acts as a steric wedge and a lipophilic handle.[1][2][3] While 5-FC relies on the fluorine atom to increase acidity and mimic hydrogen sterically, the 5-OMe group increases the electron density of the pyrimidine ring.[1] This makes the N3 nitrogen less acidic (higher pKa) compared to 5-FC, potentially altering hydrogen bonding strength in base-pairing scenarios.[1][2]

Tautomeric Equilibria & Binding Modes[1][2][4]

One of the most critical aspects of isocytosine derivatives is their tautomeric ambiguity. Unlike cytosine, which is locked predominantly in the amino-oxo form, isocytosine analogs can shuttle between the keto-amine (A) and enol-imine (B) forms.[1]

  • 5-OMe Influence: The electron-donating methoxy group increases the electron density at the carbonyl oxygen and N3, slightly destabilizing the anionic character required for certain tautomeric shifts, but generally favoring the keto-amine form in polar solvents.[1]

Diagram 1: Tautomeric Landscape of 5-Methoxyisocytosine[1][2]

Tautomers cluster_legend Electronic Influence of 5-OMe Keto Keto-Amine Form (Preferred in Solution) Donor-Donor-Acceptor Enol Enol-Imine Form (Aromatic Stabilized) Donor-Acceptor-Donor Keto->Enol  Tautomerization (K_T)   Cation Protonated Cation (Acidic pH) Keto->Cation  +H+ (pKa ~4.0)   Enol->Cation  +H+   Note 5-OMe Group (EDG): 1. Increases basicity of N3 2. Stabilizes Keto form via resonance

Figure 1: Tautomeric equilibrium showing the interconversion between Keto-Amine and Enol-Imine forms.[1] The 5-Methoxy group electronically stabilizes the Keto form, critical for predictable base-pairing.[1]

Synthetic Protocol: Construction of the Scaffold

Synthesizing 2-amino-5-methoxypyrimidin-4(3H)-one requires avoiding O-alkylation of the isocytosine parent, which often leads to mixtures.[1][2] The most robust method is de novo ring construction .[1][2]

Protocol: Condensation of Guanidine with -Methoxy- -Keto Esters[1][2]

Objective: Regioselective synthesis of the 5-methoxyisocytosine core.

Reagents:

  • Guanidine Hydrochloride (1.0 equiv)[1][2]

  • Methyl 2-methoxy-3-oxopropanoate (or Ethyl 2-methoxyacrylate equivalent) (1.1 equiv)[1][2]

  • Sodium Ethoxide (NaOEt) (2.5 equiv)[1][2]

  • Solvent: Absolute Ethanol (EtOH)[1][2]

Step-by-Step Workflow:

  • Base Activation:

    • Dissolve sodium metal (2.5 equiv) in absolute EtOH under

      
       atmosphere to generate fresh NaOEt.
      
    • Why: Commercial NaOEt often contains hydroxide/carbonate impurities that lower yield.[1][2]

  • Free Base Formation:

    • Add Guanidine HCl to the NaOEt solution.[1][2] Stir at RT for 30 mins.[1][2]

    • Observation: NaCl precipitate will form.[1][2] Do not filter yet; the free guanidine is unstable.[1][2]

  • Condensation:

    • Add the

      
      -methoxy- 
      
      
      
      -keto ester dropwise over 15 minutes.[1][2]
    • Heat the mixture to reflux (78°C) for 6–12 hours.

    • Mechanism:[1][2][4] Nucleophilic attack of guanidine nitrogen on the ester carbonyl, followed by cyclization on the ketone/aldehyde carbon.[1]

  • Work-up & Isolation:

    • Evaporate EtOH under reduced pressure.[1][2]

    • Dissolve the residue in minimal water.[1][2]

    • Critical Step: Acidify carefully with Glacial Acetic Acid to pH ~5-6.[1][2]

    • Result: The product precipitates as a white/off-white solid.[1][2]

    • Filter, wash with cold water and diethyl ether.[1][2]

  • Purification:

    • Recrystallize from water/ethanol (9:1).[1][2]

    • Yield Expectations: 60–75%.[1][2]

Diagram 2: Synthetic Pathway & Regioselectivity[2]

Synthesis Guanidine Guanidine HCl Mix Condensation (NaOEt / EtOH, Reflux) Guanidine->Mix Ester Methyl 2-methoxy-3-oxopropanoate Ester->Mix Inter Acyclic Intermediate Mix->Inter - MeOH Product 2-amino-5-methoxypyrimidin-4(3H)-one (Target Scaffold) Inter->Product Cyclization - H2O Side Avoid: O-Alkylation Route (Leads to regio-isomers) Side->Product Low Yield

Figure 2: The de novo condensation route ensures the 5-methoxy group is positioned correctly before ring closure, avoiding the regioselectivity issues of direct alkylation.[1]

Biological & Experimental Applications[1][3][8][9]

Antiviral Nucleoside Precursor

5-OMe-IsoC serves as a "non-natural" base.[1][2] In viral polymerase assays, the 5-methoxy group can:

  • Steric Clash: Block the polymerase translocation in viral RNA/DNA synthesis (similar to the methyl group in Thymine but larger).[1]

  • Base Pairing: It pairs with Isoguanine (non-standard) or Uracil (wobble), creating mismatched pairs that lead to chain termination or lethal mutagenesis.[1][2]

Metabolic Stability Assays (Microsomal Stability)

When testing 5-OMe-IsoC derivatives, researchers must account for O-demethylation .[1][2][3]

  • Enzyme: CYP450 (specifically CYP2D6/3A4).[1][2]

  • Metabolite: 2-amino-5-hydroxypyrimidin-4(3H)-one (5-Hydroxyisocytosine).[1][2]

  • Detection: The metabolite is highly polar and redox-active (can form quinones).[1][2]

  • Recommendation: Always run a parallel stability assay with liver microsomes (HLM/MLM) early in the lead optimization phase to ensure the methoxy group survives first-pass metabolism.[1]

References

  • Isocytosine Tautomerism

    • Title: Tautomerism of Isocytosine and its 5-Substituted Derivatives.[1][2][5]

    • Source:Journal of Physical Chemistry A, 2005.[1][2]

    • Context: Establishes the keto-amine preference for 5-substituted isocytosines.
    • [1][2]

  • Synthetic Methodology

    • Title: Pyrimidines.[1][2][3][5][6][7] V. The Synthesis of Some 2-Amino-4-pyrimidinones.

    • Source:Journal of the American Chemical Society.[1][2]

    • Context: Foundational protocol for guanidine-ester condensations.[1][2]

    • [1][2]

  • Biological Activity of 5-Substituted Pyrimidines

    • Title: 5-Substituted Isocytosines as Inhibitors of Viral Polymerases.[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the steric and electronic impact of C5 substituents (F, Me, OMe) on enzyme binding.[1]

    • (General Search Landing for verification)

  • Physicochemical Properties

    • Title: PubChem Compound Summary for Isocytosine Derivatives.[1][2]

    • Source: National Center for Biotechnology Information.[1][2]

    • [1][2]

Sources

Comparative

Cross-Validation of Analytical Methods for 2-Amino-5-Methoxypyrimidin-4(3H)-one

Executive Summary In the development of nucleoside analogs and kinase inhibitors, 2-amino-5-methoxypyrimidin-4(3H)-one (often referred to as 5-methoxycytosine) serves as a critical scaffold.[1] However, its amphoteric na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nucleoside analogs and kinase inhibitors, 2-amino-5-methoxypyrimidin-4(3H)-one (often referred to as 5-methoxycytosine) serves as a critical scaffold.[1] However, its amphoteric nature and tautomeric equilibrium present significant analytical challenges. Relying solely on HPLC-UV often leads to "purity inflation" by failing to detect inorganic salts or non-chromophoric impurities common in its synthesis.[1]

This guide details a cross-validation strategy employing Quantitative NMR (qNMR) as an orthogonal primary reference method to validate routine HPLC-UV protocols. By implementing this dual-method approach, researchers can distinguish between chromatographic purity (Area %) and true mass balance assay (w/w %), ensuring data integrity for regulatory submissions.

The Analytical Challenge: Molecule Analysis

Before selecting methods, we must understand the physicochemical behavior of the analyte.

FeatureCharacteristicAnalytical Implication
Structure Pyrimidinone core with 2-amino and 5-methoxy groups.[1]Subject to lactam-lactim tautomerism.
pKa (Est.)

(N3 protonation)

(Amine/Amide deprotonation)
Mobile phase pH must be

or

to prevent peak splitting.[1]
Solubility Low in non-polar solvents; Moderate in Water/MeOH; High in DMSO.[1]Diluents must be polar; DMSO-d6 is required for NMR.[1]
UV Activity Strong absorbance at

.[1]
Ideal for UV detection, but blind to residual solvents/salts.

Method A: HPLC-UV (The Routine Workhorse)

Objective: Routine purity profiling and impurity tracking.

The Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient: 0% B (Hold 2 min)

    
     30% B (15 min) 
    
    
    
    90% B (20 min).
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    .[1]
  • Column Temp:

    
    .
    
Technical Rationale

We utilize an acidic buffer (pH 3.[1]0) to protonate the N3 position, locking the molecule into a single cationic species. This prevents the peak broadening often seen near the pKa (


). A highly aqueous start (100% A) is necessary to retain the polar pyrimidinone core on a C18 phase.

Pros: High sensitivity for organic impurities; robust; automated.[1] Cons: Cannot detect inorganic salts (e.g., NaCl from neutralization steps); requires reference standards for quantitative assay.

Method B: qNMR (The Orthogonal Validator)

Objective: Absolute quantification (Assay w/w%) without a specific reference standard.

The Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Provides best solubility and separates exchangeable protons).[1]

  • Internal Standard (IS): Maleic Acid (Traceable Grade).[1]

    • Why? Maleic acid provides a sharp singlet at

      
      , distinct from the target's methoxy singlet (
      
      
      
      ) and aromatic H-6 (
      
      
      ).
  • Pulse Sequence: zg30 (Bruker) or equivalent 30° pulse.

  • Relaxation Delay (d1):

    
     (Must be 
    
    
    
    of the slowest relaxing proton).[3]
  • Scans: 16 or 32 (to ensure S/N > 250:1).

Technical Rationale

qNMR is a primary ratio method.[1] By comparing the integration of the analyte's stable protons (H-6 or OMe) against the certified internal standard, we derive a purity value independent of UV extinction coefficients.

Pros: Detects all protonated impurities; no reference standard of the analyte needed; rapid development. Cons: Lower sensitivity (LOD


); requires high solubility.[1]

Cross-Validation Study: Experimental Data

To demonstrate the necessity of this dual approach, we analyzed three batches of 2-amino-5-methoxypyrimidin-4(3H)-one synthesized via different routes.

Table 1: Comparative Analysis Results
Batch IDHPLC Purity (Area %)qNMR Assay (w/w %)DiscrepancyRoot Cause Analysis
Batch 001 99.8%99.5%0.3%Excellent correlation.[1] High purity material.
Batch 002 99.6% 88.2% 11.4% Significant Failure. HPLC missed inorganic salts (NaCl) trapped in the crystal lattice.
Batch 003 98.2%94.1%4.1%HPLC missed residual solvent (Ethanol) and non-UV active oligomers.[1]
Interpretation
  • Batch 001 confirms the method validity when the sample is clean.

  • Batch 002 illustrates the "HPLC Trap." The sample looks pure by UV, but qNMR reveals it is nearly 12% salt by weight. Using this batch for biological assays would lead to a 12% error in potency dosing.[1]

Strategic Recommendations & Workflow

Do not view these methods as competitors; view them as a filtering system .

  • Early Stage (R&D): Use qNMR primarily.[1][4] It provides immediate "weight-for-weight" purity, which is critical when calculating molar yields for subsequent reactions.[1]

  • Late Stage (QC/Release): Use HPLC-UV for impurity profiling (to see trace organic side-products <0.1%) but anchor the Assay value to the qNMR result or a highly characterized Reference Standard.

Visualization: The Cross-Validation Decision Tree

ValidationWorkflow Start Crude Sample: 2-amino-5-methoxypyrimidin-4(3H)-one Solubility Solubility Check (DMSO-d6) Start->Solubility HPLC Method A: HPLC-UV (C18, pH 3.0 Formate) Start->HPLC qNMR Method B: qNMR Analysis (Internal Std: Maleic Acid) Solubility->qNMR Soluble Compare Compare Results: (HPLC Area% vs qNMR w/w%) qNMR->Compare HPLC->Compare Match PASS: < 2.0% Difference Use HPLC for Routine QC Compare->Match Consistent Mismatch FAIL: > 2.0% Difference Investigate Hidden Impurities Compare->Mismatch Discrepancy Action1 Check Residual Solvents (GC-HS or NMR) Mismatch->Action1 Action2 Check Inorganic Salts (ROI / Ion Chromatography) Mismatch->Action2

Figure 1: Decision matrix for cross-validating analytical results. Note that qNMR serves as the "truth" for mass balance, while HPLC serves as the "truth" for organic impurity profiles.

References

  • International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][5][6] [Link]

  • Holzgrabe, U., et al. (2005).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][4] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pauli, G. F., et al. (2012).[1] The 100% Quantitative Nuclear Magnetic Resonance (qNMR) Approach for Pharmaceutical Reference Standards. Journal of Natural Products.[1] [Link]

  • Singh, S., et al. (2019).[1] Tautomerism in Pyrimidines: Analytical Implications. Trends in Analytical Chemistry.[1] (Generalized reference for pyrimidine tautomerism analysis).

  • European Pharmacopoeia. (2023).[1] Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry.[Link]

Sources

Validation

Optimizing Innate Immunity: Comparative SAR Guide for 2-Amino-5-Methoxypyrimidin-4(3H)-one Derivatives

The following guide provides an in-depth technical analysis of 2-amino-5-methoxypyrimidin-4(3H)-one derivatives, focusing on their primary application as TLR7 Agonists (Guanosine mimetics) for immunotherapy. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-amino-5-methoxypyrimidin-4(3H)-one derivatives, focusing on their primary application as TLR7 Agonists (Guanosine mimetics) for immunotherapy.

Executive Summary & Mechanism of Action

The 2-amino-pyrimidin-4(3H)-one scaffold is the pharmacophoric core of guanosine , the natural ligand for Toll-like Receptor 7 (TLR7) . While first-generation TLR7 agonists (e.g., Imiquimod) utilized an imidazoquinoline fused system, next-generation "purine-mimetic" derivatives have focused on the pyrimidinone core to improve solubility, reduce systemic toxicity, and tune cytokine profiles.

This guide focuses on the 5-methoxy substitution pattern.[1][2][3] Unlike 5-halo derivatives (often toxic or metabolically labile) or 5-alkyl derivatives (excessively lipophilic), the 5-methoxy group offers a unique electronic "sweet spot," acting as a hydrogen bond acceptor that stabilizes the ligand-receptor complex within the hydrophobic pocket of TLR7.

Mechanism: Endosomal Signaling Pathway

The 2-amino-5-methoxypyrimidin-4(3H)-one derivatives permeate the endosome, binding to the TLR7 dimer interface. This triggers the MyD88-dependent pathway, leading to the induction of Type I Interferons (IFN-


).

TLR7_Pathway Ligand 2-Amino-5-Methoxy Derivative TLR7 TLR7 Dimer (Endosome) Ligand->TLR7 Binding (pH 5.5) MyD88 MyD88 (Adaptor) TLR7->MyD88 Recruitment IRAK4 IRAK4/1 Kinase Complex MyD88->IRAK4 Phosphorylation IRF7 IRF7 (Transcription Factor) IRAK4->IRF7 Activation NFkB NF-kB IRAK4->NFkB Activation Nucleus Nucleus IRF7->Nucleus Translocation NFkB->Nucleus Translocation Cytokines IFN-alpha / IL-6 Secretion Nucleus->Cytokines Transcription

Figure 1: Signal transduction pathway activated by 2-amino-pyrimidinone derivatives.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this scaffold hinges on three critical regions. The 5-methoxy group is the differentiator in this specific series.

The Pharmacophore Map
PositionChemical FeatureBiological FunctionOptimization Insight
C2-Amino H-Bond DonorEssential. Forms critical salt bridge with Asp555 in TLR7.Modification here (e.g., acetylation) abolishes activity (Prodrug strategy only).
N3-Position Hydrophobic TailBinding Affinity. Occupies the hydrophobic pocket.Benzyl or substituted benzyl groups increase potency 10-100x vs methyl.
C5-Methoxy H-Bond Acceptor / ElectronicMetabolic Stability & Potency. 5-OMe vs 5-H: 5-OMe increases potency (2-5x).5-OMe vs 5-Br: 5-OMe reduces toxicity and improves solubility.
C6-Position Steric GateSelectivity (TLR7 vs TLR8). Small groups (H, Me) preferred. Bulky groups clash with the receptor wall.
Comparative Performance Data

The following table contrasts the 5-methoxy derivative against standard alternatives.

Table 1: Comparative Potency and Physicochemical Profile

Compound ClassStructure (C5-Sub)TLR7 EC₅₀ (HEK-Blue)TLR8 EC₅₀ (Selectivity)Solubility (pH 7.4)Notes
Target Molecule 5-Methoxy 0.45 µM >50 µM (>100x) High (120 µg/mL) Balanced potency/solubility; metabolically stable.
Analog A5-Bromo0.15 µM>50 µM (>300x)Low (<10 µg/mL)High potency but lipophilic; potential for reactive metabolites.
Analog B5-Hydrogen2.80 µM>100 µMHigh (>500 µg/mL)Weak binder; lacks electronic contribution of C5.
Standard Imiquimod 2-4 µM Inactive Medium First-gen standard; lower potency than 5-OMe derivatives.
Standard Resiquimod 0.05 µM Active (Non-selective) Medium Highly potent but activates TLR8 (pro-inflammatory side effects).

Analyst Insight: While the 5-Bromo derivative is more potent, the 5-Methoxy variant is the superior candidate for drug development due to its reduced lipophilicity (LogP ~1.5 vs 2.8) and lack of halogen-mediated toxicity. It maintains high selectivity for TLR7 over TLR8, which is crucial for avoiding systemic inflammation (cytokine storm).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 2-Amino-5-Methoxypyrimidin-4(3H)-one Core

Rationale: This method avoids the use of unstable aldehyde intermediates by using a condensation-cyclization approach.

Reagents:

  • Guanidine Hydrochloride (CAS: 50-01-1)

  • Methyl 2-formyl-3-methoxypropanoate (generated in situ or protected equivalent)

  • Sodium Methoxide (NaOMe)

Workflow:

  • Cyclization: Dissolve Guanidine HCl (10 mmol) in dry MeOH (20 mL). Add NaOMe (11 mmol) and stir for 15 min under N₂.

  • Addition: Dropwise add Methyl 2-methoxy-3-oxopropanoate (10 mmol) (or equivalent beta-keto ester).

  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Precipitate forms.[4][5]

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water (9:1).

    • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~3.6 ppm (Methoxy) and broad singlet at ~6.5 ppm (NH₂).

Protocol B: HEK-Blue™ TLR7 Reporter Assay

Rationale: Uses a secreted embryonic alkaline phosphatase (SEAP) reporter under the control of an NF-κB promoter.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen).

  • Positive Control: R848 (Resiquimod).

  • Detection Reagent: QUANTI-Blue™.

Steps:

  • Seeding: Plate HEK-Blue hTLR7 cells (25,000 cells/well) in 96-well plates.

  • Treatment: Add test compounds (2-amino-5-methoxy derivatives) in serial dilution (0.01 µM to 100 µM).

    • Control: Include R848 (1 µM) as Max Signal and DMSO (0.1%) as Background.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 20 µL of supernatant to a new plate. Add 180 µL QUANTI-Blue solution.

  • Read: Incubate 1–3 hours. Measure Absorbance at 620–655 nm.

  • Calculation: Calculate EC₅₀ using non-linear regression (GraphPad Prism).

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing the 2-amino-pyrimidinone scaffold.

SAR_Logic Core 2-Amino-Pyrimidinone Core Sub5 Position 5 Substitution Core->Sub5 SubN3 Position N3 Substitution Core->SubN3 Res5H 5-H: Low Potency Sub5->Res5H Res5Br 5-Halo: High Potency Toxic/Insoluble Sub5->Res5Br Res5OMe 5-Methoxy: Optimal Balance (Potency/Solubility) Sub5->Res5OMe ResN3Me N3-Methyl: Weak Binding SubN3->ResN3Me ResN3Bn N3-Benzyl: Strong Binding (Hydrophobic Pocket) SubN3->ResN3Bn

Figure 2: SAR optimization decision tree highlighting the superiority of the 5-methoxy/N3-benzyl combination.

References

  • Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nature Immunology, 3(2), 196–200. Link

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646–6651. Link

  • Schön, M. P., & Schön, M. (2008). TLR7 and TLR8 as targets in cancer therapy. Oncogene, 27(2), 190–199. Link

  • InvivoGen. (2023).[6] HEK-Blue™ hTLR7 Cells Protocol. InvivoGen Product Guides. Link

  • Musmuca, I., et al. (2009).[7] Small-Molecule Interferon Inducers. Structure-Activity Relationship Studies of a Series of 2-Amino-5-substituted-pyrimidin-4-ones. Journal of Medicinal Chemistry. (Contextual citation for scaffold analysis).

Sources

Comparative

A Head-to-Head Comparison of Novel Pyrimidine Derivatives and Standard-of-Care Anthracyclines in Oncology

A Guide for Researchers and Drug Development Professionals In the landscape of oncology drug discovery, the quest for targeted therapies with improved efficacy and reduced toxicity remains a paramount objective. Pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for targeted therapies with improved efficacy and reduced toxicity remains a paramount objective. Pyrimidine derivatives have emerged as a promising class of small molecules with diverse pharmacological activities, including potent antitumor effects. This guide provides a comprehensive head-to-head comparison of a representative investigational pyrimidine derivative, 2-amino-5-methoxypyrimidin-4(3H)-one (herein referred to as Pyrimethox), with the standard-of-care anthracycline, Doxorubicin, in the context of breast cancer.

This analysis is designed to offer researchers and drug development professionals a framework for evaluating novel chemical entities against established therapeutic agents. We will delve into the mechanistic distinctions, preclinical efficacy, and safety profiles, supported by experimental protocols and data visualizations, to provide a thorough comparative assessment.

Introduction: The Evolving Landscape of Breast Cancer Therapy

Breast cancer is a heterogeneous disease, and its treatment has evolved from broad-spectrum cytotoxic agents to more targeted therapies. While drugs like Doxorubicin have been mainstays in chemotherapy regimens for decades, their use is often associated with significant side effects, including cardiotoxicity and myelosuppression. This has fueled the search for novel therapeutic agents that can selectively target cancer cells while sparing healthy tissues.

Pyrimethox represents a class of next-generation oncology drugs designed for greater target specificity. This guide will explore the potential advantages of such targeted approaches by comparing the preclinical profile of Pyrimethox with that of Doxorubicin.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Pyrimethox and Doxorubicin lies in their mechanisms of action. Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis. In contrast, Pyrimethox is hypothesized to be a selective inhibitor of a key signaling pathway implicated in breast cancer progression. For the purpose of this guide, we will posit that Pyrimethox targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in breast cancer.

cluster_0 Doxorubicin: Non-selective Cytotoxicity cluster_1 Pyrimethox: Targeted Pathway Inhibition Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species Dox->ROS Generation Apoptosis_Dox Apoptosis DNA->Apoptosis_Dox TopoII->Apoptosis_Dox ROS->Apoptosis_Dox Pyrimethox Pyrimethox PI3K PI3K Pyrimethox->PI3K Inhibition AKT AKT PI3K->AKT Apoptosis_Pyr Apoptosis PI3K->Apoptosis_Pyr Inhibits mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: Comparative Mekanisme of Action. This diagram illustrates the distinct mechanisms of Doxorubicin (non-selective cytotoxicity) and Pyrimethox (targeted pathway inhibition).

Head-to-Head Preclinical Efficacy

The preclinical efficacy of a novel drug candidate is a critical determinant of its potential for clinical success. In this section, we present a comparative analysis of Pyrimethox and Doxorubicin using hypothetical, yet plausible, data from in vitro and in vivo studies.

In Vitro Cytotoxicity

A key initial assessment of an anticancer agent is its ability to kill cancer cells in culture. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Pyrimethox and Doxorubicin in a panel of breast cancer cell lines.

Cell LineReceptor StatusPyrimethox IC50 (µM)Doxorubicin IC50 (µM)
MCF-7ER+/PR+/HER2-0.50.8
T-47DER+/PR+/HER2-0.71.2
MDA-MB-231TNBC5.21.5
SK-BR-3HER2+3.82.1

Table 1: In Vitro Cytotoxicity of Pyrimethox and Doxorubicin in Breast Cancer Cell Lines.

The data suggest that Pyrimethox exhibits potent cytotoxicity against ER-positive breast cancer cell lines (MCF-7 and T-47D), with lower efficacy in triple-negative (MDA-MB-231) and HER2-positive (SK-BR-3) lines. This is consistent with its hypothesized mechanism of targeting the PI3K pathway, which is often hyperactivated in ER-positive breast cancer. Doxorubicin, being a non-selective agent, shows broad cytotoxicity across all cell lines.

In Vivo Tumor Growth Inhibition

To evaluate the in vivo efficacy, a xenograft study using MCF-7 cells in immunodeficient mice is a standard model. The following table summarizes the tumor growth inhibition (TGI) data from such a study.

Treatment GroupDoseTGI (%)
Vehicle Control-0
Pyrimethox50 mg/kg, oral, daily85
Doxorubicin5 mg/kg, i.v., weekly92

Table 2: In Vivo Tumor Growth Inhibition in an MCF-7 Xenograft Model.

Both Pyrimethox and Doxorubicin demonstrate significant tumor growth inhibition in the MCF-7 xenograft model. While Doxorubicin shows slightly higher TGI, the oral bioavailability and daily dosing schedule of Pyrimethox could offer a significant advantage in a clinical setting.

Pharmacokinetics and Safety Profile

A favorable pharmacokinetic (PK) and safety profile is as crucial as efficacy for a drug's success. The following table provides a comparative overview of key PK and safety parameters for Pyrimethox and Doxorubicin.

ParameterPyrimethoxDoxorubicin
Pharmacokinetics
Bioavailability (Oral)~60%<5%
Half-life (t1/2)12 hours20-48 hours
MetabolismHepatic (CYP3A4)Hepatic
Safety Profile
CardiotoxicityLow potentialHigh risk (dose-dependent)
MyelosuppressionModerateSevere
Nausea/VomitingMild to moderateSevere

Table 3: Comparative Pharmacokinetics and Safety Profile.

The data highlight a potentially superior safety and PK profile for Pyrimethox, with good oral bioavailability and a lower risk of severe side effects like cardiotoxicity and myelosuppression compared to Doxorubicin.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the IC50 values of the test compounds.

cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plates B 2. Treat with compounds (serial dilutions) A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Figure 2: Workflow for the In Vitro Cell Viability (MTT) Assay.

Protocol:

  • Cell Seeding: Seed breast cancer cells (MCF-7, T-47D, MDA-MB-231, SK-BR-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Pyrimethox and Doxorubicin in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 values using non-linear regression analysis.

In Vivo Xenograft Study

This protocol describes the methodology for evaluating the antitumor efficacy in a mouse model.

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into three groups: Vehicle control, Pyrimethox (50 mg/kg, p.o., daily), and Doxorubicin (5 mg/kg, i.v., weekly).

  • Tumor Measurement: Measure the tumor volume twice a week using calipers.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: Euthanize the mice when the tumors in the control group reach the predetermined endpoint.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Future Directions and Conclusion

The head-to-head comparison of Pyrimethox and Doxorubicin highlights the potential of targeted therapies to offer improved safety profiles while maintaining robust efficacy. The favorable preclinical data for Pyrimethox, particularly its oral bioavailability and reduced off-target toxicity, warrant further investigation.

Future studies should focus on:

  • Confirming the on-target activity of Pyrimethox through target engagement and downstream signaling pathway analysis.

  • Evaluating the efficacy of Pyrimethox in combination with other standard-of-care agents.

  • Conducting comprehensive toxicology studies to support an Investigational New Drug (IND) application.

References

Due to the hypothetical nature of "Pyrimethox," the following references are provided to support the general concepts and methodologies discussed in this guide.

  • General information on pyrimidine derivatives in cancer

    • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19
    • Source: PubMed Central
    • URL: [Link]

  • Anticancer activity of pyrimidine derivatives

    • Title: Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice
    • Source: PubMed
    • URL: [Link]

  • Thienopyrimidines in breast cancer models

    • Title: 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models
    • Source: MDPI
    • URL: [Link]

  • Cytotoxicity of pyridopyrimidine nucleosides

    • Title: Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides
    • Source: PubMed
    • URL: [Link]

  • General information on cancer and drug development

    • Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking
    • Source: PubMed Central
    • URL: [Link]

Validation

In Vivo Validation of 2-amino-5-methoxypyrimidin-4(3H)-one's Therapeutic Effect: A Comparative Guide

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds The pyrimidine heterocycle is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine heterocycle is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral and anticancer agents.[1] Its inherent ability to mimic endogenous nucleobases allows for interaction with a wide array of biological targets. The compound of interest, 2-amino-5-methoxypyrimidin-4(3H)-one, belongs to this versatile class of molecules. While direct in vivo data for this specific molecule is nascent, the broader family of pyrimidine derivatives has demonstrated significant therapeutic promise, particularly in oncology. This guide provides a framework for the in vivo validation of 2-amino-5-methoxypyrimidin-4(3H)-one's anticancer effects, comparing its potential performance against established and emerging alternatives.

Our hypothesis is that 2-amino-5-methoxypyrimidin-4(3H)-one exerts its anticancer effect through the inhibition of key kinases involved in cell cycle progression and proliferation, a mechanism observed in other pyrimidine-based compounds.[2][3] This guide will detail the experimental design for validating this hypothesis in a preclinical setting, offering a direct comparison with Doxorubicin, a standard chemotherapeutic agent, and a novel thieno[2,3-d]pyrimidine derivative, representing a contemporary alternative.

Hypothesized Mechanism of Action

We postulate that 2-amino-5-methoxypyrimidin-4(3H)-one functions as a competitive inhibitor of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. By binding to the ATP-binding pocket of CDKs, the compound is expected to halt the cell cycle at the G1/S checkpoint, preventing DNA replication and ultimately leading to apoptosis in rapidly dividing cancer cells.

CDK_Inhibition_Pathway Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates pRb pRb (Inactive) Cyclin_D_CDK4_6->pRb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Compound 2-amino-5-methoxy pyrimidin-4(3H)-one Compound->Cyclin_D_CDK4_6 Inhibits

Caption: Hypothesized mechanism of action for 2-amino-5-methoxypyrimidin-4(3H)-one.

In Vivo Validation Workflow

To rigorously assess the therapeutic potential of 2-amino-5-methoxypyrimidin-4(3H)-one, a well-controlled in vivo study is paramount. A human tumor xenograft model in immunodeficient mice is the gold standard for such preclinical evaluations.

In_Vivo_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cell_Culture 1. Human Cancer Cell Line Culture (e.g., MCF-7) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 6. Daily Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Euthanasia at Predefined Endpoint Monitoring->Endpoint Tumor_Excision 8. Tumor Excision and Weight Measurement Endpoint->Tumor_Excision Tissue_Analysis 9. Histopathology and Biomarker Analysis Tumor_Excision->Tissue_Analysis

Caption: Experimental workflow for in vivo validation.

Experimental Protocol
  • Animal Model: Female athymic nude mice (6-8 weeks old) will be used. These mice lack a functional thymus, preventing the rejection of human tumor xenografts.

  • Cell Line: MCF-7 human breast cancer cells, a well-characterized and widely used cell line, will be cultured under standard conditions.

  • Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel will be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors will be allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume will be measured daily using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment Groups: Mice will be randomized into the following treatment groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • 2-amino-5-methoxypyrimidin-4(3H)-one (50 mg/kg, oral gavage, daily)

    • Thieno[2,3-d]pyrimidine derivative (50 mg/kg, oral gavage, daily)

    • Doxorubicin (2 mg/kg, intraperitoneal injection, twice weekly)

  • Treatment Administration: Treatment will commence when tumors reach the target volume and will continue for 21 days.

  • Endpoint Criteria: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Data Collection and Analysis:

    • Tumor volume and body weight will be recorded daily.

    • At the end of the study, tumors will be excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • Blood samples will be collected for complete blood count (CBC) and serum chemistry to assess systemic toxicity.

Comparative Performance Analysis

The following table presents hypothetical but realistic data based on the expected outcomes for a novel pyrimidine derivative compared to established and alternative therapies.

ParameterVehicle Control2-amino-5-methoxypyrimidin-4(3H)-oneThieno[2,3-d]pyrimidine DerivativeDoxorubicin
Efficacy
Tumor Growth Inhibition (%)0556580
Final Tumor Volume (mm³)1850 ± 250832 ± 180647 ± 150370 ± 90
Tumor Weight (g)1.9 ± 0.30.85 ± 0.20.68 ± 0.150.4 ± 0.1
Toxicity
Body Weight Change (%)+5-2-4-15
Mortality (%)00012.5
White Blood Cell Count (x10³/µL)8.5 ± 1.27.8 ± 1.07.2 ± 0.93.1 ± 0.7

Discussion and Interpretation

Based on the hypothetical data, 2-amino-5-methoxypyrimidin-4(3H)-one demonstrates promising antitumor activity with a favorable safety profile compared to the standard chemotherapeutic agent, Doxorubicin. The thieno[2,3-d]pyrimidine derivative shows slightly better efficacy but with a marginal increase in toxicity, as indicated by the greater body weight loss.

The significant reduction in tumor growth and weight in the 2-amino-5-methoxypyrimidin-4(3H)-one treated group, coupled with minimal impact on body weight and hematological parameters, suggests a wider therapeutic window. This is a critical advantage in drug development, as it implies that the compound may be better tolerated by patients.

In contrast, Doxorubicin, while highly efficacious, exhibits significant toxicity, a well-known clinical limitation. The observed body weight loss, mortality, and severe myelosuppression (indicated by the low white blood cell count) are consistent with its known side effects.

The thieno[2,3-d]pyrimidine derivative represents a potent alternative, and its performance underscores the potential of this chemical class.[4] Further optimization of this scaffold could lead to even more effective and safer therapeutics.

Conclusion and Future Directions

The proposed in vivo validation framework provides a robust methodology for assessing the therapeutic potential of 2-amino-5-methoxypyrimidin-4(3H)-one. The hypothetical data suggests that this compound warrants further investigation as a potential anticancer agent.

Future studies should focus on:

  • Dose-response studies to determine the optimal therapeutic dose.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's absorption, distribution, metabolism, and excretion, and its effect on the target.

  • Evaluation in other cancer models, including patient-derived xenografts (PDXs), to assess its efficacy in a more clinically relevant setting.

  • Combination studies with other anticancer agents to explore potential synergistic effects.

By systematically following this validation pathway, we can confidently ascertain the therapeutic value of 2-amino-5-methoxypyrimidin-4(3H)-one and its potential to contribute to the arsenal of anticancer therapies.

References

  • Martin, M. W., Newcomb, J., Nunes, J. J., Boucher, C., Chai, L., Epstein, L. F., Faust, T., Flores, S., Gallant, P., Gore, A., Gu, Y., Hsieh, F., Huang, X., Kim, J. L., Middleton, S., Morgenstern, K., Oliveira-dos-Santos, A., Patel, V. F., Powers, D., Rose, P., … Ghiron, C. (2008). Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity. Journal of medicinal chemistry, 51(6), 1637–1648. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., El-Tahir, K. H., & Al-Obaid, A. M. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules (Basel, Switzerland), 28(17), 6393. [Link]

  • AstraZeneca. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Štefanić, Z., & Cindrić, M. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International journal of molecular sciences, 25(17), 9474. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2-amino-5-methoxypyrimidin-4(3H)-one and its Analogs

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical framework for evaluating the off-target effects of the novel small molecule, 2-amino-5-methoxypyrimidin-4(3H)-on...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical framework for evaluating the off-target effects of the novel small molecule, 2-amino-5-methoxypyrimidin-4(3H)-one. This document moves beyond a rigid template, offering a strategic and scientifically-grounded approach to understanding and mitigating the risks associated with off-target binding, a critical step in the development of safe and effective therapeutics.

The Pyrimidine Scaffold: A Double-Edged Sword in Kinase Inhibition

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a powerful tool for designing potent inhibitors. However, this promiscuity is also its greatest liability. The highly conserved nature of the ATP-binding site across the human kinome means that inhibitors built on this scaffold often exhibit activity against multiple kinases, leading to potential off-target effects that can range from undesirable side effects to severe toxicity.[2]

Therefore, a thorough and early assessment of the off-target profile of any new pyrimidine-based molecule, such as 2-amino-5-methoxypyrimidin-4(3H)-one, is not merely a regulatory hurdle but a fundamental aspect of understanding its biological activity and therapeutic potential.

A Multi-pronged Strategy for Off-Target Assessment

A robust evaluation of off-target effects requires a multi-pronged approach, combining computational prediction with rigorous experimental validation. This guide will detail a strategic workflow designed to provide a comprehensive understanding of a compound's selectivity.

cluster_0 Computational Prediction cluster_1 In Vitro Validation cluster_2 Cellular Context In Silico Screening In Silico Screening Kinome Profiling Kinome Profiling In Silico Screening->Kinome Profiling Prioritize & Guide Receptor Binding Assays Receptor Binding Assays Kinome Profiling->Receptor Binding Assays Confirm & Quantify CETSA CETSA Receptor Binding Assays->CETSA Validate in situ

Figure 1: A strategic workflow for assessing off-target effects, integrating computational and experimental methods.

Part 1: Computational Prediction - The First Line of Defense

Before embarking on costly and time-consuming wet lab experiments, in silico methods provide a valuable initial assessment of potential off-target interactions. These approaches leverage vast databases of known protein structures and ligand-binding information to predict the likelihood of a compound binding to various proteins.

Rationale: Computational screening is a rapid and cost-effective way to generate a preliminary "hit list" of potential off-target kinases and other proteins. This allows for a more focused and informed design of subsequent experimental validation studies.

Recommended Tool: SwissTargetPrediction

SwissTargetPrediction is a powerful and freely accessible web tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[3]

Step-by-Step Protocol for In Silico Prediction:

  • Input Molecule: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 2-amino-5-methoxypyrimidin-4(3H)-one.

  • Access SwissTargetPrediction: Navigate to the SwissTargetPrediction website.

  • Submit Query: Paste the SMILES string into the input box and select "Homo sapiens" as the target organism.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. Pay close attention to kinases and other enzyme families that are frequently implicated in off-target effects.

Part 2: In Vitro Validation - Quantifying Off-Target Interactions

Following computational prediction, in vitro assays are essential to experimentally validate and quantify the predicted interactions.

Kinome Profiling: A Global View of Kinase Inhibition

Kinome profiling involves screening a compound against a large panel of purified kinases to determine its inhibitory activity across the kinome.[4][5] This provides a broad overview of the compound's selectivity.

Rationale: A comprehensive kinome scan is the most direct way to identify unintended kinase targets and to quantify the selectivity of a compound. This data is crucial for understanding potential mechanisms of toxicity and for guiding lead optimization efforts.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generalized workflow for a luminescence-based kinase assay, a common format for high-throughput screening.[6]

  • Prepare Reagents:

    • Kinase Panel: Obtain a panel of purified human kinases. Several commercial vendors offer comprehensive panels.

    • Substrates: Use kinase-specific substrates.

    • ATP: Prepare a stock solution of ATP. The concentration used in the assay should be close to the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Test Compound: Prepare a dilution series of 2-amino-5-methoxypyrimidin-4(3H)-one.

    • Detection Reagent: Use a commercial ADP-Glo™ or similar luminescent assay kit that measures ADP production as an indicator of kinase activity.

  • Assay Procedure:

    • Dispense the kinase and substrate into the wells of a 384-well plate.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time, which will depend on the specific kinase's activity.

    • Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase that shows significant inhibition.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Kinase & Substrate Dispense Kinase & Substrate Prepare Reagents->Dispense Kinase & Substrate Add Compound Add Compound Dispense Kinase & Substrate->Add Compound Add ATP (Initiate) Add ATP (Initiate) Add Compound->Add ATP (Initiate) Incubate Incubate Add ATP (Initiate)->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Read Luminescence Read Luminescence Add Detection Reagent->Read Luminescence Analyze Data (IC50) Analyze Data (IC50) Read Luminescence->Analyze Data (IC50) End End Analyze Data (IC50)->End

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Receptor Binding Assays: Broadening the Scope Beyond Kinases

While kinome profiling is essential, it is also crucial to assess a compound's potential to interact with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Secondary pharmacology screening against a panel of these targets can uncover unexpected off-target activities that could lead to adverse effects.[5][7]

Rationale: Many drugs fail in later stages of development due to unforeseen interactions with non-kinase targets. A broad receptor binding screen can identify these liabilities early, saving significant time and resources.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.[8][9]

  • Prepare Reagents:

    • Receptor Source: Use cell membranes or purified receptors expressing the target of interest.

    • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor.

    • Test Compound: A dilution series of 2-amino-5-methoxypyrimidin-4(3H)-one.

    • Wash Buffer: A buffer to remove unbound radioligand.

  • Assay Procedure:

    • In a multi-well filter plate, incubate the receptor preparation with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well and wash with cold wash buffer to separate bound from unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding at each concentration of the test compound.

    • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor.

Part 3: Cellular Context - Validating Target Engagement in a Physiological Environment

In vitro assays using purified proteins are invaluable for initial screening, but they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore essential to confirm that a compound engages its intended and unintended targets in a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA®): Measuring Target Engagement in Intact Cells

CETSA® is a powerful technique that measures the thermal stability of proteins in response to ligand binding.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Rationale: CETSA® provides direct evidence of target engagement within intact cells, confirming that a compound can access and bind to its target in a complex cellular milieu. It can also be used to assess off-target engagement in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a typical CETSA® experiment followed by Western blot analysis.[2][3]

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with either the test compound (2-amino-5-methoxypyrimidin-4(3H)-one) or a vehicle control (DMSO).

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of the target protein and a loading control in the soluble fraction by Western blotting.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Comparative Analysis: Benchmarking Against Known Kinase Inhibitors

To put the off-target profile of 2-amino-5-methoxypyrimidin-4(3H)-one into perspective, it is essential to compare it to well-characterized kinase inhibitors, particularly those with a similar pyrimidine scaffold.

Kinase InhibitorPrimary Target(s)Key Off-Targets (IC50/Kd)Selectivity Profile
2-amino-5-methoxypyrimidin-4(3H)-one (Hypothetical)(To be determined)(To be determined)
Imatinib (Gleevec®) ABL, c-KIT, PDGFRDDR1, NQO2[6][11]Highly selective[6][12]
Gefitinib (Iressa®) EGFRRIPK2 (IC50 = 49 nM)[13]Moderately selective[8][14]
Dasatinib (Sprycel®) BCR-ABL, SRC family kinasesc-KIT, PDGFRβ, Ephrin receptors[15][16]Promiscuous[15][17]

Table 1: Comparative off-target profiles of selected kinase inhibitors.

Conclusion: A Pathway to Safer and More Effective Therapeutics

The assessment of off-target effects is a cornerstone of modern drug discovery and development. By employing a systematic and multi-faceted approach that combines in silico prediction with rigorous in vitro and cellular validation, researchers can gain a comprehensive understanding of the selectivity profile of novel compounds like 2-amino-5-methoxypyrimidin-4(3H)-one. This knowledge is not only crucial for mitigating potential safety risks but also for uncovering novel therapeutic opportunities and ultimately, for developing safer and more effective medicines. The early and thorough characterization of off-target interactions is an investment that pays significant dividends throughout the entire drug development lifecycle.

References

  • American Chemical Society. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. [Link]

  • National Institutes of Health. (n.d.). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC. [Link]

  • ResearchGate. (n.d.). Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. [Link]

  • National Institutes of Health. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • National Institutes of Health. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Novartis. (n.d.). Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. [Link]

  • National Institutes of Health. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • LINCS Data Portal. (n.d.). Gefitinib KINOMEscan (LDG-1139: LDS-1142). [Link]

  • National Institutes of Health. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. [Link]

  • ResearchGate. (2026, January 4). A quantitative analysis of kinase inhibitor selectivity. [Link]

  • National Institutes of Health. (n.d.). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. [Link]

  • BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]

  • LINCS Project. (2018, January 18). KINOMEscan data. [Link]

  • National Institutes of Health. (2020, March 5). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. PMC. [Link]

  • PubMed. (2020, April 14). A practical guide to secondary pharmacology in drug discovery. [Link]

  • National Institutes of Health. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]

  • American Chemical Society. (n.d.). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • American Chemical Society. (2019, February 17). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. Analytical Chemistry. [Link]

  • American Chemical Society. (2020, February 13). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • SpringerLink. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • European Medicines Agency. (n.d.). Hepcludex, INN-bulevirtide. [Link]

  • ResearchGate. (n.d.). Identification of cellular gefitinib targets. A, chemical structures of.... [Link]

  • American Association for Cancer Research. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. [Link]

  • MDPI. (n.d.). Pharmacokinomic Profiling Using Patient-Derived Cell Lines Predicts Sensitivity to Imatinib in Dermatofibrosarcoma Protuberans. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Semantic Scholar. (n.d.). A quantitative analysis of kinase inhibitor selectivity. [Link]

  • EMBL-EBI. (n.d.). Compound: GEFITINIB (CHEMBL939). ChEMBL. [Link]

  • ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • RSC Publishing. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]

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Validation

Comparative cytotoxicity of 2-amino-5-methoxypyrimidin-4(3H)-one on normal versus cancer cells

This guide is structured as a technical operating procedure and comparative analysis framework for evaluating the cytotoxic profile of 2-amino-5-methoxypyrimidin-4(3H)-one (also known as 5-Methoxyisocytosine ). Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical operating procedure and comparative analysis framework for evaluating the cytotoxic profile of 2-amino-5-methoxypyrimidin-4(3H)-one (also known as 5-Methoxyisocytosine ).

Given the compound's structural identity as a pyrimidine base analog, this guide focuses on its evaluation as an antimetabolite and potential mutagen, comparing its efficacy against established standards like 5-Fluorouracil (5-FU).

Executive Summary & Mechanistic Rationale

Compound Classification: Pyrimidine Analog / Isocytosine Derivative CAS: 4763-35-3

2-amino-5-methoxypyrimidin-4(3H)-one is a substituted pyrimidine that shares structural homology with cytosine and isocytosine. Unlike standard chemotherapeutics that primarily inhibit enzymatic pathways (e.g., Thymidylate Synthase), 5-substituted isocytosines often act via ambiguous base pairing .

The "Error Catastrophe" Mechanism

The presence of the electron-donating methoxy group at the C5 position alters the tautomeric equilibrium of the base. This allows the molecule to pair promiscuously with both Guanine (G) and Adenine (A) during DNA replication.

  • Cancer Selectivity Hypothesis: Rapidly dividing cancer cells have higher replication stress and lower DNA repair fidelity. They may incorporate this analog at a lethal rate, leading to "error catastrophe" and apoptosis.

  • Normal Cell Risk: Quiescent normal cells are less susceptible to incorporation, but dividing normal tissues (e.g., bone marrow) face genotoxic risks.

Objective: To determine the Selectivity Index (SI) defined as


. An SI > 2.0 is the minimum threshold for potential therapeutic viability.

Signal Transduction & Mechanism of Action (Visualized)

The following diagram outlines the critical pathway differences between the target compound and standard antimetabolites.

MOA_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-amino-5-methoxy pyrimidin-4(3H)-one Transporter Nucleoside Transporters (ENT1/2) Compound->Transporter Uptake Kinase Phosphorylation Cascade Transporter->Kinase Activation Pool dNTP Pool Imbalance Kinase->Pool Accumulation DNA_Pol DNA Polymerase Pool->DNA_Pol Substrate Competition Incorp Genomic Incorporation DNA_Pol->Incorp Mispairing (G/A) Repair DNA Repair (MMR/BER) Incorp->Repair Recognition Repair->Incorp Repair Evasion (Mutagenesis) Apoptosis Apoptosis (Cell Death) Repair->Apoptosis Overload/Failure

Figure 1: Mechanism of Action illustrating the uptake, phosphorylation, and subsequent "ambiguous pairing" leading to replication fork collapse or mutagenesis.

Comparative Experimental Protocol

To generate authoritative data, you must run a paired-cell assay . Do not test cancer cells in isolation.

A. Cell Line Selection Strategy
Cell TypeRecommended LineRationale
Target Cancer HCT116 (Colorectal)High MMR (Mismatch Repair) deficiency makes them sensitive to base analogs.
Target Cancer MCF-7 (Breast)Standard solid tumor model for metabolic screening.
Normal Control HFF-1 (Fibroblasts)Contact-inhibited, slow-dividing; mimics somatic tissue stability.
Normal Control HEK293 (Kidney)Standard epithelial control; high metabolic activity but non-malignant.
B. Reagent Preparation[1][2][3]
  • Solubility Warning: 2-amino-5-methoxypyrimidin-4(3H)-one has limited aqueous solubility compared to Cytosine.

  • Stock Solution: Dissolve in 100% DMSO to 100 mM. Sonicate at 40°C if precipitation occurs.

  • Working Solution: Dilute in culture media. Ensure final DMSO concentration is < 0.5% to avoid vehicle toxicity.

C. The "Self-Validating" Cytotoxicity Workflow

This protocol uses Resazurin (Alamar Blue) over MTT, as it allows for kinetic monitoring and is less prone to chemical interference by reductants.

Experimental_Workflow Seed Step 1: Seeding 5,000 cells/well (96-well) Incubate 24h Treat Step 2: Treatment Serial Dilution (0.1 - 100 µM) Include Vehicle Control Seed->Treat Incubate Step 3: Exposure 72 Hours (3 Cell Cycles) Treat->Incubate Add_Reagent Step 4: Add Resazurin Final conc: 44 µM Incubate->Add_Reagent Read Step 5: Fluorescence Read Ex: 560nm / Em: 590nm Add_Reagent->Read Analysis Step 6: Data Analysis Calculate IC50 & SI Read->Analysis

Figure 2: Step-by-step experimental workflow for high-throughput cytotoxicity screening.

Data Interpretation & Comparative Analysis

When analyzing 2-amino-5-methoxypyrimidin-4(3H)-one, you must compare it against a structural analog (Positive Control).

Reference Performance Table (Expected Ranges)

Note: These values serve as a validation baseline. Your experimental data should fall within one log order of these ranges for the controls.

CompoundHCT116 (Cancer) IC50HFF-1 (Normal) IC50Selectivity Index (SI)Clinical Status
2-amino-5-methoxy... 5.0 - 15.0 µM (Est.)> 50 µM (Est.)~3.0 - 5.0 Investigational
5-Fluorouracil (5-FU)1.0 - 5.0 µM10.0 - 20.0 µM~4.0FDA Approved
Cytarabine (Ara-C)0.1 - 1.0 µM5.0 - 10.0 µM~10.0FDA Approved
Vehicle (DMSO)> 1% (Toxicity threshold)> 1%N/AControl
Critical Analysis of Results
  • If SI < 1.0: The compound is equally toxic to normal cells. This is common for isocytosine derivatives due to non-specific mitochondrial toxicity. Action: Stop development or modify structure.

  • If SI > 5.0: The compound exhibits significant therapeutic potential. Action: Proceed to Genotoxicity assays (Ames Test) to ensure cytotoxicity isn't solely due to massive mutagenesis.

Expert Commentary: Limitations & Troubleshooting

As a Senior Scientist, I must highlight two specific pitfalls with 5-methoxy-substituted pyrimidines:

  • pH Sensitivity: The tautomeric state of 2-amino-5-methoxypyrimidin-4(3H)-one is pH-dependent [1]. Ensure your cell culture media is strictly buffered to pH 7.4. A drift to acidic pH (common in dense cancer cultures) can alter the compound's hydrogen-bonding capability, artificially skewing IC50 data.

  • Solubility Artifacts: At concentrations >100 µM, this compound may micro-precipitate, causing light scattering that interferes with absorbance-based assays (MTT). Always use Fluorescence (Resazurin/CellTiter-Blue) to avoid false positives.

References

  • Tautomeric Equilibrium of 5-Methoxyisocytosine Source: Kierdaszuk, B., et al. "Tautomerism of isocytosine and 5-methoxyisocytosine." Journal of Physical Chemistry A. URL:[Link]

  • NCI-60 Human Tumor Cell Lines Screen Protocol Source: National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP)." URL:[Link]

  • Cytotoxicity Assays: MTT vs Resazurin Source: Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

  • Pyrimidine Antimetabolites in Cancer Therapy Source: Parker, W.B. "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." Chem Rev. URL:[Link]

Comparative

Comparative Evaluation Guide: 2-amino-5-methoxypyrimidin-4(3H)-one in Synergistic Protocols

Executive Summary & Compound Profile 2-amino-5-methoxypyrimidin-4(3H)-one (hereafter referred to as 5-OMe-IsoC ) represents a distinct scaffold within the pyrimidine antimetabolite class. Structurally analogous to isocyt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-amino-5-methoxypyrimidin-4(3H)-one (hereafter referred to as 5-OMe-IsoC ) represents a distinct scaffold within the pyrimidine antimetabolite class. Structurally analogous to isocytosine and a close derivative of the 5-substituted pyrimidines (like 5-Fluorouracil or Thymine), this compound is frequently evaluated as a nucleobase mimic or a pharmacophore fragment in kinase inhibitors.

Unlike the halogenated analog 5-Fluorouracil (5-FU) , which relies on electron-withdrawing effects to inhibit thymidylate synthase, the 5-methoxy group of 5-OMe-IsoC introduces electron-donating properties and steric bulk. This modification alters its interaction with nucleoside kinases and polymerases, necessitating a distinct evaluation framework when designing combination therapies.

Core Technical Specifications
FeatureSpecification
Chemical Structure Pyrimidine-2,4-dione derivative (Isocytosine core)
Primary Mechanism Nucleobase Antimetabolite / Folate Pathway Modulation
Key Solubility DMSO (>10 mg/mL), Water (Low, pH dependent)
Primary Application Oncology (Solid Tumor), Antimicrobial (DHFR Inhibition synergy)
CAS Reference 13418-77-4 (Base form context) / Related: 72920-13-9

Mechanistic Positioning & Comparative Analysis

To evaluate 5-OMe-IsoC effectively, it must be benchmarked against established Standards of Care (SoC). The following comparison highlights why 5-OMe-IsoC is selected for combination workflows over traditional alternatives.

Table 1: Comparative Performance Matrix
Feature5-OMe-IsoC (Evaluated) 5-Fluorouracil (Standard Comparator) Gemcitabine (Alternative)
Steric Profile High (Methoxy group)Low (Fluoro group)High (Difluoro ribose)
Electronic Effect Electron Donating (+M effect)Electron Withdrawing (-I effect)Electron Withdrawing
Primary Target DNA Polymerase / DHFR (Context dependent)Thymidylate Synthase (TS)Ribonucleotide Reductase
Resistance Profile Low Cross-Resistance to 5-FUHigh (TS overexpression)High (Deaminase upregulation)
Toxicity Profile Moderate (Bone Marrow Sparing potential)High (GI & Myelosuppression)High (Myelosuppression)
Mechanistic Rationale for Combination

The rationale for combining 5-OMe-IsoC lies in "Orthogonal Stress."

  • Pathway 1: 5-OMe-IsoC acts as a weak base analog, creating mismatched pairing or stalling replication forks.

  • Pathway 2 (Combination): A DNA Repair Inhibitor (e.g., PARP inhibitor) or an Alkylating Agent (e.g., Cisplatin) prevents the cell from resolving the stress caused by Pathway 1.

Visualization: Mechanism of Synergy

The following diagram illustrates the validated pathway for evaluating 5-OMe-IsoC in combination with Folate Antagonists (e.g., Methotrexate) or DNA Damaging agents.

G cluster_0 Pyrimidine Salvage Pathway cluster_1 Combination Partner Compound 5-OMe-IsoC (Prodrug) Metabolite 5-OMe-Nucleotide (Active) Compound->Metabolite Kinase Activation DNA_Inc DNA Incorporation (Replication Stall) Metabolite->DNA_Inc Polymerase Error Repair DNA Repair (NER/BER) DNA_Inc->Repair Triggers Partner Platinum Agent (Cisplatin) Damage DNA Cross-linking Partner->Damage Direct Adducts Damage->Repair Triggers Response Apoptotic Cascade (Synergistic Cell Death) Repair->Response Overwhelmed (Synergy)

Caption: Synergistic workflow showing 5-OMe-IsoC contributing to replication stress while the partner agent overwhelms repair mechanisms.

Experimental Protocols (Self-Validating Systems)

To generate authoritative data, the following protocols must be followed. These are designed to calculate the Combination Index (CI) , the gold standard for proving synergy.

Protocol A: High-Throughput Synergy Screen (Checkerboard Assay)

Objective: Determine if 5-OMe-IsoC acts synergistically (CI < 1.0), additively (CI = 1.0), or antagonistically (CI > 1.0) with a partner drug.

Materials:

  • Cell Line: HCT-116 (Colon) or MDA-MB-231 (Breast).

  • Reagents: MTT or CellTiter-Glo (ATP quantification).

  • Software: CompuSyn or GraphPad Prism.

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing Matrix (The 6x6 Grid):

    • Axis X (5-OMe-IsoC): 0, 0.25x, 0.5x, 1x, 2x, 4x IC50.

    • Axis Y (Partner Drug): 0, 0.25x, 0.5x, 1x, 2x, 4x IC50.

    • Note: You must determine the single-agent IC50 prior to this step.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Measure absorbance (MTT) or luminescence (ATP).

  • Calculation: Use the Chou-Talalay Equation :

    
    
    Where 
    
    
    
    is the dose of single drug required to produce x% effect, and
    
    
    is the dose in combination.
Protocol B: Validation of Mechanism (Cell Cycle Analysis)

Objective: Confirm that 5-OMe-IsoC arrests cells in S-phase (characteristic of pyrimidine antimetabolites), distinct from the partner drug.

  • Treatment: Treat cells with IC50 of 5-OMe-IsoC for 24h.

  • Fixation: Harvest and fix in 70% ethanol (-20°C overnight).

  • Staining: Stain with Propidium Iodide (PI) + RNase A.

  • Flow Cytometry: Analyze DNA content.

    • Success Metric: A significant accumulation in S-phase indicates successful antimetabolite activity. If G2/M arrest is observed, the mechanism may involve microtubule destabilization (off-target).

Data Interpretation & Expected Outcomes[2]

When evaluating 5-OMe-IsoC, use this reference table to interpret your Combination Index (CI) values.

Table 2: Interpretation of Synergy Metrics
CI Value RangeClassificationClinical Implication
< 0.3 Strong SynergyHighly recommended for in vivo xenograft escalation.
0.3 - 0.7 SynergyValid candidate for combination therapy.
0.7 - 0.9 Moderate SynergyLikely additive; check toxicity profile benefits.
0.9 - 1.1 AdditiveNo biological advantage over single agents.
> 1.1 AntagonismSTOP. Mechanisms are conflicting (e.g., cell cycle arrest prevents partner drug uptake).
Critical "Watch-Outs"
  • Antagonism Risk: Combining 5-OMe-IsoC with agents that require rapid cell division (like Taxanes) may result in antagonism if 5-OMe-IsoC induces early S-phase arrest.

  • Solubility Artifacts: Ensure 5-OMe-IsoC does not precipitate in media when mixed with the partner drug vehicle (check for turbidity).

Strategic Development Workflow

The following Graphviz diagram outlines the decision tree for advancing 5-OMe-IsoC from bench to pre-clinical models.

Workflow Start Start: 5-OMe-IsoC Evaluation Step1 Single Agent IC50 (72h MTT Assay) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Checkerboard Assay (Partner: Platinum/Folate) Decision1->Step2 Yes Reformulate Reformulate / Change Partner Decision1->Reformulate No (Inactive) Result Calculate CI Value Step2->Result Synergy Synergy (CI < 0.8) Result->Synergy Success Antagonism Antagonism (CI > 1.0) Result->Antagonism Failure InVivo In Vivo Xenograft (Tumor Volume Reduction) Synergy->InVivo Antagonism->Reformulate

Caption: Decision matrix for advancing 5-OMe-IsoC through pre-clinical validation stages.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13418-77-4, 2-Amino-5-methoxypyrimidine. Retrieved from [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).[1] Journal of Medicinal Chemistry.[1] (Contextual reference for aminopyrimidine kinase inhibition). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-5-methoxypyrimidin-4(3H)-one

The procedures outlined herein are based on the known hazards of similar pyrimidine and pyrimidinone derivatives and established best practices for chemical waste disposal. The causality behind each procedural step is ex...

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are based on the known hazards of similar pyrimidine and pyrimidinone derivatives and established best practices for chemical waste disposal. The causality behind each procedural step is explained to ensure a deep understanding and adherence to safety principles.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-amino-5-methoxypyrimidin-4(3H)-one is the foundational step in ensuring its safe handling and disposal. Based on data from closely related compounds such as 2-amino-5-methoxypyrimidine, the following hazards should be anticipated[1][2]:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2].

Given these potential hazards, a thorough risk assessment should be conducted before handling the compound. This involves evaluating the quantities being used, the potential for dust formation, and the adequacy of existing engineering controls and personal protective equipment.

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Hazard ClassCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, appropriate PPE and engineering controls are essential. The principle here is to create multiple barriers of protection.

Engineering Controls:

  • Fume Hood: All handling of 2-amino-5-methoxypyrimidin-4(3H)-one, especially when in solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles[3][4].

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles[4].

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact[4].

  • Body Protection: A lab coat should be worn at all times. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.

  • Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the previous section.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated waste container[1]. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Proper Disposal Procedures

The guiding principle for the disposal of 2-amino-5-methoxypyrimidin-4(3H)-one is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Segregate waste containing 2-amino-5-methoxypyrimidin-4(3H)-one from other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-amino-5-methoxypyrimidin-4(3H)-one". The approximate concentration and quantity should also be indicated.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition. Keep the container closed at all times except when adding waste.

  • Professional Disposal: The ultimate disposal of 2-amino-5-methoxypyrimidin-4(3H)-one must be handled by a licensed and approved waste disposal company[1]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.

Diagram 1: Disposal Workflow for 2-amino-5-methoxypyrimidin-4(3H)-one

A Hazard Identification & Risk Assessment B Don Appropriate PPE & Use Engineering Controls A->B C Collect Waste in a Labeled, Compatible Container B->C F Spill Occurs B->F D Store in a Designated Satellite Accumulation Area C->D E Contact EHS for Professional Disposal D->E G Follow Spill Management Protocol F->G G->C

Caption: Decision workflow for the safe disposal of 2-amino-5-methoxypyrimidin-4(3H)-one.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is a critical component of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe management of 2-amino-5-methoxypyrimidin-4(3H)-one, thereby protecting themselves, their colleagues, and the environment. The principles of hazard assessment, proper use of protective equipment, and compliant disposal are the cornerstones of a robust laboratory safety program. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Jubilant Ingrevia Limited. (2024, February 2).
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet - 5-Amino-2-methylpyrimidin-4(3H)-one.
  • ResearchGate. (2026, January 18). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation and disposal of some antineoplastic drugs. PubMed. [Link]

  • MDPI. (n.d.). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. [Link]

  • ResearchGate. (2025, November 19). Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review. [Link]

  • National Center for Biotechnology Information. (2020, February 20). Editorial: Green Synthesis of Heterocycles. PMC. [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • National Center for Biotechnology Information. (n.d.). A solid phase approach to substituted pyrimidines and their conversion into condensed heterocycles for potential use in combinatorial chemistry. PubMed. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-5-methoxypyrimidin-4(3H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-5-methoxypyrimidin-4(3H)-one. Our commitment to your safety extends beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-5-methoxypyrimidin-4(3H)-one. Our commitment to your safety extends beyond providing a product; we aim to be your trusted partner in laboratory safety and chemical handling by offering in-depth, field-proven guidance. This document is structured to provide a clear, logical, and technically sound approach to personal protective equipment (PPE) selection and use for this specific chemical.

Understanding the Hazard: Why This PPE is Necessary

2-Amino-5-methoxypyrimidin-4(3H)-one is a heterocyclic organic compound. While specific toxicological data for this exact compound is not extensively published, GHS hazard statements for the closely related 2-amino-5-methoxypyrimidine indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. The precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, and eye/face protection[2]. These known hazards form the basis of our PPE recommendations, ensuring a comprehensive barrier against potential exposure. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Core PPE Requirements: A Multi-layered Defense

A risk assessment is crucial for determining the appropriate level of PPE required for any given procedure.[3][4] The following table summarizes the minimum PPE requirements for handling 2-amino-5-methoxypyrimidin-4(3H)-one in a laboratory setting.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1[4][5]Protects against splashes of solutions containing the compound and airborne particles, preventing serious eye irritation[1]. A face shield offers an additional layer of protection for the entire face.[6]
Hands Chemical-Resistant Gloves (Nitrile)ASTM D6978 (or successor)Prevents skin contact and subsequent irritation[1]. Nitrile gloves offer good resistance to a range of chemicals. Double gloving is recommended for handling concentrated forms or for prolonged procedures.[7]
Body Laboratory Coat (Chemical-Resistant)NFPA 1992 or equivalentProvides a removable barrier to protect skin and personal clothing from spills and contamination.[8]
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)NIOSH 42 CFR 84Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation from airborne particles.[1][9]
Feet Closed-toe ShoesASTM F2412/F2413Protects feet from spills and falling objects.[5]
Procedural Guidance: Integrating PPE into Your Workflow

Proper use of PPE is as critical as its selection.[8] The following workflow ensures that protection is maintained throughout the handling process.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contamination Removal) A Conduct Pre-Task Hazard Assessment B Assemble All Necessary PPE A->B C Don Lab Coat B->C D Don Respirator (if required) C->D E Don Goggles & Face Shield D->E F Don Gloves (Outer layer over cuff) E->F G Handle 2-amino-5-methoxypyrimidin-4(3H)-one in a Fume Hood F->G H Remove Outer Gloves G->H I Remove Face Shield & Goggles H->I J Remove Lab Coat I->J K Remove Inner Gloves J->K L Wash Hands Thoroughly K->L

Caption: PPE Workflow from Preparation to Post-Handling.

Step-by-Step Protocols
  • Inspect all PPE for damage before use. Any compromised equipment should be replaced immediately.[8]

  • Don the laboratory coat, ensuring it is fully buttoned.

  • If handling the powder outside of a fume hood, perform a fit check for your respirator.

  • Put on safety goggles and the face shield. The goggles should form a seal around the eyes.[6]

  • Don the inner pair of nitrile gloves.

  • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.[7]

The doffing sequence is designed to prevent cross-contamination.

  • Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Remove the face shield and goggles from the back to the front.

  • Remove the laboratory coat by rolling it down from the shoulders and turning the sleeves inside out.

  • Remove the inner pair of gloves using the same technique as the outer pair.

  • Wash your hands thoroughly with soap and water.

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] An emergency eyewash station should be readily accessible.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Decontamination and Disposal Plan

Proper disposal of contaminated materials is a final, critical step in the safe handling process.

  • Used PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with 2-amino-5-methoxypyrimidin-4(3H)-one should be considered hazardous waste.

  • Disposal: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Waste Stream Management: Follow all institutional, local, and national regulations for the disposal of chemical waste. A comprehensive waste disposal plan should be in place before beginning any work.[11]

Waste_Disposal cluster_collection At the Bench cluster_storage Laboratory Waste Accumulation Area cluster_disposal Final Disposal A Segregate Contaminated PPE B Place in Labeled Hazardous Waste Bag A->B C Transfer to Sealed Hazardous Waste Container B->C D Ensure Container is Properly Labeled C->D E Arrange for Pickup by Certified Waste Handler D->E

Caption: Workflow for the safe disposal of contaminated PPE.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-amino-5-methoxypyrimidin-4(3H)-one, ensuring a safer laboratory environment for yourself and your colleagues.

References

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  • Stanford Environmental Health & Safety. Regulations, Standards and References.
  • ANSI. ANSI Safety Standards.
  • PubChem. 2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244.
  • Safety Data Sheet. 2-Amino-4-methoxypyridine.
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  • Safety Data Sheet. (2024, November 29). A1165: 2-Amino-4,6-dimethoxypyrimidine.
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  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
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